molecular formula C4H4N2O2 B159416 Maleic Hydrazide CAS No. 10071-13-3

Maleic Hydrazide

Cat. No.: B159416
CAS No.: 10071-13-3
M. Wt: 112.09 g/mol
InChI Key: BGRDGMRNKXEXQD-UHFFFAOYSA-N
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Description

6-Aminopyridazin-3(2H)-one (CAS 10071-13-3) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The compound features a pyridazinone core, a scaffold known for its wide range of biological activities and its unique physicochemical properties, including a high dipole moment and strong hydrogen-bonding capacity . This scaffold is recognized as a privileged structure in the design of novel therapeutic agents. Research highlights its application in developing compounds with vasodilator and anticancer activities . The pyridazinone core is a key structural element in studies targeting cardiovascular diseases and oncology, particularly in the emerging field of reverse cardio-oncology, which explores links between hypertension and cancer . Furthermore, pyridazinone derivatives have been successfully developed into potent and selective inhibitors for challenging targets, such as the BPTF bromodomain, demonstrating the scaffold's utility in chemical biology and epigenetics research . Its robust hydrogen-bonding features make it a valuable scaffold for molecular recognition in drug-target interactions . The compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1,2-dihydropyridazine-3,6-dione
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InChI

InChI=1S/C4H4N2O2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8)
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InChI Key

BGRDGMRNKXEXQD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)NNC1=O
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Molecular Formula

C4H4N2O2
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DSSTOX Substance ID

DTXSID9020792
Record name Maleic hydrazide
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Molecular Weight

112.09 g/mol
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Physical Description

Maleic hydrazide is an odorless white solid. Sinks in water. (USCG, 1999), Colorless, crystalline solid; [HSDB] White solid; Formulated as emulsifiable concentrate and soluble concentrate (liquid and solid); [Reference #1]
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Boiling Point

Decomposes (NTP, 1992)
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Flash Point

572 °F (300 °C) (Closed cup)
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), Solubility at 25 °C: water 0.6%, ethanol 0.1%, DMF 2.4% /Technical maleic hydrazide/, Solubility in water at 25 °C, 300,000 mg/L at 20 °C and 340,000 mg/L at 25 °C /Maleic hydrazide potassium salt/, Solubility in water at 25 °C, 200 g/kg /Maleic hydrazide sodium salt/, Slightly sol in hot alcohol, more sol in hot water, SOL IN AQ ALKALI & CERTAIN ORG BASES, Sol @ 25 °C in acetone, 1000 ppm; water, 6000 ppm; dimethylformamide, 20400 ppm; dimethyl sulfoxide, 90000 ppm; xylene <1000 ppm, In water, 4,507 mg/L at 25 °C
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Density

1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.60 at 25 °C
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Vapor Pressure

0.00000277 [mmHg], 7.5X10-8 mm Hg at 25 °C
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Impurities

Technical grade maleic hydrazide contains hydrazine as a contaminant., Products can contain small amount of hydrazide as impurity.
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Color/Form

Crystals from water, COLORLESS CRYSTALLINE SOLID

CAS No.

123-33-1
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Melting Point

greater than 572 °F (decomposes) (NTP, 1992), 298-300 °C
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Foundational & Exploratory

Maleic Hydrazide: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleic hydrazide (MH), a heterocyclic organic compound, is a well-established plant growth regulator with a history of use in agriculture for controlling sprouting and sucker growth. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and its established mechanism of action. Detailed experimental protocols for its synthesis are presented, alongside a comprehensive summary of its physicochemical characteristics. This document aims to serve as a core resource for researchers and professionals involved in the study and application of this compound.

Synthesis of this compound

This compound is commercially synthesized through the condensation reaction of maleic anhydride with hydrazine hydrate.[1] Various methods have been developed to optimize this reaction, primarily differing in the choice of solvent and catalyst. The fundamental reaction involves the formation of a cyclic hydrazide.

A common industrial method involves the reaction of maleic anhydride and hydrazine hydrate in an aqueous or alcoholic medium.[2][3] The use of mineral acids, such as sulfuric acid, or organic acids can catalyze the reaction.[4] More recent advancements include the use of rare-earth compound catalysts to improve yield and purity.[5]

General Reaction Scheme

The synthesis of this compound from maleic anhydride and hydrazine is a two-step process. First, the hydrazine attacks one of the carbonyl groups of the maleic anhydride, leading to the opening of the anhydride ring to form an intermediate. This is followed by an intramolecular cyclization via condensation to form the stable six-membered dihydropyridazinedione ring of this compound.

Synthesis_Pathway MA Maleic Anhydride Intermediate Intermediate MA->Intermediate + HH Hydrazine Hydrate HH->Intermediate MH This compound Intermediate->MH Cyclization (-H2O) Water Water

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid Catalyst [4]

  • Reaction Setup: In a 1000 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 220 g of water, 44 g of concentrated sulfuric acid, and 44 mL of hydrazine hydrate.

  • Initial Reaction: Stir the mixture and allow it to react for 30 minutes at a temperature of 30-40 °C.

  • Addition of Maleic Anhydride: Add 100 g of maleic anhydride to the reaction mixture.

  • Cyclization: Heat the mixture to 95 °C and maintain this temperature for 3 hours.

  • Isolation and Neutralization: Cool the reaction mixture to 30 °C. Filter the resulting solid. Wash the filter cake and then neutralize it to a pH of 6.0.

  • Drying: Dry the product to obtain this compound. The reported yield is approximately 84.3%.[4]

Protocol 2: Synthesis using a Rare-Earth Catalyst [5]

  • Reaction Setup: In a 1000 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 250 g of water, 55 g of concentrated sulfuric acid, and 44 mL of hydrazine hydrate.

  • Catalyst Addition: Add 4 g of lanthanum trifluoromethanesulfonate as the catalyst and stir for 30 minutes at 30-40 °C.

  • Addition of Maleic Anhydride: Add 125 g of maleic anhydride.

  • Cyclization: Heat the mixture to 90-100 °C and maintain for 5 hours.

  • Work-up: Cool the mixture to 40-50 °C and add 100 mL of 30% sodium hydroxide solution to neutralize the pH to 6.5.

  • Isolation and Drying: Filter the precipitate, wash it, and dry to obtain this compound. This method reports a significantly higher yield of 96.9%.[5]

Chemical Properties of this compound

This compound is a white crystalline solid with a high melting point.[6][7] It is sparingly soluble in water and many organic solvents but forms water-soluble salts with alkali metals and amines.[6][8]

Physicochemical Data
PropertyValueReference
Molecular Formula C₄H₄N₂O₂[6][7]
Molecular Weight 112.09 g/mol [7][9]
Melting Point 298–301 °C (decomposes)[6][7][8]
pKa 5.62[6][10]
Water Solubility 0.6 g/100 mL (25 °C)[7]
Solubility in Ethanol <0.1 g/100 mL[7]
Solubility in DMF 2.4 g/100 mL[7]
Tautomerism

This compound exhibits keto-enol tautomerism. It can exist in three tautomeric forms: the diketo form, the monohydroxy-monoketo form, and the dihydroxy form.[6] Experimental and theoretical studies indicate that the monohydroxy-monoketo form is the most stable and predominant tautomer in both the solid state and in solution.[1][6][11]

Caption: Tautomeric forms of this compound.

Reactivity
  • Salt Formation: As a weak acid, this compound reacts with bases and amines to form water-soluble salts.[8] The potassium salt is significantly more soluble in water than the free acid.[6]

  • Oxidation: It is decomposed by strong oxidizing agents, which can lead to the release of nitrogen gas.[6][7]

  • Acids: It is decomposed by strong acids, also resulting in the release of nitrogen.[7]

  • Stability: this compound is stable to hydrolysis in both acidic and basic solutions.[6]

Mechanism of Action in Plants

This compound functions as a plant growth regulator by inhibiting cell division.[10][12] It is absorbed by the foliage or roots and translocated throughout the plant.[7] The primary mode of action is believed to be the inhibition of nucleic acid and protein synthesis, which are essential for mitosis.[7] This selective inhibition of cell division, without affecting cell enlargement, leads to the suppression of growth in meristematic tissues, such as buds and suckers.[12][13]

Mechanism_of_Action MH This compound Application (Foliar/Root) Absorption Absorption and Translocation MH->Absorption Meristem Accumulation in Meristematic Tissues Absorption->Meristem Inhibition Inhibition of Nucleic Acid and Protein Synthesis Meristem->Inhibition Cell_Division Inhibition of Cell Division (Mitosis) Inhibition->Cell_Division Growth_Suppression Suppression of Bud and Sucker Growth Cell_Division->Growth_Suppression

Caption: Proposed mechanism of action of this compound in plants.

Conclusion

This compound remains a significant compound in agricultural applications due to its effective plant growth regulating properties. Understanding its synthesis and chemical characteristics is crucial for its efficient and safe use, as well as for the development of new formulations and applications. The protocols and data presented in this guide offer a comprehensive technical resource for professionals in the field. Further research into its specific molecular targets within the plant cell cycle could provide deeper insights into its mechanism of action and potentially lead to the design of more selective and potent growth regulators.

References

The Discovery and Enduring Legacy of Maleic Hydrazide: A Technical Guide to a Pioneering Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides an in-depth exploration of the discovery, history, and mechanisms of action of maleic hydrazide, a compound that marked a significant milestone in the development of synthetic plant growth regulators. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes historical findings with contemporary understanding, presenting key experimental data, detailed methodologies, and visual representations of its physiological impact.

Introduction: A Serendipitous Discovery

In 1949, a seminal paper by D. L. Schoene and O. L. Hoffmann of the Naugatuck Chemical Division, United States Rubber Company, published in Science, introduced this compound (1,2-dihydropyridazine-3,6-dione) as a "unique growth regulant".[1][2][3][4] This discovery was a landmark moment, unveiling a chemical that could inhibit plant growth without causing immediate death, a characteristic that would pave the way for its widespread agricultural applications.[4][5][6] Initially observed to have a pronounced but temporary inhibitory effect on plant growth when applied as a spray, its impact was found to be dependent on dosage, plant species, and application timing.[4]

A History of Agricultural Application

Following its discovery, this compound quickly found its place in agriculture. By the early 1950s, it was being used commercially to control the growth of suckers on tobacco plants.[7] Its ability to prevent cell division but not cell enlargement made it an ideal agent for inhibiting sprouting in stored crops like potatoes and onions.[8] Today, it continues to be used for these purposes and also as a temporary growth inhibitor for grasses and trees in non-crop areas.[6][9]

Mechanism of Action: A Multi-faceted Inhibitor

The primary mode of action of this compound is the inhibition of cell division, specifically by disrupting mitosis.[7][9][10] This effect is particularly pronounced in the meristematic tissues of plants. While the precise molecular cascade is still a subject of investigation, several key mechanisms have been proposed and supported by experimental evidence.

Mitotic Disruption

This compound is a known clastogenic agent, meaning it can induce chromosomal aberrations.[11] Studies on various plant species, most notably using the Allium cepa (onion) root tip assay, have demonstrated that this compound treatment leads to a dose-dependent decrease in the mitotic index and an increase in chromosomal abnormalities such as stickiness, c-mitosis, and chromosome bridges.[10][12][13] This suggests interference with the spindle apparatus during cell division.[10]

Antimetabolite Activity

One of the compelling hypotheses for this compound's mechanism is its action as a uracil antimetabolite.[14] Its structural similarity to uracil, a key component of RNA, suggests that it may competitively inhibit the uptake or incorporation of uracil, thereby disrupting nucleic acid and protein synthesis.[11][14]

Hormonal Crosstalk: An Anti-Auxin and Anti-Gibberellin

This compound has also been shown to interfere with the action of key plant hormones. It is considered an anti-auxin, counteracting the effects of indole-3-acetic acid (IAA) in promoting cell elongation and apical dominance.[15][16][17] Furthermore, it has been demonstrated to inhibit the growth-promoting effects of gibberellic acid (GA).[18] This hormonal interference contributes significantly to its growth-inhibiting properties.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of this compound on different plant species.

Table 1: Effect of this compound on Seed Germination and Radicle Length

Plant SpeciesConcentration (ppm)Treatment Duration (hours)Germination (%)Radicle Length (cm)
Trigonella foenum-graecum0 (Control)361003.2
536952.8
1536882.1
2536751.5
3536600.9
4536420.5
5536200.2
Allium cepa0 (Control)361002.5
536922.0
1536801.4
2536680.9
3536500.4
4536300.1
5536100.0

Data adapted from studies on the effects of this compound on seed germination and radicle growth.[10][12]

Table 2: Effect of this compound on Mitotic Index in Allium cepa Root Tips

Concentration (ppm)Treatment Duration (hours)Mitotic Index (%)
0 (Control)2412.5
52410.2
15248.1
25246.5
35244.3
45242.1
55240.8

Data adapted from studies on the cytological effects of this compound.[10][12]

Experimental Protocols

This section outlines generalized experimental protocols for assessing the effects of this compound on plant growth and cell division, based on common methodologies reported in the literature.

Seed Germination and Radicle Growth Bioassay

Objective: To determine the effect of different concentrations of this compound on seed germination and early seedling growth.

Materials:

  • Seeds of the test plant species (e.g., Trigonella foenum-graecum, Allium cepa)

  • This compound stock solution

  • Distilled water

  • Petri dishes with filter paper

  • Incubator or growth chamber with controlled temperature and light conditions

  • Ruler or calipers

Procedure:

  • Prepare a series of this compound solutions of varying concentrations (e.g., 5, 15, 25, 35, 45, 55 ppm) by diluting a stock solution with distilled water. A control solution of distilled water should also be prepared.

  • Sterilize the seeds by briefly immersing them in a sodium hypochlorite solution followed by rinsing with distilled water.

  • Place a sterile filter paper in each petri dish and moisten it with one of the prepared this compound solutions or the control solution.

  • Place a predetermined number of seeds (e.g., 20) in each petri dish.

  • Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After a specified period (e.g., 36, 48, or 72 hours), record the number of germinated seeds in each dish to calculate the germination percentage.

  • Measure the length of the radicle (primary root) of each germinated seedling.

  • Calculate the average radicle length for each treatment group.

Allium cepa Root Tip Mitotic Index Assay

Objective: To assess the effect of this compound on cell division by determining the mitotic index in onion root tip cells.

Materials:

  • Healthy onion bulbs (Allium cepa)

  • Beakers or small jars

  • This compound solutions of varying concentrations

  • Distilled water

  • Fixative solution (e.g., Carnoy's fixative: ethanol, chloroform, acetic acid)

  • Hydrochloric acid (1N)

  • Aceto-carmine or Feulgen stain

  • Microscope slides and coverslips

  • Microscope

Procedure:

  • Place onion bulbs in beakers filled with distilled water until roots are approximately 1-2 cm long.

  • Transfer the bulbs to beakers containing the different concentrations of this compound solutions and a control with distilled water.

  • Allow the roots to grow in the solutions for a specific duration (e.g., 24 hours).

  • Excise the root tips and fix them in Carnoy's fixative for at least 24 hours.

  • Hydrolyze the root tips in 1N HCl at 60°C for a few minutes to soften the tissue.

  • Stain the root tips with aceto-carmine or Feulgen stain.

  • Prepare a squash of the stained root tip on a microscope slide with a drop of 45% acetic acid and a coverslip.

  • Observe the slides under a microscope and count the number of dividing cells (in prophase, metaphase, anaphase, or telophase) and the total number of cells in several fields of view.

  • Calculate the mitotic index (MI) for each treatment using the formula: MI (%) = (Number of dividing cells / Total number of cells) x 100.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

MaleicHydrazide_Signaling_Pathway cluster_cellular_processes Cellular Processes cluster_plant_response Plant Response MH This compound Auxin Auxin (IAA) MH->Auxin Anti-auxin effect Gibberellin Gibberellin (GA) MH->Gibberellin Anti-gibberellin effect NucleicAcid_Protein_Synthesis Nucleic Acid & Protein Synthesis MH->NucleicAcid_Protein_Synthesis Competes with Uracil CellDivision Cell Division (Mitosis) MH->CellDivision Disrupts Mitosis Uracil Uracil Uracil->NucleicAcid_Protein_Synthesis CellElongation Cell Elongation Auxin->CellElongation Gibberellin->CellElongation NucleicAcid_Protein_Synthesis->CellDivision GrowthInhibition Growth Inhibition CellDivision->GrowthInhibition SproutInhibition Sprout Inhibition GrowthInhibition->SproutInhibition SuckerControl Sucker Control GrowthInhibition->SuckerControl Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_data_collection Data Collection cluster_analysis Analysis Prep_Solutions Prepare this compound Solutions (various conc.) Application Apply MH Solutions to Plant Material Prep_Solutions->Application Prep_Seeds Sterilize & Prepare Plant Material (e.g., Seeds) Prep_Seeds->Application Incubation Incubate under Controlled Conditions Application->Incubation Measure_Growth Measure Growth Parameters (e.g., Germination %, Radicle Length) Incubation->Measure_Growth Cytological_Analysis Perform Cytological Analysis (e.g., Mitotic Index) Incubation->Cytological_Analysis Data_Analysis Statistical Analysis of Data Measure_Growth->Data_Analysis Cytological_Analysis->Data_Analysis Conclusion Draw Conclusions on MH Effects Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Tautomeric Forms of Maleic Hydrazide and Their Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of maleic hydrazide, a significant molecule in agricultural chemistry and a subject of interest in medicinal and biological chemistry. The guide delves into the relative stability of its tautomers, supported by quantitative data from computational studies. It further outlines the experimental and computational methodologies employed to investigate this tautomerism, offering a valuable resource for researchers in the field.

Introduction to this compound Tautomerism

This compound (1,2-dihydropyridazine-3,6-dione) is a heterocyclic compound that can exist in several tautomeric forms due to the migration of a proton. The primary tautomers of interest are the monohydroxy-monoketo, diketo, and dihydroxy forms.[1] Understanding the predominant tautomeric form and the equilibrium between these forms is crucial as the molecular structure dictates the compound's chemical reactivity, biological activity, and physical properties.

Experimental and computational studies have consistently shown that the monohydroxy-monoketo form (6-hydroxy-2H-pyridazin-3-one) is the most stable tautomer in both the solid state and in solution.[1] The diketo form is also considered a stable tautomer, whereas the dihydroxy form is generally less favored and of minor importance.[1]

Tautomeric Forms of this compound

The key tautomeric forms of this compound are depicted below. For the purpose of clarity and consistency with computational studies, the tautomers are designated as follows:

  • MH1: Diketo form (1,2-dihydropyridazine-3,6-dione)

  • MH2: Monohydroxy-monoketo form (6-hydroxy-2H-pyridazin-3-one)

  • MH3 & MH4: Other potential monohydroxy-monoketo isomers

  • MH5: Dihydroxy form (3,6-dihydroxypyridazine)

Quantitative Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has been instrumental in quantifying the relative stabilities of this compound tautomers. The tables below summarize the relative energies of the different tautomers in the gas phase and in various solvents, as reported in the literature. The monohydroxy-monoketo form (MH2) is consistently identified as the most stable tautomer.

Table 1: Relative Energies of this compound Tautomers in the Gas Phase (kcal/mol)

TautomerRelative Energy (MP2/cc-pVDZ)[2][3]Relative Energy (B3LYP/6-31++G(d,p))
MH2 0.000.00
MH5 2.170Not Reported
MH4 Not ReportedNot Reported
MH3 Not ReportedNot Reported
MH1 39.1764Not Reported

Note: The energy of the most stable tautomer (MH2) is set to 0.00 kcal/mol as the reference.

Table 2: Order of Tautomer Stability in Different Environments

EnvironmentOrder of Stability (from most to least stable)Reference
Gas PhaseMH2 > MH5 > MH4 > MH3 > MH1[2]
Solvent Phase (General)MH2 > MH5 > MH4 > MH1 > MH3[2]

Experimental and Computational Protocols

The study of tautomerism in this compound involves a combination of experimental and computational techniques to identify and quantify the different forms and to understand the factors influencing their stability.

Experimental Determination of Tautomer Ratios

4.1.1. Spectroscopic Methods

Vibrational spectroscopy (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful experimental tools for studying tautomerism.

  • Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. The presence of characteristic functional groups in each tautomer (e.g., C=O and O-H stretches) gives rise to distinct peaks in the spectra, allowing for the identification of the predominant form in the solid state and in solution.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to determine the equilibrium constant between tautomers in solution. The protocol generally involves:

    • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

    • Data Acquisition: The NMR spectrum is recorded. Since the interconversion between tautomers is often slow on the NMR timescale, separate signals for each tautomer can be observed.

    • Signal Integration: The integral areas of distinct, non-overlapping peaks corresponding to each tautomer are measured. These integrals are proportional to the molar concentration of each species.

    • Equilibrium Constant Calculation: The equilibrium constant (K_eq) is calculated from the ratio of the integrated signal areas.

4.1.2. pKa Data Analysis

The analysis of pKa data can also provide insights into the populations of different tautomers in aqueous solution.[4]

Computational Chemistry Protocol

Computational methods provide a theoretical framework for understanding the intrinsic stability of tautomers and the influence of the environment. A typical workflow for the computational analysis of this compound tautomerism using a program like Gaussian is as follows:

  • Structure Generation: The 3D structures of all possible tautomers of this compound are built using a molecular modeling software (e.g., GaussView).

  • Geometry Optimization: The geometry of each tautomer is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31++G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation: The electronic energies of the optimized structures are calculated. The relative energies of the tautomers are then determined by comparing their ZPVE-corrected electronic energies.

  • Solvation Effects: To model the effect of a solvent, the Polarizable Continuum Model (PCM) can be employed during the optimization and energy calculations. This provides insights into how the solvent environment influences tautomer stability.[2]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Tautomeric_Equilibrium MH1 Diketo (1,2-dihydropyridazine-3,6-dione) MH2 Monohydroxy-monoketo (6-hydroxy-2H-pyridazin-3-one) MH1->MH2 Equilibrium MH5 Dihydroxy (3,6-dihydroxypyridazine) MH2->MH5 Equilibrium

Caption: Tautomeric equilibrium of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis prep Dissolve this compound in Deuterated Solvent acquire Acquire 1H NMR Spectrum prep->acquire integrate Integrate Non-overlapping Tautomer Signals acquire->integrate calculate Calculate Tautomer Ratio and Equilibrium Constant integrate->calculate

Caption: Experimental workflow for NMR analysis.

Conclusion

The tautomerism of this compound is a well-studied phenomenon, with a strong consensus that the monohydroxy-monoketo form is the most stable species under various conditions. This stability is supported by a wealth of computational data. The experimental and computational protocols outlined in this guide provide a solid foundation for researchers seeking to investigate the tautomeric behavior of this compound and related heterocyclic systems. A thorough understanding of these tautomeric equilibria is essential for predicting the chemical behavior and biological activity of this important molecule.

References

The Structure-Activity Relationship of Maleic Hydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maleic hydrazide (1,2-dihydro-3,6-pyridazinedione), a synthetic plant growth regulator, has been a subject of extensive research due to its potent inhibitory effects on plant development. Its primary mode of action involves the disruption of nucleic acid and protein synthesis, leading to a cessation of cell division in meristematic tissues. This property has led to its widespread use in agriculture for controlling sucker growth in tobacco and preventing sprouting in stored crops like potatoes and onions. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of more effective and selective analogs for both agricultural and potential therapeutic applications. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing quantitative data, experimental protocols, and the underlying molecular mechanisms.

Structure-Activity Relationship of this compound Analogs

The biological activity of this compound is intrinsically linked to its unique cyclic hydrazide structure. Modifications to this core structure have a profound impact on its plant growth regulatory and herbicidal properties. Key SAR principles have been established through various studies, primarily focusing on the pyridazinedione ring and substitutions at the nitrogen atoms.

Core Structural Requirements for Activity:

  • Cyclic Structure: The cyclic nature of the pyridazinedione ring is essential for the biological activity of this compound. Straight-chain analogs that partially resemble the this compound structure have been found to be significantly less active. Ring closure is a critical determinant for full growth inhibitory action.[1]

  • Unsubstituted N-H Groups: Generally, any modification or substitution on the nitrogen atoms of the this compound molecule leads to a considerable reduction or complete loss of activity.[1] However, the ease with which substituents can be cleaved from the molecule by the plant can influence the observed activity. Derivatives that can be readily metabolized back to the parent this compound may still exhibit some level of biological effect.[1]

Quantitative and Semi-Quantitative SAR Data:

CompoundStructureRelative Growth Inhibition ActivityReference
This compound 1,2-dihydro-3,6-pyridazinedioneHigh [1]
N-acetyl-MHN-acetyl-1,2-dihydro-3,6-pyridazinedioneLower than MH[1]
N-benzoyl-MHN-benzoyl-1,2-dihydro-3,6-pyridazinedioneLower than MH[1]
N-hydroxymethyl-MHN-hydroxymethyl-1,2-dihydro-3,6-pyridazinedioneLower than MH[1]
Succinic HydrazideSimilar to MH at high concentrations[1]
Citraconic HydrazideInactive[1]
PhthalthionInactive[1]
MaleimideInactive[1]

Experimental Protocols

1. Bud Growth Inhibition Assay (Qualitative to Semi-Quantitative)

This method is a classic and straightforward assay to evaluate the plant growth regulatory effects of this compound and its analogs.

  • Plant Material: Young, actively growing plants with prominent axillary or terminal buds are used (e.g., tobacco, tomato, or bean plants).

  • Test Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone or ethanol) and then diluted with water to the desired concentrations. A surfactant is often added to improve foliage wetting.

  • Application: The test solutions are applied as a foliar spray to the plants, ensuring thorough coverage of the buds and surrounding leaves. A control group is treated with the solvent and surfactant solution only.

  • Incubation: The treated plants are maintained in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity for a period of 7 to 21 days.

  • Evaluation: The degree of bud growth inhibition is visually assessed and can be scored on a qualitative scale (e.g., no inhibition, slight inhibition, moderate inhibition, severe inhibition, complete inhibition). For a more quantitative measure, the length or weight of the buds can be measured and compared to the control group. The results can be expressed as a percentage of inhibition.

2. Tobacco Sucker Control Assay (Field-Based Evaluation)

This protocol is designed to assess the efficacy of this compound and its derivatives in a real-world agricultural setting.

  • Experimental Design: A randomized complete block design is typically used with multiple replications for each treatment.

  • Plant Material: Field-grown tobacco plants are used. The plants should be uniform in size and developmental stage.

  • Topping: Before the application of the test compounds, the terminal flower buds of the tobacco plants are removed (a process called "topping"). This stimulates the growth of axillary buds (suckers).

  • Application: The test compounds, formulated as aqueous solutions, are applied to the topped tobacco plants. The application is typically done as a coarse spray directed at the upper portion of the stalk, ensuring the solution runs down the stalk and contacts the leaf axils where the suckers emerge. Application rates are usually expressed in terms of active ingredient per acre or hectare.

  • Evaluation: Sucker control is evaluated at regular intervals (e.g., 7, 14, and 21 days after treatment). The number and fresh weight of the suckers per plant are recorded. The efficacy of the treatment is calculated as the percentage reduction in sucker number or weight compared to an untreated control group.

3. Allium cepa (Onion Root Tip) Chromosomal Aberration Assay

This assay is a well-established method for assessing the genotoxic potential of chemical compounds.

  • Materials: Onion bulbs, test compound solutions at various concentrations, distilled water, fixative (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1), 1N HCl, and a stain (e.g., aceto-orcein or Feulgen stain).

  • Rooting of Onion Bulbs: The outer scales of the onion bulbs are removed, and the bulbs are placed in beakers with distilled water to allow root growth.

  • Treatment: Once the roots have reached a length of 2-3 cm, the bulbs are transferred to beakers containing the test solutions of this compound or its analogs at different concentrations. A negative control (distilled water) and a positive control (a known mutagen) are included. The treatment duration is typically 24-48 hours.

  • Fixation: After the treatment period, the root tips are excised and fixed in Carnoy's fixative for 24 hours.

  • Hydrolysis and Staining: The fixed root tips are hydrolyzed in 1N HCl at 60°C for a few minutes to soften the tissue. They are then stained with aceto-orcein or Feulgen stain.

  • Slide Preparation and Microscopic Analysis: The stained root tips are squashed on a microscope slide in a drop of 45% acetic acid. The slides are then observed under a microscope to score for chromosomal aberrations (e.g., bridges, fragments, laggards, and micronuclei) in the dividing cells. The mitotic index (the percentage of dividing cells) is also calculated to assess cytotoxicity.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of nucleic acid synthesis, which in turn halts cell division (mitosis). This effect is believed to stem from its structural similarity to the pyrimidine base uracil.

Uracil Antimetabolite Hypothesis:

This compound acts as an antimetabolite of uracil, a key component of RNA. By competing with uracil in the pyrimidine biosynthesis pathway, this compound can disrupt the normal production of nucleotides required for DNA and RNA synthesis. This leads to a cessation of the cell cycle, particularly in the G1 and G2 phases, and prevents cells from entering mitosis.

Below is a conceptual diagram illustrating the proposed mechanism of action of this compound as a uracil antimetabolite.

MaleicHydrazide_Pathway cluster_pyrimidine Pyrimidine Biosynthesis cluster_inhibition Precursors Precursors Uracil Uracil Precursors->Uracil Multiple enzymatic steps Nucleotides Nucleotides Uracil->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Cell_Division Cell Division (Mitosis) DNA_RNA->Cell_Division Required for Inhibition_Effect Inhibition of Cell Division Maleic_Hydrazide This compound Maleic_Hydrazide->Inhibition Competitive Inhibition

Caption: Conceptual pathway of this compound's inhibitory action.

Experimental Workflow for SAR Studies:

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of this compound analogs.

SAR_Workflow cluster_assays Assay Types Start Start: Design & Synthesize This compound Analogs Bioassays Biological Assays Start->Bioassays Data_Analysis Data Analysis & SAR Determination Bioassays->Data_Analysis Growth_Inhibition Plant Growth Inhibition Assays Bioassays->Growth_Inhibition Herbicidal_Assay Herbicidal Activity Assays Bioassays->Herbicidal_Assay Genotoxicity_Assay Genotoxicity Assays Bioassays->Genotoxicity_Assay Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization End End: Identification of Potent Analogs Data_Analysis->End Identify Leads Lead_Optimization->Start Iterative Design

Caption: Workflow for this compound SAR studies.

The structure-activity relationship of this compound is characterized by the critical importance of its cyclic pyridazinedione core and the presence of unsubstituted N-H groups. While the available quantitative data is somewhat limited, the established SAR principles provide a solid foundation for the rational design of novel analogs. The experimental protocols detailed in this guide offer robust methods for evaluating the biological activity of these new compounds. Further research focusing on elucidating the specific enzymatic targets of this compound within the pyrimidine biosynthesis pathway will be instrumental in refining our understanding of its mechanism of action and will pave the way for the development of next-generation plant growth regulators and potentially other bioactive molecules.

References

Genetic and molecular response of plants to maleic hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Genetic and Molecular Response of Plants to Maleic Hydrazide

Introduction

This compound (MH), a synthetic pyridazine compound (1,2-dihydropyridazine-3,6-dione), is a well-established plant growth regulator and selective herbicide first identified in the 1940s.[1][2] It is widely utilized in agriculture to prevent sprouting in stored crops like potatoes, onions, and garlic, and to control sucker growth in tobacco.[1][3][4][5] The primary mode of action of this compound is the inhibition of cell division, which effectively suppresses growth in meristematic tissues without significantly affecting the enlargement of existing cells.[1][5][6] This guide provides a comprehensive overview of the current understanding of the genetic and molecular mechanisms underlying the plant's response to MH, intended for researchers and scientists in plant biology and drug development.

Molecular Mechanism of Action

This compound exerts its effects through a multi-faceted molecular mechanism, primarily targeting fundamental cellular processes. It is absorbed through the foliage or roots and translocated via both xylem and phloem to regions of active cell division.[3][7]

2.1 Inhibition of Nucleic Acid and Protein Synthesis A primary effect of MH at the molecular level is the disruption of nucleic acid and protein synthesis.[3][8][9] This inhibition is a key factor leading to the suppression of cell division and overall growth.[3] Some studies suggest that MH acts as a uracil anti-metabolite, which could explain its interference with RNA and DNA synthesis.[5] Ultrastructural analysis of Allium cepa root tips treated with MH revealed significant nucleolar alterations, further suggesting an inhibitory effect on biosynthetic activity, as the nucleolus is the primary site of ribosome biogenesis.[10]

2.2 Disruption of Mitosis and Induction of Chromosomal Aberrations this compound is a potent inhibitor of mitosis.[6][11] Its application leads to a decrease in the mitotic index in the root tips of various plants, including Allium cepa and Trigonella foenum-graecum.[10][11] The compound is also a well-documented clastogenic (chromosome-breaking) agent in plants.[8][9][12] The types of chromosomal aberrations observed are similar to those induced by alkylating agents and include stickiness, C-mitosis (a colchicine-like effect on the spindle apparatus), chromosome bridges, and lagging chromosomes.[9][11] This genotoxic activity is believed to be a direct consequence of its impact on DNA synthesis and repair mechanisms, leading to mutations and chromosomal damage.[3][13][14]

Genetic and Transcriptomic Responses

Exposure to this compound triggers significant changes in the plant's transcriptome, affecting a wide array of genes involved in growth and development.

3.1 Differentially Expressed Genes Transcriptomic analysis of tobacco plants treated with MH revealed altered expression of genes associated with several key biological processes:[15]

  • Meristem Development: Genes crucial for maintaining the shoot apical meristem are downregulated.

  • Cell Division: Genes controlling the cell cycle are suppressed.

  • DNA Replication, Repair, and Recombination: Expression of genes involved in maintaining genome integrity is modified.

  • Phytohormone Signaling: MH significantly impacts the expression of genes involved in hormone pathways, particularly auxin and gibberellin.[15][16]

In duckweed (Spirodela polyrrhiza), MH treatment was found to down-regulate genes related to the auxin response while up-regulating genes involved in carbon fixation, starch biosynthesis, and abscisic acid (ABA) signal transduction.[16] This shift in gene expression correlates with the observed inhibition of growth and promotion of starch storage.[16]

Interaction with Phytohormone Signaling

The growth-regulating effects of MH are closely linked to its interference with plant hormone signaling pathways.

  • Anti-Auxin Activity: MH is considered an anti-auxin.[17] It can inhibit shoot bud growth by interfering with auxin transport, leading to reduced elongation.[15] The downregulation of auxin-responsive genes further supports this mode of action.[16]

  • Gibberellin Synthesis: Evidence suggests that MH can inhibit gibberellin synthesis and action, which contributes to the induction of seed dormancy and suppression of germination.[15]

  • Abscisic Acid (ABA) Signaling: The upregulation of genes in the ABA signaling pathway by MH treatment may contribute to growth inhibition and the promotion of storage compound accumulation, such as starch.[16]

Quantitative Data on Plant Responses to this compound

The following tables summarize quantitative data from various studies on the effects of this compound on different plant species.

Plant SpeciesTissue/OrganMH ConcentrationDurationObserved EffectReference
Allium cepa & Trigonella foenum-graecumSeedlings5 - 55 ppm6 - 48 hConcentration-dependent inhibition of root growth and germination. >50 ppm for 48h was toxic.[11]
Allium cepaRoot tips10⁻⁶ M - 10⁻³ M12 - 48 hSignificant increase in chromosomal aberrations with increasing concentration and time.[10]
Nicotiana tabacum var. xanthiLeaves0.005 - 0.05 mM24 hInduced 10.1 to 284.3 somatic mutant sectors per leaf.[13]
Vicia fabaRoot tips0.8 mM30 min56.5% of metaphases showed chromatid aberrations after 15h recovery.[13]
Spirodela polyrrhizaWhole plant75 µg/mL (approx. 0.67 mM)8 days~20-fold increase in starch content (to approx. 40 mg/g fresh weight).[16]
Solanum lycopersicum (Tomato) with Phelipanche aegyptiacaFoliage150 - 600 g a.i. ha⁻¹2 applicationsP. aegyptiaca (broomrape) biomass was reduced to near zero.[18]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols derived from key studies.

6.1 Protocol for Somatic Mutation Assay in Nicotiana tabacum

  • Plant Material: Seedlings of Nicotiana tabacum var. xanthi (heterozygous for chlorophyll deficiency genes a₁⁺/a₁; a₂⁺/a₂) are cultivated in a growth chamber at 26°C with an 18-hour photoperiod until they reach the 4-5 leaf stage.[13][19]

  • MH Treatment: The roots of the seedlings are carefully rinsed with water and then immersed in vials containing the desired concentration of this compound (e.g., 0.005 - 0.05 mM) dissolved in distilled water or a suitable buffer.[13][19]

  • Incubation: Plants are treated for 24 hours in the dark at 26°C.[13][19]

  • Analysis: After treatment, plants are returned to normal growth conditions. Somatic mutations (visualized as mutant sectors on the leaves) are analyzed approximately 3 weeks after treatment on newly developed leaves.[19]

6.2 Protocol for Chromosomal Aberration Assay in Vicia faba

  • Plant Material: Main roots from Vicia faba seedlings.

  • MH Treatment: Root tips are immersed in an aqueous solution of this compound (e.g., 0.4 or 0.8 mM) for 30 minutes at 24°C.[13]

  • Recovery and Harvest: Following treatment, roots are rinsed and returned to a control solution for a recovery period (e.g., 15 hours).[13]

  • Microscopy Preparation: Root tips are pre-treated with a spindle inhibitor (e.g., 0.05% colchicine) for 2 hours, fixed in ethanol:acetic acid (3:1), hydrolyzed in 1N HCl, and stained with Feulgen for microscopic analysis of metaphase chromosomes.[19]

6.3 Protocol for Starch Accumulation Study in Spirodela polyrrhiza

  • Plant Material: Axenically cultured Spirodela polyrrhiza (duckweed).

  • MH Treatment: Plants are inoculated into a fresh liquid growth medium containing various concentrations of this compound (e.g., 25 to 200 µg/mL).[16]

  • Incubation: Cultures are maintained under controlled conditions (e.g., light/dark cycle, temperature) for a set period (e.g., 8 days).[16]

  • Analysis: At the end of the treatment period, plant fresh weight is recorded. Starch content is quantified using an enzymatic assay (e.g., amyloglucosidase digestion followed by glucose measurement) and expressed as mg per gram of fresh weight.[16]

Visualizations: Pathways and Workflows

7.1 Proposed Molecular Action Pathway of this compound

MH_Action_Pathway MH This compound (MH) Uptake Uptake & Translocation (Phloem, Xylem) MH->Uptake Application Meristem Apical Meristems & Active Tissues Uptake->Meristem DNA_RNA Inhibition of Nucleic Acid Synthesis (Uracil Antimetabolite) Meristem->DNA_RNA Protein Inhibition of Protein Synthesis Meristem->Protein Hormone Interference with Hormone Signaling (Auxin, Gibberellin) Meristem->Hormone DNA_Damage DNA Damage & Chromosome Aberrations DNA_RNA->DNA_Damage Cell_Cycle Cell Cycle Arrest (G2/M Phase) Protein->Cell_Cycle Growth_Inhibition Inhibition of Cell Division Hormone->Growth_Inhibition DNA_Damage->Cell_Cycle Cell_Cycle->Growth_Inhibition

Caption: Proposed molecular action pathway of this compound in plant cells.

7.2 Experimental Workflow for Transcriptomic Analysis

Transcriptomic_Workflow start Plant Growth (e.g., Tobacco Seedlings) treatment MH Treatment (vs. Control) start->treatment sampling Tissue Sampling (e.g., Apical Buds) treatment->sampling rna_extraction Total RNA Extraction & Quality Control sampling->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (RNA-Seq) library_prep->sequencing data_processing Data Processing (QC, Mapping) sequencing->data_processing deg_analysis Differential Gene Expression (DEG) Analysis data_processing->deg_analysis pathway_analysis Functional Annotation & Pathway Analysis (GO, KEGG) deg_analysis->pathway_analysis end Identify Key Genes & Pathways pathway_analysis->end

Caption: A typical experimental workflow for RNA-Seq analysis of MH-treated plants.

Conclusion

This compound is a potent inhibitor of plant growth that acts primarily by disrupting cell division in meristematic tissues. Its molecular mechanism involves the inhibition of nucleic acid and protein synthesis, leading to cell cycle arrest and significant chromosomal damage. Transcriptomic and hormonal studies have revealed that MH profoundly alters gene expression related to meristem identity, cell division, DNA repair, and key phytohormone signaling pathways, including those of auxin and gibberellin. The collective evidence paints a picture of MH as a compound that fundamentally interferes with the central processes of cell proliferation and development. Further research employing advanced proteomic and metabolomic techniques will be invaluable in fully elucidating the intricate network of molecular responses to this widely used plant growth regulator.[20][21]

References

An In-depth Technical Guide on the Hormonal Interactions of Maleic Hydrazide in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleic hydrazide (MH) is a synthetic plant growth regulator widely utilized in agriculture to inhibit sprouting and control growth.[1][2][3] Its primary mode of action involves the inhibition of cell division, which subsequently impacts various physiological processes governed by plant hormones.[1][2][3][4] This technical guide provides a comprehensive overview of the complex interactions between this compound and key plant hormones, including auxins, gibberellins, cytokinins, and abscisic acid. It synthesizes quantitative data from various studies, details relevant experimental protocols, and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a deeper understanding of MH's multifaceted effects on plant hormonal balance.

Introduction to this compound

This compound (1,2-dihydro-3,6-pyridazinedione) is a systemic growth regulator that is readily absorbed by plant foliage and roots and translocated throughout the plant.[2][4] Its principal effect is the inhibition of mitosis, or cell division, in the meristematic tissues of plants.[3] This inhibitory action on cell division, without a corresponding inhibition of cell enlargement, leads to a range of growth-regulating effects.[1] While the precise molecular mechanism of MH is not fully elucidated, it is known to interfere with nucleic acid and protein synthesis.[4][5][6] These fundamental interactions at the cellular level have significant downstream consequences for the hormonal signaling pathways that orchestrate plant growth and development.

Interaction with Auxins

This compound is widely considered to function as an anti-auxin.[7][8][9][10] Auxins, with indole-3-acetic acid (IAA) being the most prominent, are critical for cell elongation, apical dominance, and root development. MH counteracts these auxin-mediated processes.

Key Interactions:

  • Inhibition of Auxin-Induced Growth: MH has been shown to inhibit the elongation of stems, a process actively promoted by auxins.[7]

  • Alteration of Auxin Metabolism: Evidence suggests that MH may interfere with auxin metabolism, potentially affecting its synthesis, transport, or degradation.[7] Some studies have explored its effect on the activity of IAA oxidase, the enzyme responsible for breaking down IAA.

  • Apical Dominance: By disrupting the auxin gradient responsible for apical dominance, MH application can lead to the growth of lateral buds.

Quantitative Data on MH and Auxin Interaction
Plant SpeciesMH ConcentrationObserved Effect on Auxin Levels/ActivityReference
Groundnut (cv. Dh 86)3000 ppm (foliar spray)86.8% decrease in Auxin (IAA) levels in seeds.[7]
TobaccoNot specifiedInvestigated influence on auxin levels and IAA oxidase activity.[11]
Experimental Protocol: Quantification of IAA in Plant Tissues

This protocol outlines a general method for the extraction and quantification of endogenous IAA, which can be adapted to study the effects of MH treatment.

  • Tissue Homogenization: Plant tissues (e.g., shoot apices, roots) are harvested, weighed, and immediately frozen in liquid nitrogen to halt metabolic activity. The frozen tissue is then ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a cold solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT), to prevent IAA degradation. The extraction is carried out overnight at 4°C with constant shaking.

  • Purification: The extract is centrifuged, and the supernatant is collected. The supernatant is then passed through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.

  • Quantification by HPLC-MS/MS: The purified extract is analyzed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). An internal standard, such as 13C6-IAA, is added to the samples for accurate quantification. The concentration of IAA is determined by comparing the peak areas of the sample to a standard curve.

experimental_workflow_IAA start Plant Tissue Harvest (MH-treated and Control) homogenization Homogenization in Liquid Nitrogen start->homogenization extraction Extraction with 80% Methanol + BHT homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (C18 Cartridge) centrifugation->spe hplc_ms Quantification by HPLC-MS/MS spe->hplc_ms end IAA Concentration Data hplc_ms->end

Workflow for IAA Quantification.

Interaction with Gibberellins

Gibberellins (GAs) are a class of hormones that regulate a wide range of developmental processes, including stem elongation, seed germination, and flowering. This compound exhibits a clear antagonistic relationship with gibberellins.

Key Interactions:

  • Inhibition of GA-Induced Stem Elongation: MH has been demonstrated to reduce the response of plants to exogenously applied gibberellic acid (GA).[12] In dwarf pea varieties, which are sensitive to GA, MH treatment diminishes the stem extension typically induced by GA application.[12]

  • Impact on GA Synthesis: It is hypothesized that MH may block the activity of endogenous GA-like hormones, thereby inhibiting growth.[12]

  • Seed Germination: MH can interfere with seed germination, a process where GAs play a crucial role in breaking dormancy and promoting the growth of the embryo.

Quantitative Data on MH and Gibberellin Interaction
Plant SpeciesMH ConcentrationGA ConcentrationObserved EffectReference
Dwarf Garden PeaVariedVariedMH reduced the stem extension response to GA at all concentrations tested.[12]
Tall Garden PeaVariedVariedMH severely inhibited growth, and this inhibition was not overcome by GA.[12]
Groundnut (cv. Dh 86)3000 ppm (foliar spray)-98.7% reduction in Gibberellin (GA3) levels in seeds.[7]
Hybrid Rice F14000 mg/L-Did not significantly decrease GA1 content during germination in germinating seeds.[13]
Okra100 ppm60 ppmCombination significantly increased plant height and yield attributes.[14]
Celery>1000 ppm-Decreased bolting (seed stalk formation).[15]
Experimental Protocol: Dwarf Pea Stem Elongation Bioassay

This bioassay is a classic method to assess the interaction between growth promoters (like GA) and inhibitors (like MH).

  • Plant Material: Dwarf pea seedlings (e.g., Pisum sativum 'Little Marvel') are grown under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Treatment Application: Solutions of MH and GA, both individually and in combination at various concentrations, are prepared. A small droplet of the test solution is applied to the apical bud of the seedlings. Control plants are treated with a solution lacking MH and GA.

  • Data Collection: The height of the seedlings is measured from a marked point at the base of the stem to the apical bud at regular intervals (e.g., daily for 7 days).

  • Analysis: The change in stem length is calculated for each treatment group and compared to the control. This allows for the determination of the inhibitory effect of MH on both endogenous growth and GA-induced growth.

signaling_pathway_GA_MH GA Gibberellin (GA) GA_receptor GA Receptor (GID1) GA->GA_receptor binds DELLA DELLA Proteins (Growth Repressors) GA_receptor->DELLA promotes degradation transcription_factors Transcription Factors DELLA->transcription_factors represses gene_expression Gene Expression for Stem Elongation transcription_factors->gene_expression activates stem_elongation Stem Elongation gene_expression->stem_elongation MH This compound unknown_target Potential Target of MH (e.g., GA Synthesis/Signaling) MH->unknown_target unknown_target->GA inhibits synthesis? unknown_target->GA_receptor interferes with binding?

Hypothesized GA Signaling and MH Interference.

Interaction with Cytokinins

Cytokinins are primarily involved in promoting cell division (cytokinesis), shoot growth, and delaying senescence. The interaction between MH and cytokinins is less well-documented than with auxins and gibberellins. However, given MH's primary role as a cell division inhibitor, a direct or indirect interaction with cytokinin signaling is highly probable.

Key Interactions:

  • Inhibition of Cell Division: Since cytokinins promote cell division and MH inhibits it, they have opposing effects on this fundamental process. MH likely interferes with the cytokinin-regulated cell cycle machinery.

  • Shoot Growth: Cytokinins promote the formation and growth of shoots. The growth-retardant effects of MH on shoots suggest an antagonistic interaction with cytokinin action.

Interaction with Abscisic Acid

Abscisic acid (ABA) is a plant hormone that plays a central role in regulating seed dormancy, stomatal closure, and responses to environmental stress. The interaction between MH and ABA is particularly relevant in the context of seed germination and dormancy.

Key Interactions:

  • Promotion of Dormancy: Both MH and ABA can inhibit seed germination.[13][16][17][18] Studies have shown that MH treatment can lead to an increase in endogenous ABA levels in seeds, thereby promoting dormancy.[7]

  • Antagonism with Gibberellins: ABA and GAs often have antagonistic effects, particularly in seed germination. MH's ability to increase ABA levels and decrease GA levels creates a hormonal balance that strongly favors dormancy over germination.[7]

Quantitative Data on MH and Abscisic Acid Interaction

| Plant Species | MH Concentration | Observed Effect on ABA Levels/Activity | Reference | | --- | --- | --- | --- | --- | | Groundnut (cv. Dh 86) | 3000 ppm (foliar spray) | 194.6% increase in Abscisic Acid (ABA) levels in seeds. |[7] | | Hybrid Rice F1 | 4000 mg/L | Inhibited seed sprouting. |[13] | | Groundnut | 250 ppm & 500 ppm | No significant effect on growth, but ABA treatments increased pod yield. |[16] | | Groundnut | 500 ppm | In combination with a specific variety, significantly increased the number of pods per plant. |[18] |

Experimental Protocol: Seed Germination Assay

This protocol can be used to evaluate the effects of MH and its interaction with ABA on seed germination.

  • Seed Sterilization: Seeds are surface-sterilized to prevent microbial contamination. This is typically done by rinsing with 70% ethanol followed by a solution of sodium hypochlorite and then several rinses with sterile distilled water.

  • Treatment Application: Seeds are soaked in solutions of MH, ABA, or a combination of both at various concentrations for a specified period. Control seeds are soaked in sterile distilled water.

  • Germination Conditions: The treated seeds are placed on moist filter paper in sterile petri dishes and incubated in a growth chamber with controlled temperature and light conditions.

  • Data Collection: The number of germinated seeds is counted daily. A seed is considered germinated when the radicle has emerged to a certain length (e.g., 2 mm).

  • Analysis: The germination percentage and germination rate are calculated for each treatment. This data can reveal the inhibitory effects of MH and its potential synergistic or additive effects with ABA.

signaling_pathway_ABA_MH cluster_germination Seed Germination Control GA Gibberellin (GA) ABA Abscisic Acid (ABA) GA->ABA antagonizes Germination Germination GA->Germination promotes ABA->GA antagonizes Dormancy Dormancy ABA->Dormancy promotes MH This compound MH->GA decreases levels MH->ABA increases levels

MH's Influence on the ABA/GA Balance in Seeds.

Conclusion

The hormonal interactions of this compound in plants are complex and multifaceted, primarily stemming from its role as a potent inhibitor of cell division. Its anti-auxin and anti-gibberellin activities are well-documented, leading to the inhibition of stem elongation and other developmental processes. Furthermore, MH's ability to modulate the levels of abscisic acid has significant implications for seed dormancy and germination. A comprehensive understanding of these hormonal interactions is crucial for optimizing the agricultural applications of this compound and for the development of new plant growth regulators. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further research into the precise molecular mechanisms underlying the effects of this important synthetic compound.

References

The Discovery of Maleic Hydrazide: A Technical Retrospective for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the seminal research on the discovery of maleic hydrazide as a plant growth regulator, focusing on the original experimental data and methodologies.

This technical guide provides a detailed examination of the primary research that first identified the unique plant growth-regulating properties of this compound. By revisiting the foundational experiments, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of the initial discovery, including the experimental protocols and quantitative data that paved the way for its widespread use in agriculture and research.

Introduction: A Serendipitous Discovery

In 1949, D. L. Schoene and O. L. Hoffmann of the Naugatuck Chemical Division, United States Rubber Company, published their groundbreaking findings on this compound in the journal Science. Their paper, "this compound, a Unique Growth Regulant," marked the first report of this compound's remarkable ability to inhibit plant growth without causing immediate death, a characteristic that distinguished it from existing herbicides. This discovery opened new avenues for plant physiology research and agricultural applications.

Early Synthesis and Physicochemical Properties

While the 1949 publication focused on the biological effects, the synthesis of this compound had been previously described. The compound, 1,2-dihydropyridazine-3,6-dione, is a white crystalline powder. Early reported physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₄H₄N₂O₂[General chemical literature]
Molecular Weight112.09 g/mol [General chemical literature]
Melting Point298-300 °C (decomposes)[General chemical literature]
Solubility in Water0.6 g/100 mL at 25°C[General chemical literature]
AppearanceWhite crystalline solid[General chemical literature]

Seminal Experiments on Plant Growth Regulation

The pioneering work of Schoene and Hoffmann involved a series of experiments on various plant species to determine the effects of this compound. Their research laid the foundation for understanding its mode of action and potential applications.

Experimental Protocols

The following protocols are reconstructed based on the descriptions in the original publication and early follow-up studies.

Preparation of this compound Solutions: The diethanolamine salt of this compound was used to improve its water solubility for application. A stock solution was prepared, and subsequent dilutions were made to achieve the desired concentrations for spraying.

Plant Treatment: Various plant species, including tomato, bean, and corn, were grown under greenhouse conditions. At a specific developmental stage (e.g., when tomato plants had several true leaves), they were sprayed with aqueous solutions of the diethanolamine salt of this compound at varying concentrations. Control plants were sprayed with water.

Observation and Data Collection: The treated and control plants were observed over several weeks. The primary endpoints measured were:

  • Growth Inhibition: Cessation of terminal bud growth.

  • Morphological Changes: Alterations in leaf shape, color, and overall plant structure.

  • Axillary Bud Growth: Stimulation or inhibition of lateral bud development.

  • Flowering and Fruiting: Effects on reproductive development.

Quantitative Data from Initial Studies

The following table summarizes the key quantitative findings from the early research on this compound's effects on plant growth.

Plant SpeciesThis compound Concentration (ppm)Observed EffectDuration of Effect
Tomato2000Pronounced but temporary inhibition of terminal growth; stimulation of axillary bud growth.Inhibition lasted for several weeks, followed by recovery.
Bean2000Cessation of growth, followed by death of the plant.Permanent
Corn2000Temporary inhibition of growth.Not specified
Turkish TobaccoNot specifiedFlowering prevented by soil or foliage application.Not specified
XanthiumNot specifiedPhyllody (abnormal development of floral parts into leafy structures) occurred after treatment.Not specified

Visualizing the Discovery Workflow and Hypothesized Mechanism

The following diagrams illustrate the experimental workflow and the early hypothesized mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_obs Observation & Data Collection synthesis Synthesis of This compound formulation Formation of Diethanolamine Salt (for solubility) synthesis->formulation solution Preparation of Aqueous Solutions (various concentrations) formulation->solution application Foliar Application of this compound Solutions solution->application plant_growth Cultivation of Test Plants (e.g., Tomato, Bean) plant_growth->application control Control Group (Water Spray) plant_growth->control monitoring Monitoring Plant Growth and Development (several weeks) application->monitoring control->monitoring data_collection Recording Quantitative and Qualitative Data monitoring->data_collection

Caption: Experimental workflow for the initial discovery of this compound's plant growth regulating effects.

signaling_pathway MH This compound Application Absorption Absorption by Plant Tissues (Leaves/Roots) MH->Absorption Translocation Translocation to Meristematic Tissues Absorption->Translocation CellDivision Inhibition of Cell Division Translocation->CellDivision GrowthInhibition Cessation of Terminal Growth CellDivision->GrowthInhibition ApicalDominance Loss of Apical Dominance GrowthInhibition->ApicalDominance AxillaryGrowth Stimulation of Axillary Bud Growth ApicalDominance->AxillaryGrowth

Maleic Hydrazide's Effect on Plant Auxin Transport: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleic hydrazide (MH) is a synthetic plant growth regulator known for its inhibitory effects on various developmental processes, including germination, root growth, and apical dominance.[1][2] Its primary mode of action is linked to the disruption of auxin homeostasis, particularly the inhibition of polar auxin transport. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on auxin transport, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers in plant biology, agriculture, and for professionals involved in the development of plant growth regulators and herbicides.

Introduction

Auxin, primarily indole-3-acetic acid (IAA), is a crucial phytohormone that governs numerous aspects of plant growth and development through the establishment of concentration gradients within plant tissues.[3] These gradients are actively maintained by a sophisticated system of influx and efflux carriers, with the PIN-FORMED (PIN) family of proteins playing a pivotal role in directional auxin efflux.[4] The process of directional, cell-to-cell transport of auxin is termed polar auxin transport (PAT).[1]

This compound (1,2-dihydropyridazine-3,6-dione) is a well-established plant growth inhibitor that has been observed to act as an anti-auxin.[3][5] It interferes with auxin-regulated growth processes, suggesting a direct or indirect interaction with auxin signaling or transport pathways.[3] This guide delves into the specifics of this interaction, focusing on the effects of MH on auxin transport machinery and the subsequent physiological consequences.

Quantitative Effects of this compound on Auxin Levels and Plant Growth

This compound treatment leads to a quantifiable reduction in endogenous auxin levels and a corresponding inhibition of plant growth. The following tables summarize key findings from published research.

Table 1: Effect of this compound on Endogenous Auxin (IAA) Levels in Groundnut Seeds

TreatmentAuxin (IAA) Concentration (ng/g)Percent Reduction (%)
Unsprayed Control8.71-
This compound (3000 ppm)1.1586.8

Data from a study on the impact of MH foliar spray on groundnut seed phytohormones.[3]

Table 2: Effect of this compound on the Growth of Spirodela polyrrhiza (Duckweed)

This compound Concentration (µg/mL)Total Frond Number (relative to control)Fresh Weight (relative to control)
0 (Control)100%100%
25DecreasedDecreased
50DecreasedDecreased
75DecreasedDecreased
100DecreasedDecreased
200DecreasedDecreased

This table summarizes the concentration-dependent inhibitory effect of MH on the growth of S. polyrrhiza. Both total frond number and fresh weight were observed to decrease with increasing MH concentration.[6]

Molecular Mechanism of Action

This compound's interference with auxin transport is believed to occur at the level of auxin efflux and subsequent signaling pathways. While the direct molecular target of MH within the auxin transport system is still under investigation, evidence points towards an inhibition of polar auxin transport, which disrupts the auxin gradients necessary for normal plant development.

Proposed Signaling Pathway of this compound's Effect on Auxin Transport

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the inhibition of auxin-responsive gene expression.

Maleic_Hydrazide_Pathway MH This compound PAT Polar Auxin Transport (Inhibited) MH->PAT Inhibits PIN PIN Proteins (Hypothesized Target) MH->PIN Potentially Interacts with Auxin_Gradient Disrupted Auxin Gradient PAT->Auxin_Gradient Maintains Auxin_Efflux Reduced Auxin Efflux PAT->Auxin_Efflux Growth_Inhibition Plant Growth Inhibition Auxin_Gradient->Growth_Inhibition Is necessary for PIN->Auxin_Efflux Auxin_Signal Reduced Intracellular Auxin Signal Auxin_Efflux->Auxin_Signal TIR1_AFB TIR1/AFB Receptors Auxin_Signal->TIR1_AFB Activates Aux_IAA Aux/IAA Repressors (Stabilized) TIR1_AFB->Aux_IAA Promotes Degradation of ARF ARF Transcription Factors (Repressed) Aux_IAA->ARF Inhibits AuxRE Auxin Response Elements (Promoter Region) ARF->AuxRE Binds to Gene_Expression Inhibition of Auxin-Responsive Gene Expression AuxRE->Gene_Expression Regulates Gene_Expression->Growth_Inhibition Leads to

Caption: Proposed signaling pathway for this compound's effect on auxin transport.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of this compound on auxin transport.

Radiolabeled Auxin Transport Assay in Arabidopsis thaliana Inflorescence Stems (Adapted for MH Treatment)

This protocol is adapted from established methods for measuring polar auxin transport.[7]

Objective: To quantify the effect of this compound on the rate of polar auxin transport.

Materials:

  • Arabidopsis thaliana plants with inflorescence stems (>10 cm)

  • [³H]-IAA (tritiated indole-3-acetic acid)

  • This compound (analytical grade)

  • Agar

  • Microcentrifuge tubes

  • Micro-scissors

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

  • MES buffer (pH 5.5-5.7)

Experimental Workflow Diagram:

Auxin_Transport_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plant_Growth 1. Grow Arabidopsis plants Prepare_Agar 2. Prepare Agar Blocks (+/- MH, +/- [3H]-IAA) Plant_Growth->Prepare_Agar Excise_Stem 3. Excise Inflorescence Stem Segments Prepare_Agar->Excise_Stem Apply_Agar 4. Apply Agar Blocks to Stem Segments Excise_Stem->Apply_Agar Incubate 5. Incubate for Transport Period Apply_Agar->Incubate Section_Stem 6. Section Stem Segments Incubate->Section_Stem Scint_Count 7. Scintillation Counting Section_Stem->Scint_Count Data_Analysis 8. Analyze Data Scint_Count->Data_Analysis

Caption: Workflow for the radiolabeled auxin transport assay with this compound.

Procedure:

  • Plant Material: Use well-watered Arabidopsis thaliana plants with inflorescence stems that are at least 10 cm long.

  • Preparation of Agar Blocks:

    • [³H]-IAA Agar: Prepare a 1% agar solution in 0.05% MES buffer (pH 5.5-5.7). While the agar is still molten, add [³H]-IAA to a final concentration of 100 nM.

    • This compound Treatment Agar: Prepare a separate 1% agar solution. For the treatment group, add this compound to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM).

    • Control Agar: Prepare a 1% agar solution without any additives.

    • Receiver Blocks: Prepare 1% agar blocks without [³H]-IAA or MH.

  • Stem Excision: Using micro-scissors, carefully excise a 2.5 cm segment from the inflorescence stem, approximately 2 cm below the apex.

  • Assay Setup:

    • Place the apical end of the stem segment in contact with a [³H]-IAA agar block.

    • For the treatment group, place a this compound-containing agar block between the [³H]-IAA source and the stem segment, or pre-incubate the stem segment in a solution containing MH.

    • Place the basal end of the stem segment in contact with a receiver agar block.

  • Incubation: Incubate the setup in a dark, humid chamber for a defined transport period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, discard the apical 5 mm of the stem segment (to exclude the region of direct application).

    • Cut the remaining 2 cm of the stem into 5 mm segments.

    • Place each segment into a separate scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each segment using a scintillation counter.

  • Data Analysis: Calculate the amount of [³H]-IAA transported along the stem for both control and MH-treated groups. Compare the transport rates to determine the inhibitory effect of this compound.

Quantification of Endogenous Auxin Levels by High-Performance Liquid Chromatography (HPLC)

Objective: To measure the in vivo concentration of IAA in plant tissues following this compound treatment.

Logical Relationship Diagram for Sample Analysis:

HPLC_Analysis_Logic cluster_sample Sample Preparation cluster_purification Purification cluster_analysis Analysis Tissue_Collection Collect Plant Tissue (Control and MH-Treated) Homogenization Homogenize Tissue Tissue_Collection->Homogenization Extraction Extract with Solvent Homogenization->Extraction Centrifugation Centrifuge to Remove Debris Extraction->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE HPLC HPLC with UV or Fluorescence Detection SPE->HPLC Quantification Quantify IAA based on Standard Curve HPLC->Quantification

Caption: Logical flow for the quantification of endogenous auxin by HPLC.

Procedure:

  • Sample Preparation:

    • Harvest plant tissue (e.g., shoots, roots) from control and this compound-treated plants.

    • Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue to a fine powder.

  • Extraction:

    • Extract the homogenized tissue with a suitable solvent, such as 80% methanol with an antioxidant (e.g., butylated hydroxytoluene).

    • Include an internal standard (e.g., [¹³C₆]-IAA) for accurate quantification.

  • Purification:

    • Centrifuge the extract to pellet cellular debris.

    • Purify the supernatant using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

  • HPLC Analysis:

    • Analyze the purified extract using a reverse-phase HPLC system equipped with a C18 column.

    • Use a suitable mobile phase gradient (e.g., acetonitrile and acidified water).

    • Detect IAA using a UV or fluorescence detector.

  • Quantification:

    • Generate a standard curve using known concentrations of IAA.

    • Quantify the amount of IAA in the plant samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Conclusion and Future Directions

The available evidence strongly indicates that this compound exerts its plant growth inhibitory effects by interfering with auxin transport and signaling. Quantitative data demonstrates a significant reduction in endogenous auxin levels upon MH treatment. The proposed mechanism involves the inhibition of polar auxin transport, leading to a disruption of auxin gradients and the subsequent suppression of auxin-responsive gene expression.

Future research should focus on elucidating the precise molecular target of this compound within the auxin transport machinery. Investigating the potential direct interaction of MH with PIN proteins and other auxin carriers, such as AUX1/LAX and ABCB transporters, will be crucial. Furthermore, detailed transcriptomic and proteomic analyses of MH-treated plants will provide a more comprehensive understanding of the downstream effects on the auxin signaling cascade, including the expression and activity of ARF and Aux/IAA proteins. A deeper understanding of these mechanisms will not only enhance our knowledge of plant hormone biology but also inform the development of more specific and effective plant growth regulators.

References

Methodological & Application

Protocol for the Application of Maleic Hydrazide in Potato Sprout Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction:

Maleic hydrazide (MH) is a plant growth regulator widely utilized in the agricultural industry to inhibit sprouting in stored potatoes.[1] Applied as a foliar spray to the potato crop prior to harvest, MH is absorbed by the leaves and translocated to the tubers.[2][3] Its primary mode of action is the inhibition of cell division in the meristematic tissues of the buds, thereby preventing sprout growth during storage without affecting cell expansion.[1][4][5][6] This characteristic makes it a valuable tool for maintaining the quality and extending the shelf life of potatoes for both fresh market and processing.

Proper application timing and adherence to environmental conditions are critical for maximizing the efficacy of this compound and minimizing the risk of phytotoxicity or yield reduction.[1][2] This document provides a detailed protocol for the application of this compound in research settings to study its effects on potato sprout inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data derived from various studies on the application of this compound for potato sprout inhibition.

Table 1: Application Parameters for this compound

ParameterRecommended Value/RangeReference
Application Timing 3-5 weeks before haulm destruction/senescence[2][7]
When 80% of marketable tubers > 25mm[2][4][8]
Application Rate 2.5 - 6.0 kg active ingredient per hectare (kg a.i./ha)[1][3]
3.36 kg/ha [1]
0.3% foliar spray solution[1]
Target Residue Level 12-15 ppm in tubers for maximum efficacy[1][3][7]
Environmental Conditions Temperature < 25°C[2]
Relative Humidity > 75%[2]
Rain-free/No irrigation period post-application12-24 hours

Table 2: Efficacy of this compound on Sprout Inhibition

Efficacy ParameterObserved EffectStorage ConditionsReference
Sprouted Tubers 27% reduction in the mean number of sprouted tubersUp to 10 weeks at 15-36°C[1]
Sprout Weight 76% reduction in sprout weightAfter 12 weeks of storage[1]
Sprout Initiation Delayed by approximately 30 daysNot specified[3]
Sprout Elongation Suppressed for 6-8 monthsNot specified[3]

Experimental Protocol

This protocol outlines the methodology for a field trial to evaluate the efficacy of this compound in inhibiting potato sprouting.

1. Experimental Design and Setup

  • Plot Design: Utilize a randomized complete block design with a minimum of four replications per treatment.

  • Treatments: Include an untreated control and at least one concentration of this compound (e.g., 3.36 kg a.i./ha). Additional treatments could include varying rates or application timings.

  • Plot Size: Ensure plots are of sufficient size to obtain representative yield data and tuber samples for storage studies.

  • Potato Cultivar: Select a potato cultivar relevant to the research objectives. Note the cultivar in all data records.

2. Pre-Application Procedures

  • Tuber Size Assessment: Beginning approximately 6-7 weeks before the anticipated haulm destruction date, randomly sample plants from each block to assess tuber size. Continue weekly assessments until 80% of the tubers destined for market exceed 25mm in diameter.[2][4][8]

  • Plant Health Monitoring: Ensure the potato crop is healthy and actively growing, as stressed plants may not effectively translocate the this compound to the tubers.[6]

  • Weather Monitoring: Closely monitor weather forecasts. Plan the application for a period with no rain or overhead irrigation expected for at least 12-24 hours and with temperatures below 25°C and relative humidity above 75%.[2][4][8] Evening applications are often optimal.[2][7]

3. Application of this compound

  • Timing: Apply the this compound solution 3 to 5 weeks prior to the planned date of haulm destruction or the onset of natural senescence.[2][7]

  • Solution Preparation: Prepare the spray solution according to the manufacturer's instructions and the desired application rate. Use calibrated spray equipment to ensure accurate and uniform application.

  • Application Technique: Apply as a foliar spray, ensuring thorough and even coverage of the plant canopy. Use high water rates to facilitate absorption.[2]

  • Record Keeping: Document the date and time of application, environmental conditions (temperature, humidity, wind speed), application rate, and any adjuvants used.

4. Post-Application and Harvest

  • Phytotoxicity Assessment: In the days following application, visually inspect the plants for any signs of phytotoxicity, such as leaf discoloration or burning.

  • Haulm Destruction: Kill the potato vines at the predetermined time, typically 3-5 weeks after MH application.

  • Harvest: Harvest the tubers after they have fully matured and the skins have set.

  • Sampling: Collect random tuber samples from each plot for yield assessment, quality analysis, and storage trials.

5. Storage and Sprout Inhibition Assessment

  • Storage Conditions: Place the sampled tubers in a controlled storage environment. Maintain consistent temperature and humidity throughout the storage period (e.g., 7-10°C and 85-95% RH).

  • Data Collection: At regular intervals (e.g., monthly) during the storage period, assess the following parameters for each treatment group:

    • Percentage of sprouted tubers.

    • Number of sprouts per tuber.

    • Length of the longest sprout per tuber.

    • Total sprout weight per sample.

    • Tuber weight loss.

  • Residue Analysis: At the beginning of the storage period, a subset of tubers from each treatment can be analyzed to determine the concentration of this compound residues.

Visualizations

Experimental_Workflow cluster_pre_application Pre-Application cluster_application Application cluster_post_application Post-Application & Harvest cluster_storage_assessment Storage & Assessment A Plot Setup & Randomized Design B Monitor Tuber Size (80% > 25mm) A->B C Assess Plant Health & Weather Conditions B->C D Prepare & Apply This compound (3-5 weeks pre-haulm kill) C->D E Haulm Destruction D->E F Tuber Harvest & Sampling E->F G Controlled Storage F->G H Monthly Sprout & Quality Assessment G->H I Residue Analysis G->I

Caption: Experimental workflow for this compound application in potato sprout inhibition studies.

Mode_of_Action cluster_uptake Uptake & Translocation cluster_cellular_effect Cellular Mechanism cluster_physiological_outcome Physiological Outcome A Foliar Application of This compound B Absorption by Leaves A->B C Translocation to Tubers B->C D Accumulation in Tuber Meristems (Buds) C->D E Inhibition of Cell Division (Mitosis) D->E F Sprout Growth is Inhibited E->F G Dormancy is Extended E->G

Caption: Simplified mode of action for this compound in potato sprout inhibition.

References

Application Note: Quantification of Maleic Hydrazide in Plant Tissues by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed methodologies for the quantitative analysis of maleic hydrazide, a plant growth regulator, in various plant tissues using High-Performance Liquid Chromatography (HPLC). The protocols described herein are intended for researchers, scientists, and professionals in drug development and agricultural science. This application note covers sample preparation, including extraction and cleanup, as well as chromatographic conditions for different HPLC systems, including UV, fluorescence, and mass spectrometry detection. A comparative summary of method performance is also presented.

Introduction

This compound (1,2-dihydropyridazine-3,6-dione) is a widely used plant growth regulator to inhibit sprouting in stored crops such as potatoes, onions, and garlic, and to control the growth of certain grasses and weeds.[1][2] Due to its widespread use, regulatory bodies have set maximum residue levels (MRLs) for this compound in various food commodities.[1][2] Accurate and sensitive analytical methods are therefore essential for monitoring its residues in plant tissues to ensure food safety and compliance with regulations. This application note details robust and validated HPLC methods for the quantification of this compound.

Experimental Protocols

Method 1: HPLC with UV Detection for General Agricultural Products

This method is a simplified approach suitable for a wide range of vegetables and fruits.[3][4]

2.1.1. Sample Preparation

  • Homogenization: Weigh a representative portion of the plant tissue sample and homogenize it.

  • Extraction: Extract the homogenized sample with water.[3][4]

  • Cleanup: Purify the crude extract using an ACCUCAT Bond Elut solid-phase extraction (SPE) cartridge. Elute the this compound with water.[3][4]

2.1.2. HPLC-UV Conditions

  • Column: ZORBAX SB-Aq[3][4]

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (5:95:0.01, v/v/v)[3][4]

  • Detection: UV at 303 nm[3][4]

  • Injection Volume: 20 µL

Method 2: HPLC with Fluorescence Detection for Potatoes and Onions

This method offers enhanced selectivity and sensitivity for matrices like potatoes and onions.[1][5]

2.2.1. Sample Preparation

  • Extraction: Extract the homogenized sample with methanol.[1][5]

  • Solvent Exchange: Take a 3 mL aliquot of the methanol extract, dry it under a stream of nitrogen, and reconstitute the residue in 3 mL of water by sonication.[5]

  • Cleanup: Pass the aqueous fraction through a C18 SPE cartridge to remove interferences.[5] For more complex matrices like potatoes, an SCX (strong cation exchanger) SPE cartridge can also be used for cleanup.[1]

2.2.2. HPLC-Fluorescence Conditions

  • Detector: Fluorescence detector

  • Excitation Wavelength: 303 nm[1]

  • Emission Wavelength: 400 nm[1]

  • Injection Volume: 20 µL[1]

Method 3: HPLC-MS/MS for High-Throughput Analysis in Various Food Matrices

This method is suitable for the rapid and sensitive analysis of highly polar pesticides, including this compound, in diverse food samples.

2.3.1. Sample Preparation

  • Homogenization: For samples with low water content like grains, cryogenic milling with dry ice is recommended.[6]

  • Extraction: Weigh 10 g of the comminuted sample into a 50 mL centrifuge tube and add 10 mL of acidified methanol (methanol with 1% concentrated formic acid). For dry samples, the sample weight should be reduced to 5 g.[6]

  • Shaking and Centrifugation: Shake the tube vigorously for 1-2 minutes and then centrifuge.[6]

  • Filtration: Filter an aliquot of the supernatant into an autosampler vial for LC-MS/MS analysis.[6]

2.3.2. UPLC-MS/MS Conditions

  • Column: ACQUITY UPLC BEH Amide column[7]

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

The performance of the different methods is summarized in the table below for easy comparison.

ParameterMethod 1 (HPLC-UV)Method 2 (HPLC-Fluorescence)Method 3 (HPLC-MS/MS)
Plant Matrix General Agricultural ProductsPotatoes, Onions, GarlicVarious Food Matrices
Extraction Solvent WaterMethanolAcidified Methanol
Cleanup ACCUCAT Bond Elut SPEC18 or SCX SPENone (Dilute and Shoot)
Detection UV (303 nm)Fluorescence (Ex: 303 nm, Em: 400 nm)MS/MS
Limit of Detection (LOD) 0.5 µg/g[3][4]0.5 ppm[1][5]0.02 mg/kg to 2 mg/kg
Recovery 92.6 - 104.9%66 - 95.7%[1][5]Not specified
Linearity (r²) Not specifiedNot specified>0.99

Experimental Workflow and Signaling Pathways

The general experimental workflow for the HPLC analysis of this compound in plant tissues is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Plant Tissue Sample homogenize Homogenization sample->homogenize extraction Extraction (Water, Methanol, or Acidified Methanol) homogenize->extraction cleanup Cleanup (SPE) (Optional) extraction->cleanup hplc HPLC System cleanup->hplc detection Detection (UV, Fluorescence, or MS/MS) hplc->detection quantification Quantification detection->quantification report Report quantification->report

Caption: Experimental workflow for this compound analysis.

There are no signaling pathways described for the quantification of this compound; therefore, a corresponding diagram has not been generated.

References

Application Notes and Protocols for Gas Chromatography Analysis of Maleic Hydrazide Residues in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maleic hydrazide (MH) is a plant growth regulator used to inhibit sprouting in crops such as potatoes and onions and to control the growth of grasses and weeds. Due to its persistence and potential for groundwater contamination, monitoring its residue levels in soil is crucial for environmental risk assessment. This compound is a polar, non-volatile compound, which makes its analysis by gas chromatography (GC) challenging without a derivatization step to increase its volatility.[1]

This document provides detailed protocols for the analysis of this compound residues in soil using two different derivatization techniques followed by gas chromatography. The primary method involves silylation and subsequent analysis by GC-Mass Spectrometry (GC-MS), offering high selectivity and sensitivity. An alternative method based on the formation of a Diels-Alder adduct for analysis by GC with an Electron Capture Detector (GC-ECD) is also presented.

Principle of the Methods

The overall workflow involves the extraction of this compound from soil samples, a cleanup step to remove interfering co-extractives, derivatization of the analyte to a volatile compound, and subsequent quantification by gas chromatography.

Method 1: Silylation and GC-MS Analysis

Soil samples are extracted with a methanol/water solution. The extracted this compound is then derivatized using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the volatile bis(trimethylsilyl) derivative. This derivative is then analyzed and quantified by GC-MS.[2]

Method 2: Diels-Alder Adduct Formation and GC-ECD Analysis

Following extraction, this compound is oxidized to 3,6-pyridazinedione. This intermediate then undergoes a Diels-Alder reaction with cyclopentadiene to form a stable, volatile adduct. This adduct is highly responsive to an electron capture detector, allowing for sensitive detection.[3]

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis soil_sample Soil Sample Collection (25 g) extraction Extraction (Methanol:Water 50:50 v/v) soil_sample->extraction centrifuge Centrifugation & Filtration extraction->centrifuge method1 Method 1: Silylation (BSTFA) centrifuge->method1 Extract method2 Method 2: Diels-Alder Adduct Formation centrifuge->method2 Extract gcms GC-MS Analysis method1->gcms gcecd GC-ECD Analysis method2->gcecd

Caption: High-level workflow for the GC analysis of this compound in soil.

Materials and Reagents

  • Solvents: Methanol, Chloroform, Acetonitrile (all HPLC or pesticide residue grade)

  • Reagents:

    • This compound standard (≥99% purity)

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

    • Pyridine

    • Lead dioxide

    • Cyclopentadiene

    • Anhydrous sodium sulfate

    • Formic acid

    • Ammonium hydroxide

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (makeup gas, if required)

  • Labware: 50 mL screw-cap centrifuge tubes, volumetric flasks, pipettes, syringes, GC vials with inserts, rotary evaporator, centrifuge, vortex mixer, heating block.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This extraction procedure is adapted from the US EPA method for this compound analysis in soil.[4]

  • Sample Collection and Sieving: Collect representative soil samples and pass them through a 2-mm sieve to remove stones and debris.

  • Extraction:

    • Weigh 25.0 g of the sieved soil into a 100 mL screw-capped glass jar.

    • Add 25 mL of a methanol:water (50:50 v/v) solution.

    • Shake the jar for a minimum of 15 hours on a mechanical shaker.

  • Separation:

    • Allow the soil to settle.

    • Transfer a portion of the supernatant to a centrifuge tube and centrifuge at 3000 rpm for 10 minutes.

    • Filter the resulting supernatant through a 0.45 µm filter into a clean collection vial. This filtered extract is now ready for derivatization.

Protocol 2A: Derivatization by Silylation

This protocol is based on the derivatization of this compound for GC-MS analysis as described for other matrices.[2]

  • Solvent Evaporation: Transfer 1 mL of the filtered soil extract into a GC vial insert and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization Reaction:

    • To the dry residue, add 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Seal the vial and heat at 70°C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 2B: Derivatization by Diels-Alder Adduct Formation

This protocol is adapted from a method for determining this compound residues in potatoes.[3]

  • Partitioning and Oxidation:

    • To a suitable aliquot of the initial soil extract, add chloroform containing cyclopentadiene.

    • Add a freshly prepared suspension of lead dioxide in water.

    • Shake vigorously to oxidize this compound to 3,6-pyridazinedione, which then reacts with cyclopentadiene.

  • Extraction of Adduct:

    • Separate the chloroform layer.

    • Perform a second extraction of the aqueous layer with chloroform.

    • Combine the chloroform fractions.

  • Drying and Concentration:

    • Dry the combined chloroform extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator.

    • Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-ECD analysis.

Gas Chromatography Conditions

The following tables summarize the recommended GC conditions.

Table 1: GC-MS Conditions for Silylated this compound
ParameterValue
GC System Gas chromatograph coupled to a Mass Spectrometer
Column DB-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[2][5]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL
Injector Temp. 250°C[5]
Oven Program Initial temp 50°C for 2 min, ramp at 20°C/min to 250°C, hold for 15 min[5]
MS Interface Temp. 250°C[5]
MS Mode Electron Impact (EI) at 70 eV
Scan Range 50-350 amu or Selected Ion Monitoring (SIM) for target ions of bis(trimethylsilyl) this compound
Table 2: GC-ECD Conditions for Diels-Alder Adduct
ParameterValue
GC System Gas chromatograph equipped with an Electron Capture Detector (ECD)
Column Intermediate polarity capillary column (e.g., DB-17 or similar)
Carrier Gas Helium or Nitrogen
Makeup Gas Nitrogen
Injection Volume 1 µL
Injector Temp. 250°C
Oven Program Isothermal or programmed ramp, to be optimized for best separation
Detector Temp. 300°C

Data Presentation and Quantitative Analysis

Calibration curves should be prepared using procedural standards, where blank soil extracts are spiked with known concentrations of this compound and then carried through the entire extraction and derivatization process.[4]

Table 3: Typical Method Performance Parameters (Adapted from other matrices)
ParameterSilylation GC-MS Method (Estimated)Diels-Alder GC-ECD Method (Estimated)Reference Matrix
Limit of Detection (LOD) 0.1 - 0.5 mg/kg0.05 - 0.1 mg/kgPotato, Garlic[2][5]
Limit of Quantification (LOQ) 0.3 - 1.0 mg/kg0.15 - 0.3 mg/kgPotato, Garlic[2][5]
Recovery (%) 85 - 105%80 - 110%Potato, Garlic[2][5]
Linearity (r²) > 0.99> 0.99Potato, Garlic[2]

Note: The performance parameters listed are estimates based on data from similar analyses in different matrices. Method validation in a soil matrix is required to establish definitive values.

Signaling Pathways and Logical Relationships

The derivatization processes are crucial for converting the non-volatile this compound into a form suitable for GC analysis. The following diagrams illustrate these chemical transformations.

Silylation MH This compound (Non-volatile) Derivative bis(trimethylsilyl) this compound (Volatile) MH->Derivative + 2 BSTFA - 2 HF - 2 CF3CONHSi(CH3)3 BSTFA BSTFA (Silylating Agent)

Caption: Silylation of this compound for GC-MS analysis.

DielsAlder MH This compound Oxidation Oxidation (+ PbO2) MH->Oxidation Intermediate 3,6-pyridazinedione Oxidation->Intermediate Cyclo Cycloaddition (+ Cyclopentadiene) Intermediate->Cyclo Adduct Diels-Alder Adduct (Volatile) Cyclo->Adduct

Caption: Diels-Alder reaction of this compound for GC-ECD analysis.

References

Application Notes and Protocols for Experimental Use of Maleic Hydrazide in Tobacco

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of maleic hydrazide (MH) formulations in tobacco for sucker control. The following protocols and data are intended to assist in the design and execution of research studies.

Introduction to this compound in Tobacco

This compound is a systemic plant growth regulator widely used in tobacco cultivation to control the growth of axillary buds, commonly known as suckers.[1][2][3] The removal of the terminal inflorescence (topping) stimulates sucker growth, which, if left uncontrolled, can significantly reduce tobacco leaf yield and quality.[1][4] MH is absorbed by the tobacco leaves and translocated to meristematic tissues, where it inhibits cell division, thereby preventing sucker development.[1][5]

Formulations of this compound

The free acid form of this compound has low water solubility and is not typically used in agricultural applications.[1] For experimental and commercial use, MH is formulated as a salt to increase its solubility and facilitate its absorption by the plant. The two primary formulations that have been used are:

  • Potassium Salt of this compound (K-MH): This is the most common and current formulation.[1] It has a significantly higher water solubility (400 g/L at 25°C) compared to the free acid (4.5 g/L at 25°C), leading to more efficient penetration into the tobacco plant.[1]

  • Diethanolamine Salt of this compound (DEA-MH): This was an earlier formulation, notably in the product MH-30.[1] However, its use was suspended in the early 1980s due to concerns over the formation of N-nitrosodiethanolamine, a carcinogenic compound, during tobacco curing and pyrolysis.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in tobacco, compiled from various research findings.

Table 1: Comparison of this compound Formulations

FormulationActive Ingredient ConcentrationWater Solubility (at 25°C)Sucker Control EfficacyCured Leaf Residues
Potassium Salt (K-MH)Varies by product400 g/L[1]Generally higherHigher than DEA-MH at the same application rate[6]
Diethanolamine Salt (DEA-MH)e.g., MH-30 contained 30% MH equivalent[1]Lower than K-MHLess efficient than K-MH[6]Lower than K-MH at the same application rate[6]

Table 2: Recommended Application Parameters for this compound (K-MH formulation)

ParameterRecommended ValueNotes
Application Rate 1.5 - 2.25 lbs active ingredient per acre[7]Rate may vary based on tobacco type and local recommendations.
0.75 gallons of product per acre (half-rate for reapplication)[2]
Spray Volume 151-189 Liters of water per hectare (approximately 16-20 gallons per acre)[4][5]Ensure thorough coverage of the upper third of the plant.
Spray Pressure 2.8 to 3.5 bars[5]To produce a fine mist.
Application Timing Within 24 hours of topping[1][3]Apply when 50% or fewer plants have at least one open flower.[4]
Target Area Upper one-third to one-half of the plant[1][2][5]MH is absorbed by younger leaves more effectively.[2]

Table 3: Efficacy of Sucker Control Methods

TreatmentAverage Suckers per PlantSucker Biomass per Plant (kg)Reduction in Sucker Number vs. No ControlReduction in Sucker Biomass vs. No Control
No Suckercide10.121.11--
Single Local Systemic Application1.600.2484.2%78.3%
Sequential Treatments1.090.1389.2%88.3%
Data adapted from a study on dark fire-cured tobacco.[5]

Experimental Protocols

Protocol for Evaluating this compound Formulations for Sucker Control

Objective: To compare the efficacy of different this compound formulations in controlling sucker growth and to assess their impact on tobacco yield and quality.

Materials:

  • Tobacco plants (specify variety, e.g., Nicotiana tabacum L. cv. 'NC 71') at the appropriate growth stage (button to early flowering).

  • This compound formulations (e.g., a commercial K-MH product).

  • Handheld or tractor-mounted sprayer calibrated to deliver a consistent volume.

  • Personal Protective Equipment (PPE).

  • Tools for topping (e.g., knife or shears).

  • Equipment for data collection (e.g., scales, calipers, sample bags).

Methodology:

  • Plot Establishment: Design a randomized complete block experiment with multiple replications (e.g., 4 blocks). Each plot should consist of a set number of tobacco plants (e.g., 20 plants).

  • Topping: When approximately 50% of the plants in the experimental area reach the button to early flower stage, top all plants by removing the inflorescence and any small, immature leaves.[4] Remove any suckers longer than 2.54 cm by hand at the time of topping.[5]

  • Treatment Application:

    • Prepare spray solutions of the different MH formulations according to the desired application rates (e.g., 1.5 lbs a.i./acre). Include an untreated control group (topped but not sprayed) and a hand-suckered control group.

    • Within 24 hours of topping, apply the treatments using a calibrated sprayer.[1]

    • Direct the spray to the upper one-third of the tobacco plants, ensuring thorough coverage.[2] Use a spray volume of approximately 20 gallons per acre.[4]

  • Data Collection:

    • Sucker Control: At regular intervals (e.g., weekly) until harvest, count and weigh the suckers from a designated number of plants per plot.

    • Phytotoxicity: Visually assess the plants for any signs of chemical burn or stunting of the upper leaves.

    • Yield: At harvest, collect and cure the leaves from each plot separately. Record the cured leaf weight.

    • Leaf Quality: After curing, grade the leaves based on standard quality parameters.

    • Residue Analysis: Collect leaf samples for analysis of MH residues.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol for Determining this compound Residues in Tobacco Leaves

Objective: To quantify the concentration of this compound in green and cured tobacco leaves following application.

Materials:

  • Tobacco leaf samples (green or cured).

  • Homogenizer or grinder.

  • Extraction solvent (e.g., 4 N HCl or methanol/water mixture).[1][3]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).[3]

  • Analytical instrumentation (e.g., High-Performance Liquid Chromatography - HPLC, or Gas Chromatography - GC after derivatization).[3]

  • This compound analytical standard.

Methodology:

  • Sample Preparation:

    • Weigh a representative sample of tobacco leaves (e.g., 5 grams).[3]

    • Homogenize the sample.

  • Extraction:

    • For total MH (free and bound), perform an acid hydrolysis by boiling the sample in 100 mL of 4 N HCl for 120 minutes under reflux.[3]

    • Alternatively, for extraction of free MH and glucoside conjugates, use a methanol/water (70:30, v/v) solution.[1]

    • Allow the extract to cool and then filter it.

  • Cleanup:

    • Pass a few milliliters of the filtered extract through a C18 SPE column to remove interfering substances.[3]

  • Analysis:

    • Analyze the cleaned-up extract using a validated HPLC or GC method.

    • For GC analysis, derivatization of MH (e.g., silylation with BSTFA) is necessary.[3]

    • Quantify the MH concentration by comparing the peak area of the sample to a calibration curve prepared from the analytical standard.

  • Data Reporting: Express the results as micrograms of MH per gram of tobacco (µg/g or ppm).

Visualizations

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_application Phase 2: Treatment Application cluster_data_collection Phase 3: Data Collection & Analysis plot Establish Experimental Plots topping Top Tobacco Plants at Early Flower Stage plot->topping sucker_removal Manually Remove Suckers >2.54 cm topping->sucker_removal prep_solution Prepare MH Spray Solutions sucker_removal->prep_solution application Apply Treatments to Upper 1/3 of Plants prep_solution->application sucker_data Collect Sucker Count & Weight Data application->sucker_data yield_quality Measure Cured Leaf Yield & Quality application->yield_quality residue_analysis Analyze Leaf Samples for MH Residues application->residue_analysis stat_analysis Perform Statistical Analysis sucker_data->stat_analysis yield_quality->stat_analysis residue_analysis->stat_analysis

Caption: Experimental workflow for evaluating this compound in tobacco.

MH_Action_Pathway MH_Application This compound Application (to upper leaves) Absorption Absorption by Leaves MH_Application->Absorption Translocation Systemic Translocation (via phloem) Absorption->Translocation Meristems Accumulation in Meristematic Tissues (axillary buds) Translocation->Meristems Cell_Division_Inhibition Inhibition of Cell Division (Mitosis) Meristems->Cell_Division_Inhibition Sucker_Control Sucker Growth is Prevented Cell_Division_Inhibition->Sucker_Control Sucker_Control_Logic Topping Topping (Removal of Apical Dominance) Sucker_Growth Stimulation of Axillary Bud (Sucker) Growth Topping->Sucker_Growth No_Control No Sucker Control Sucker_Growth->No_Control MH_Control This compound Application Sucker_Growth->MH_Control Reduced_Yield Reduced Leaf Yield and Quality No_Control->Reduced_Yield Maintained_Yield Maintained Leaf Yield and Quality MH_Control->Maintained_Yield

References

Application of Maleic Hydrazide for Sucker Control in Tobacco Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of maleic hydrazide (MH) as a systemic sucker control agent in tobacco research. The information is compiled to assist in the design and execution of experiments aimed at evaluating and optimizing sucker control strategies.

Introduction to this compound in Tobacco

This compound is a systemic plant growth regulator widely used in tobacco cultivation to control the growth of axillary buds, commonly known as suckers.[1][2] After the tobacco plant is "topped" (removal of the terminal floral bud), the apical dominance is broken, leading to the rapid growth of suckers in the leaf axils.[1] If left uncontrolled, these suckers compete with the leaves for nutrients, reducing the yield and quality of the cured tobacco leaf.[3][4]

MH is absorbed by the tobacco leaves and translocated throughout the plant to the meristematic tissues in the leaf axils.[1][5] Its primary mode of action is the inhibition of cell division (mitosis), which effectively prevents the growth of new suckers without immediately killing the plant tissue.[1][6][7] This systemic action makes it a highly effective tool for season-long sucker control.[5]

Experimental Protocols

General Field Trial Protocol for Evaluating this compound Efficacy

This protocol outlines a typical experimental design for assessing the effectiveness of this compound in controlling tobacco suckers.

Objective: To determine the efficacy of different rates and application timings of this compound on sucker control, tobacco yield, and cured leaf quality.

Experimental Design: A randomized complete block design (RCBD) or a split-plot design is commonly used.[6]

  • Main Plots: Can be different tobacco varieties or topping heights.

  • Sub-Plots: Different sucker control treatments (e.g., varying rates of MH, different application timings, comparison with other suckercides or manual desuckering).

  • Replications: A minimum of four replications is recommended to ensure statistical validity.[6]

  • Plot Size: A typical plot may consist of two rows, each 7 meters long, with standard row and plant spacing (e.g., 102 cm between rows and 89 cm in-row spacing).[6]

Treatments:

  • Untreated Control: Topped but no sucker control applied.

  • Manual Sucker Control: Suckers are removed by hand at regular intervals (e.g., weekly).

  • This compound (Standard Rate): Application of MH at the recommended label rate.

  • This compound (Variable Rates): Application of MH at rates above and below the standard recommendation to determine dose-response.

  • This compound (Variable Timings): Application at different stages of plant development (e.g., early flower, full flower).

  • Tank Mixes/Sequential Applications: Combination of MH with contact-type suckercides (e.g., fatty alcohols) or local systemics (e.g., flumetralin).[8]

Procedure:

  • Planting and Crop Management: Grow tobacco plants according to standard agronomic practices for the region, ensuring uniform plant stand and vigor.[8]

  • Topping: Topping should be done at a consistent developmental stage across all treatments (e.g., when 50% of the plants in a plot have at least one open flower).[9] Any suckers longer than one inch should be removed at the time of topping.[6][10]

  • This compound Application:

    • Timing: Apply MH within 24 hours after topping for optimal results.[1] Application should occur when the plant is not under stress from drought or excessive heat and moisture.[5][8] It is best to apply MH 1 to 3 days after a good rain or irrigation.[5][8]

    • Solution Preparation: Prepare the spray solution according to the desired application rate. For example, for a product containing 1.5 lbs of active ingredient per gallon, a common rate is 1.5 gallons per acre mixed in a total volume of 20 to 50 gallons of water.[8][9]

    • Application Method: Apply the MH solution as a fine mist directed to the upper one-third of the plant, ensuring thorough coverage of the young, upper leaves where absorption is most effective.[6][8][9] Use a calibrated sprayer with appropriate nozzles (e.g., three nozzles per row arrangement) and pressure (not exceeding 20 psi for hand-held sprayers) to achieve uniform application.[8][10]

  • Data Collection:

    • Sucker Control Efficacy: At regular intervals after application (e.g., 3-6 weeks), count the number of suckers per plant and measure their fresh and dry weight.[6]

    • Phytotoxicity: Visually assess any signs of phytotoxicity, such as leaf discoloration, stunting, or distortion, at regular intervals.

    • Yield: At harvest, collect and weigh the cured leaves from each plot.

    • Leaf Quality: Grade the cured leaves based on standard quality parameters (e.g., color, texture, size).

    • Residue Analysis: Collect leaf samples at various times after application and after curing to determine MH residue levels.

Protocol for Determining this compound Residues in Tobacco Leaves

Objective: To quantify the concentration of this compound in green and cured tobacco leaves following application.

Materials:

  • Tobacco leaf samples

  • Homogenizer

  • Centrifuge

  • Extraction solvent (e.g., methanol/water mixture)

  • Solid-phase extraction (SPE) cartridges for cleanup

  • Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

  • This compound analytical standard

Procedure:

  • Sample Preparation:

    • Collect representative leaf samples from different stalk positions.

    • For green leaf analysis, process immediately or freeze at -20°C.

    • For cured leaf analysis, use air-cured or flue-cured samples.

    • Homogenize the leaf tissue.

  • Extraction:

    • Extract a known weight of the homogenized sample with a suitable solvent, such as methanol.[1] For conjugated forms of MH, a methanol/water mixture (e.g., 70:30, v/v) may be used.[1]

    • Aggressive extraction conditions may be necessary to release bound MH residues.[1]

  • Cleanup:

    • Centrifuge the extract to pellet solid debris.

    • Pass the supernatant through an SPE cartridge to remove interfering compounds.

  • Analysis:

    • Analyze the purified extract using a calibrated GC-MS or HPLC system.

    • Quantify the MH concentration by comparing the peak area of the sample to a calibration curve prepared from the analytical standard.

Data Presentation

Table 1: Efficacy of Different Sucker Control Methods
Sucker Control MethodAverage Number of Suckers per PlantSucker Biomass (kg per plant)Sucker Control (%) - NumberSucker Control (%) - Biomass
Untreated Control10.121.11--
Single Local Systemic Application1.600.2484.278.3
Sequential Contact and Local Systemic1.090.1389.288.1

Data adapted from a study on dark fire-cured tobacco.[6]

Table 2: Recommended Application Rates of this compound
Tobacco TypeProduct Formulation (Active Ingredient)Application Rate per AcreTotal Spray Volume per Acre
Flue-Cured1.5 lb ai/gallon1.5 gallons50 gallons
Flue-Cured2.25 lb ai/gallon1.0 gallon50 gallons
Burley1.5 lb ai/gallon1.5 to 2.0 gallons20 to 40 gallons
Dark1.5 lb ai/gallon3 pints per 1000 plants20 to 40 gallons

Data compiled from various extension publications.[5][8][9]

Table 3: Effect of Simulated Rainfall on this compound Residues
Amount of Irrigation (inches) 24 hours after MH ApplicationMH Residue Reduction (%)
0.05 - 0.1Significant

Qualitative data from research indicating that even small amounts of rainfall can significantly reduce MH residues on leaves.[8]

Visualizations

Maleic_Hydrazide_Systemic_Action MH_Application This compound (MH) Application to Upper Leaves Absorption Absorption by Leaf Cuticle MH_Application->Absorption Spray Deposition Translocation Translocation via Phloem Absorption->Translocation Systemic Uptake Axillary_Buds Accumulation in Axillary Buds (Suckers) Translocation->Axillary_Buds Movement to Meristematic Tissue Cell_Division_Inhibition Inhibition of Cell Division (Mitosis) Axillary_Buds->Cell_Division_Inhibition Physiological Effect Sucker_Control Sucker Growth Suppressed Cell_Division_Inhibition->Sucker_Control

Caption: Systemic action of this compound for sucker control.

Experimental_Workflow_MH_Efficacy Start Start: Establish Tobacco Field Trial Topping Topping at Early to Full Flower Stage Start->Topping Treatment_Application Apply Sucker Control Treatments (including MH) Topping->Treatment_Application Data_Collection1 Assess Phytotoxicity (Weekly) Treatment_Application->Data_Collection1 Data_Collection2 Measure Sucker Number and Biomass (3-6 Weeks Post-Application) Treatment_Application->Data_Collection2 Harvest Harvest and Cure Tobacco Leaves Data_Collection1->Harvest Data_Collection2->Harvest Data_Analysis Analyze Yield, Quality, and Sucker Control Data Harvest->Data_Analysis End End: Conclude on Treatment Efficacy Data_Analysis->End

Caption: Workflow for a this compound efficacy trial.

References

Synchronizing Flowering in Research Crops Using Maleic Hydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synchronizing the flowering times of different parent lines is a critical step in plant breeding and genetics research. It ensures that both parental lines are receptive to pollination at the same time, maximizing the success of cross-hybridization. Maleic hydrazide (MH), a plant growth regulator known to inhibit cell division, can be effectively utilized to delay the flowering of earlier-flowering genotypes to coincide with the flowering of later-flowering ones. This document provides detailed application notes and protocols for using this compound to achieve flowering synchronization in research crops.

This compound is absorbed by the plant's foliage and translocated to the meristematic tissues, where it inhibits mitosis.[1] This action temporarily halts growth and development, including the progression towards flowering.[2][3] By carefully timing the application and optimizing the concentration, researchers can achieve a predictable delay in flowering, facilitating controlled cross-pollination experiments.

Data Presentation: Concentration and Efficacy

The optimal concentration of this compound for flowering synchronization is species-dependent. The following tables summarize reported effective concentrations for delaying or inhibiting flowering in various research crops. It is crucial to conduct pilot experiments to determine the optimal concentration and application timing for the specific genotype and environmental conditions.

Table 1: Effective Concentrations of this compound for Flowering Delay

Plant SpeciesConcentrationObserved EffectReference
Setaria viridis (Green Foxtail)500 µMEffective for chemical emasculation, which requires precise timing relative to flowering.[4][5]
Tobacco (Nicotiana tabacum)0.025% - 0.2%Suppression or delay of visible flowering.[2]
Maize (Zea mays)0.025% - 0.2%Suppression or delay of visible flowering.[2]
Cocklebur (Xanthium sp.)0.025% - 0.2%Suppression or delay of visible flowering.[2]
Chrysanthemum (Dendranthema grandiflora)500 - 1000 ppmDelayed flowering.[6]
Marigold (Tagetes erecta)500 ppmEarliest to 50% flowering.[7]
Saintpaulia (Saintpaulia ionantha)1% - 2%Inhibition of first flowers.[8]

Table 2: Conversion of Common Concentration Units

UnitConversion
1%10,000 ppm
1 ppm1 mg/L
1 mM(Molecular Weight of MH in mg)/L
Molecular Weight of this compound112.09 g/mol

Experimental Protocols

Protocol 1: General Protocol for Flowering Synchronization of Two Parent Lines

This protocol outlines the general steps for synchronizing the flowering of an early-flowering parent line with a later-flowering parent line.

Objective: To delay the flowering of the early-flowering parent to coincide with the flowering of the late-flowering parent.

Materials:

  • This compound (analytical grade)

  • Distilled water

  • Wetting agent (e.g., Tween 20)

  • pH meter and adjustment solutions (1N NaOH or HCl)

  • Foliar sprayer

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Determine the Difference in Flowering Time: Grow both parent lines under identical environmental conditions to accurately determine the number of days between their natural flowering times. This is the target delay period.

  • Prepare this compound Stock Solution:

    • Calculate the required amount of this compound for the desired concentration and volume.

    • Dissolve the this compound in a small amount of distilled water. The solubility of this compound can be low, and adjusting the pH to around 7 with 1N NaOH may be necessary to aid dissolution.[5]

    • Once dissolved, bring the solution to the final volume with distilled water.

    • Add a wetting agent (e.g., Tween 20 at 0.05% v/v) to improve leaf surface coverage.

  • Application Timing: The application of this compound should be timed to achieve the desired delay. A general guideline is to apply the solution 3 to 5 weeks before the anticipated flowering date of the untreated early-flowering parent.[9] The exact timing will need to be optimized based on the target delay and the plant species.

  • Foliar Application:

    • Apply the this compound solution to the early-flowering parent plants as a fine foliar spray.

    • Ensure thorough coverage of all aerial parts of the plant, especially the apical meristems.

    • Spray until the point of runoff.

    • Treat a control group of early-flowering plants with a solution containing only water and the wetting agent.

  • Post-Application Care:

    • Maintain optimal growing conditions for both parent lines.

    • Avoid overhead irrigation for at least 24 hours after application to allow for maximum absorption.[10]

  • Monitoring and Data Collection:

    • Record the date of first flower opening for both the treated and untreated early-flowering plants, as well as the late-flowering plants.

    • Assess the effectiveness of the treatment in synchronizing the flowering times.

    • Observe for any signs of phytotoxicity.

Protocol 2: Chemical Emasculation of Setaria viridis for Hybridization

This protocol is adapted from a study on the effective hybridization of Setaria viridis and can be used as a starting point for other small-grained research crops.[4][5]

Objective: To induce male sterility in the female parent line to facilitate controlled cross-pollination.

Materials:

  • This compound

  • 1N NaOH

  • Distilled water

  • Forceps and small scissors

  • Glassine bags

Procedure:

  • Plant Growth and Panicle Selection: Grow Setaria viridis plants under controlled conditions. Select panicles that have just emerged from the flag leaf sheath.

  • Prepare 500 µM this compound Solution:

    • Dissolve the appropriate amount of this compound in distilled water.

    • Adjust the pH to 7.0 with 1N NaOH to ensure complete dissolution.[5]

  • Panicle Preparation:

    • Carefully trim the top one-third of the selected spikelets.

    • Remove the anthers from a few spikelets to confirm the developmental stage.

  • This compound Treatment:

    • Immerse the prepared panicles in the 500 µM this compound solution for 2 minutes.

    • Gently blot the panicles with a paper towel to remove excess solution.

  • Pollination:

    • Cover the treated panicles with glassine bags to prevent unwanted cross-pollination.

    • Once the stigmas of the treated panicles are receptive, dust them with pollen from the desired male parent.

    • Repeat the pollination for 2-3 consecutive days to ensure successful fertilization.

  • Seed Collection: Allow the seeds to mature on the plant before harvesting.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_application Application cluster_post_application Post-Application cluster_outcome Outcome start Determine Flowering Time Difference prep_mh Prepare this compound Solution start->prep_mh apply_mh Foliar Application to Early-Flowering Parent prep_mh->apply_mh control Control Group (Water + Wetting Agent) prep_mh->control maintain_growth Maintain Optimal Growing Conditions apply_mh->maintain_growth control->maintain_growth monitor Monitor Flowering and Collect Data maintain_growth->monitor sync_flowering Synchronized Flowering monitor->sync_flowering cross_pollination Perform Cross-Pollination sync_flowering->cross_pollination

Caption: Workflow for flowering synchronization using this compound.

MH_Signaling_Pathway cluster_hormonal Potential Hormonal Interference MH This compound (Foliar Application) absorption Absorption & Translocation to Meristems MH->absorption cell_division Inhibition of Mitosis (Cell Division) absorption->cell_division growth_inhibition Inhibition of Vegetative Growth & Floral Development cell_division->growth_inhibition anti_auxin Anti-Auxin Activity cell_division->anti_auxin anti_ga Anti-Gibberellin Activity cell_division->anti_ga flowering_delay Delayed Flowering growth_inhibition->flowering_delay anti_auxin->growth_inhibition anti_ga->growth_inhibition

Caption: Proposed mechanism of action of this compound in delaying flowering.

References

Maleic Hydrazide: A Tool for Investigating Plant Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Maleic hydrazide (MH), a synthetic plant growth regulator, has been utilized for decades to control sucker growth in tobacco and prevent sprouting in stored crops like potatoes and onions.[1][2] Its primary mode of action involves the inhibition of cell division in the meristematic tissues of plants. This property of inducing cell cycle arrest makes this compound a valuable tool for researchers studying the intricate mechanisms of plant cell cycle control. By arresting cells at specific phases, MH allows for the detailed investigation of cell cycle progression, checkpoint controls, and the effects of genetic or chemical perturbations on these processes. More recent research has shown that MH acts as an inhibitor of nucleic acid and protein synthesis, leading to disruptions in mitotic activity and, at higher concentrations, chromosomal aberrations.[3][4]

These application notes provide detailed protocols for utilizing this compound to induce and study cell cycle arrest in plants, with a focus on methodologies for assessing its effects through microscopy and flow cytometry.

Mechanism of Action

This compound is a systemic compound, readily absorbed by plants and transported to regions of active cell division.[5] Its inhibitory effects on the cell cycle are primarily attributed to its ability to interfere with nucleic acid and protein synthesis.[3] This disruption leads to a halt in mitotic activities, preventing cells from progressing through mitosis.[4] Additionally, MH is known to be a clastogenic agent, causing chromosomal abnormalities such as breaks, bridges, and stickiness, particularly at higher concentrations and with prolonged exposure.[4] Transcriptomic analyses in tobacco have revealed that MH significantly alters the expression of genes related to meristem development, cell division, DNA replication, and phytohormone signaling, further elucidating its multifaceted impact on cell cycle regulation.[6]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various plant species as reported in the literature.

Table 1: Effect of this compound on Mitotic Index (MI)

Plant SpeciesConcentrationTreatment DurationMitotic Index (% of Control)Reference
Allium cepa10⁻⁶ M48 hoursSignificant Decrease[7]
Allium cepa10⁻³ M48 hoursSignificant Decrease[7]
Trigonella foenum-graecum0.01%Seed TreatmentSignificant Decrease
Trigonella foenum-graecum0.06%Seed TreatmentSignificant Decrease
Trigonella foenum-graecum5 ppm6 - 48 hoursDose-dependent Decrease[4]
Trigonella foenum-graecum55 ppm6 - 48 hoursDose-dependent Decrease[4]
Allium cepa5 ppm6 - 48 hoursDose-dependent Decrease[4]
Allium cepa55 ppm6 - 48 hoursDose-dependent Decrease[4]

Table 2: Induction of Chromosomal Aberrations by this compound

Plant SpeciesConcentrationTreatment DurationObserved AberrationsReference
Allium cepa10⁻⁶ M - 10⁻³ M> 12 hoursIncreased frequency with concentration and duration[7]
Trigonella foenum-graecum0.01% - 0.06%Seed TreatmentFragments, stickiness, bridges, univalents, multivalents
Vicia fabaNot SpecifiedNot SpecifiedHigh yield of chromosome aberrations
Trigonella foenum-graecum5 ppm - 55 ppm6 - 48 hoursStickiness, C-mitosis, distributed metaphase/anaphase, bridges[4]
Allium cepa5 ppm - 55 ppm6 - 48 hoursStickiness, C-mitosis, distributed metaphase/anaphase, bridges[4]

Experimental Protocols

Protocol 1: Induction of Cell Cycle Arrest in Plant Root Tips

This protocol describes the treatment of plant root tips with this compound to induce cell cycle arrest for subsequent analysis. Allium cepa (onion) or Vicia faba (faba bean) are commonly used model organisms for such studies due to their large chromosomes and easily accessible root tip meristems.

Materials:

  • This compound (MH) stock solution (e.g., 1% w/v in distilled water)

  • Plant material (e.g., onion bulbs, faba bean seeds)

  • Beakers or vials for germination and treatment

  • Distilled water

  • Fixative (e.g., Carnoy's fixative: 6:3:1 ethanol:chloroform:acetic acid)

  • Microscope slides and coverslips

  • Staining solution (e.g., 2% aceto-orcein or Feulgen stain)

  • Microscope

Procedure:

  • Germination of Plant Material:

    • For Allium cepa, place onion bulbs in beakers with the basal plate immersed in distilled water until roots are 2-3 cm long.

    • For Vicia faba, germinate seeds between moist filter paper in petri dishes until roots are 2-3 cm long.

  • This compound Treatment:

    • Prepare a series of MH working solutions from the stock solution (e.g., 10 ppm, 50 ppm, 100 ppm). A control group should be maintained in distilled water.

    • Transfer the seedlings to the MH solutions, ensuring the roots are fully submerged.

    • Incubate for a predetermined duration (e.g., 4, 8, 12, 24, 48 hours) under controlled conditions (e.g., 25°C, dark).

  • Fixation:

    • After the treatment period, carefully excise the terminal 1-2 cm of the root tips.

    • Immediately transfer the root tips to Carnoy's fixative and incubate for at least 2 hours (or overnight at 4°C).

  • Staining and Microscopy (for Mitotic Index and Chromosomal Aberrations):

    • Follow the standard Feulgen squash technique or aceto-orcein staining protocol.[2]

    • Mount the stained root tips on a microscope slide with a drop of 45% acetic acid, gently squash with a coverslip, and seal.

    • Observe under a light microscope.

  • Data Analysis:

    • Mitotic Index (MI): Calculate as (Number of dividing cells / Total number of cells observed) x 100.

    • Chromosomal Aberrations: Score the number and types of abnormalities (e.g., bridges, fragments, sticky chromosomes) in the observed dividing cells.

Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry

Flow cytometry provides a quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Plant material treated with this compound as described in Protocol 1.

  • Nuclei isolation buffer (e.g., Galbraith's buffer)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Nuclei Isolation:

    • Excise the root tips (or other target tissue) from both control and MH-treated plants.

    • Finely chop the tissue in ice-cold nuclei isolation buffer using a sharp razor blade in a petri dish on ice.

    • Filter the homogenate through a fine mesh (e.g., 30-50 µm nylon mesh) to remove large debris.

  • Staining:

    • Centrifuge the filtered suspension to pellet the nuclei.

    • Resuspend the nuclei pellet in the PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained nuclei using a flow cytometer.

    • Use appropriate laser and filter settings for PI detection (e.g., excitation at 488 nm, emission at ~617 nm).

    • Collect data from at least 10,000 events per sample.

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Maleic_Hydrazide_Pathway MH This compound Uptake Uptake and Translocation to Meristems MH->Uptake Inhibition Inhibition of Nucleic Acid and Protein Synthesis Uptake->Inhibition Gene_Expression Altered Gene Expression (e.g., Cyclins, CDKs) Uptake->Gene_Expression G2M_Checkpoint G2/M Checkpoint Inhibition->G2M_Checkpoint Disruption Chrom_Aberrations Chromosomal Aberrations Inhibition->Chrom_Aberrations Gene_Expression->G2M_Checkpoint Dysregulation Cell_Cycle_Arrest Cell Cycle Arrest G2M_Checkpoint->Cell_Cycle_Arrest Mitosis Mitosis Cell_Cycle_Arrest->Mitosis Inhibition

Caption: Putative signaling pathway of this compound leading to cell cycle arrest.

Experimental Workflow for Studying MH-Induced Cell Cycle Arrest

Experimental_Workflow Start Start: Plant Material (e.g., Onion, Faba Bean) Germination Germination Start->Germination Treatment This compound Treatment (Varying Concentrations & Durations) Germination->Treatment Fixation Fixation of Root Tips Treatment->Fixation Analysis Analysis Fixation->Analysis Microscopy Microscopy (Mitotic Index, Chromosomal Aberrations) Analysis->Microscopy Flow_Cytometry Flow Cytometry (Cell Cycle Phase Distribution) Analysis->Flow_Cytometry End End: Data Interpretation Microscopy->End Flow_Cytometry->End

Caption: General experimental workflow for analyzing the effects of this compound.

Logical Relationship of this compound's Effects

Logical_Relationship MH This compound Application Inhibition Inhibition of Cell Division MH->Inhibition Growth_Inhibition Macroscopic Growth Inhibition (e.g., Sucker Growth) Inhibition->Growth_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Inhibition->Cell_Cycle_Arrest Research_Tool Utility as a Research Tool for Cell Cycle Studies Cell_Cycle_Arrest->Research_Tool

Caption: Logical flow from MH application to its use as a research tool.

References

Application Notes and Protocols: Experimental Design for Testing Maleic Hydrazide Efficacy on Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Maleic hydrazide (1,2-dihydro-3,6-pyridazinedione) is a systemic plant growth regulator widely utilized in agriculture to control weed populations and inhibit sprouting in stored crops.[1][2][3] Its efficacy stems from its ability to inhibit cell division, primarily by disrupting nucleic acid and protein synthesis in meristematic tissues.[4] this compound is absorbed by the foliage and translocated throughout the plant, making it an effective post-emergent treatment for various weed species.[5] Understanding the precise experimental design for evaluating the efficacy of this compound is crucial for optimizing its application, determining effective dosages, and assessing its impact on target weed species.

These application notes provide detailed protocols for laboratory, greenhouse, and field experiments designed to rigorously test the efficacy of this compound as a weed control agent. The protocols are intended to guide researchers in generating robust and reproducible data for regulatory submission, product development, and academic research.

Principle of Action

This compound primarily functions as a mitotic inhibitor, arresting cell division.[6] Evidence suggests that it acts as a uracil antimetabolite, interfering with the synthesis of RNA and, subsequently, DNA.[7][8] This disruption of nucleic acid synthesis leads to a cessation of growth in meristematic regions, such as apical buds and root tips, ultimately controlling weed proliferation.[9][10]

dot

Maleic_Hydrazide_Pathway cluster_plant_cell Plant Cell MH This compound (MH) Uptake Foliar Uptake & Translocation MH->Uptake RNA_Synth RNA Synthesis MH->RNA_Synth Acts as Uracil Antimetabolite Uptake->MH Systemic Distribution Uracil Uracil Uracil->RNA_Synth DNA_Synth DNA Synthesis (S-Phase) RNA_Synth->DNA_Synth Protein_Synth Protein Synthesis RNA_Synth->Protein_Synth Cell_Division Cell Division (Mitosis) DNA_Synth->Cell_Division Protein_Synth->Cell_Division Growth_Inhibition Growth Inhibition & Weed Control Cell_Division->Growth_Inhibition

Caption: Proposed signaling pathway for this compound in plants.

Experimental Protocols

The following protocols are designed to assess the efficacy of this compound on weed control under controlled and field conditions.

Protocol 1: Seed Germination and Early Seedling Growth Bioassay (Laboratory)

Objective: To determine the effect of a range of this compound concentrations on the germination and early radicle/plumule growth of target weed species.

Materials:

  • This compound stock solution (e.g., 100 mM)

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis)

  • Sterile Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Sterile deionized water

  • Growth chamber with controlled temperature and light conditions

  • Micropipettes and sterile tips

  • Forceps

Methodology:

  • Prepare a dilution series of this compound from the stock solution to achieve final concentrations ranging from 0.1 mM to 25 mM (e.g., 0.1, 0.5, 1, 5, 10, 25 mM). A control group with sterile deionized water only must be included.

  • Place two layers of sterile filter paper in each Petri dish.

  • Pipette 5 mL of the respective this compound dilution or control solution onto the filter paper in each dish, ensuring even saturation.

  • Carefully place 25 seeds of the target weed species, evenly spaced, onto the moistened filter paper in each dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber under optimal conditions for the target weed species (e.g., 25°C with a 16h light/8h dark photoperiod).

  • After 7-14 days, record the following data for each replicate:

    • Germination percentage (a seed is considered germinated when the radicle has emerged).

    • Radicle length (mm).

    • Plumule (or shoot) length (mm).

  • Each treatment and control should be replicated at least three times.

Protocol 2: Whole Plant Bioassay (Greenhouse)

Objective: To evaluate the dose-response effect of post-emergent foliar application of this compound on the growth of established weed plants.

Materials:

  • This compound formulation

  • Target weed species grown in pots (at the 2-4 true leaf stage)

  • Potting mix

  • Greenhouse with controlled environmental conditions

  • Backpack or cabinet sprayer calibrated to deliver a consistent volume

  • Non-ionic surfactant (if recommended for the formulation)

  • Calipers and rulers

  • Balance for measuring fresh and dry weight

Methodology:

  • Grow the target weed species in pots (e.g., 10 cm diameter) containing a standard potting mix until they reach the 2-4 true leaf stage.

  • Prepare spray solutions of this compound at a range of application rates (e.g., 0, 500, 1000, 2000, 4000 g a.i./ha). Include a control group sprayed only with water (and surfactant if used in the treatments).

  • Randomly assign plants to treatment groups, ensuring at least five replicate pots per treatment.

  • Apply the treatments using a calibrated sprayer to ensure uniform coverage of the foliage.

  • Return the plants to the greenhouse and maintain optimal growing conditions.

  • Assess the plants at 7, 14, and 21 days after treatment (DAT) for the following parameters:

    • Visual injury rating (on a scale of 0-100%, where 0 = no effect and 100 = plant death).

    • Plant height (cm).

    • Number of leaves.

  • At 21 DAT, harvest the above-ground biomass from each pot.

  • Measure the fresh weight of the harvested biomass.

  • Dry the biomass in an oven at 70°C for 72 hours, or until a constant weight is achieved, and record the dry weight.

Protocol 3: Field Efficacy Trial

Objective: To assess the efficacy of this compound on a mixed population of weeds under real-world agricultural conditions.

Materials:

  • This compound formulation

  • Calibrated field sprayer

  • Field plots with a natural and uniform weed infestation

  • Materials for plot layout (stakes, measuring tape)

  • Data collection tools (quadrats, data sheets)

Methodology:

  • Select a field site with a representative and uniform weed population.

  • Design the experiment using a randomized complete block design (RCBD) with at least four replications.

  • Establish individual plots of a suitable size (e.g., 3m x 6m) with buffer zones between plots to prevent spray drift.

  • Identify and record the dominant weed species and their growth stage within the experimental area.

  • Apply this compound at different rates, including a non-treated control. It is also advisable to include a standard herbicide treatment for comparison.

  • Conduct the application when weeds are actively growing and at the recommended growth stage for treatment.

  • Evaluate weed control at regular intervals (e.g., 14, 28, and 56 DAT) using the following methods:

    • Visual weed control ratings (0-100% scale) for each dominant species.

    • Weed density counts (number of plants per unit area, e.g., using a 0.25 m² quadrat).

    • Weed biomass sampling from a defined area within each plot.

  • Monitor for any crop phytotoxicity if the trial is conducted within a crop.

dot

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_data_collection Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A Define Objectives & Select Weed Species B Prepare this compound Dilution Series A->B C Prepare Plant Material (Seeds or Seedlings) A->C D Treatment Application (Petri Dish, Foliar Spray, or Field Spray) B->D C->D E Incubation/Growth in Controlled Environment or Field D->E F Measure Efficacy Parameters (Germination, Growth, Biomass, Visual Rating) E->F G Data Recording & Statistical Analysis F->G H Summarize Data in Tables G->H I Interpretation of Results H->I J Generate Final Report and Application Notes I->J

Caption: General experimental workflow for testing this compound efficacy.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatments.

Table 1: Effect of this compound on Weed Seed Germination and Seedling Growth (Example Data)

This compound Concentration (mM)Germination (%)Radicle Length (mm)Plumule Length (mm)
0 (Control)95 ± 325.4 ± 2.118.2 ± 1.5
1.492 ± 420.1 ± 1.815.3 ± 1.2
2.885 ± 515.6 ± 1.411.8 ± 1.0
5.670 ± 69.8 ± 0.97.5 ± 0.6
11.245 ± 54.2 ± 0.53.1 ± 0.4
22.420 ± 41.5 ± 0.31.1 ± 0.2

Data are presented as mean ± standard error.

Table 2: Efficacy of Foliar-Applied this compound on Phelipanche aegyptiaca (Egyptian Broomrape) in Tomato (Adapted from Venezian et al., 2017) [5]

This compound Rate (g a.i./ha)Number of P. aegyptiaca AttachmentsP. aegyptiaca Biomass (g)
0 (Control)45 ± 512.3 ± 1.5
2538 ± 48.5 ± 1.1
5025 ± 34.2 ± 0.6
7512 ± 21.8 ± 0.3
1503 ± 10.2 ± 0.1
3001 ± 0.5< 0.1
60000

Data are presented as mean ± standard error. This study demonstrates a significant reduction in parasite attachment and biomass with increasing rates of this compound.[5]

Table 3: Field Efficacy of this compound on Grass Growth Inhibition (Example Data)

This compound Rate (lbs active material/acre)Visual Growth Inhibition (%) - 28 DATNumber of Mowings Saved (per season)
0 (Control)00
2.0351-2
4.0653-4
6.0854-5

DAT: Days After Treatment. Higher application rates of this compound generally result in greater growth inhibition of grasses.[11]

Conclusion

The provided protocols offer a comprehensive framework for the systematic evaluation of this compound's efficacy in weed control. By employing these standardized methods, researchers can generate high-quality, comparable data on dose-response relationships, species-specific sensitivity, and field performance. The inhibitory action of this compound on cell division and nucleic acid synthesis provides a clear mechanism for its growth-regulating properties. Adherence to these detailed experimental designs will ensure the reliable assessment of this compound as a valuable tool in integrated weed management strategies.

References

Application Notes: Preparation of Maleic Hydrazide Solutions for Laboratory Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maleic hydrazide (MH), a synthetic plant growth regulator, is widely utilized in agricultural and research settings.[1][2] Its primary mode of action involves the inhibition of cell division, but not cell enlargement, making it effective for controlling plant growth, preventing sprouting in stored crops like potatoes and onions, and as a selective herbicide.[2][3][4] In a laboratory context, this compound is a valuable tool for bioassays studying plant development, cytotoxicity, and genotoxicity.[5] Chemically, it is an organic compound that exists in equilibrium between two tautomeric forms: 1,2-dihydropyridazine-3,6-dione and 6-hydroxy-3(2H)-pyridazinone.[6]

The preparation of stable, homogenous solutions is critical for obtaining reliable and reproducible results in bioassays. This compound as a free acid has limited solubility in water, which presents a challenge for aqueous-based experiments.[6] These application notes provide detailed protocols for the preparation of this compound solutions using various solvents and techniques suitable for diverse laboratory applications.

Mechanism of Action

This compound is absorbed by the foliage or roots and translocated throughout the plant to regions of active cell division.[3][4] It functions as a uracil anti-metabolite, inhibiting the synthesis of nucleic acids and proteins, which ultimately suppresses cell division and growth.[3][4][5] While effective as a growth regulator, it has also been shown to have genotoxic effects in some model systems by causing chromosome breakage.[3][7]

MH This compound (Absorbed by plant) Translocation Translocation to Meristematic Tissues MH->Translocation Cell Inhibition of Nucleic Acid & Protein Synthesis Translocation->Cell Division Inhibition of Cell Division Cell->Division Growth Suppression of Plant Growth Division->Growth

Caption: Simplified mechanism of action for this compound in plants.

Quantitative Data

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical FormulaC₄H₄N₂O₂[3]
Molecular Weight112.09 g/mol [3]
AppearanceWhite crystalline powder/solid[1][6]
Melting Point~292-300 °C (decomposes)[6][8][9]
pKa5.62[6]
Specific Gravity1.60 at 25°C[8]

Table 2: Solubility of this compound and its Salts

SolventThis compound (Free Acid) Solubility (at 25°C)This compound (Potassium Salt) Solubility (at 25°C)
Water0.6% (6,000 mg/L or 6 g/L)[8][9][10]30-40% (300,000 - 400,000 mg/L)[6][9][10]
Dimethyl Sulfoxide (DMSO)9.0% (90,000 mg/L)[9][10]Not specified
Dimethylformamide (DMF)2.4% (24,000 mg/L)[8][9][10]Not specified
Ethanol0.1% (1,000 mg/L)[8][10]Not specified
Acetone0.1% (1,000 mg/L)[8]Not specified
Xylene<0.1% (<1,000 mg/L)[8][9]Not specified

Note: The free acid form is sparingly soluble in water. Its alkali metal (e.g., potassium, sodium) and alkanolamine salts are significantly more soluble.[6][8]

Experimental Protocols

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • This compound has shown low acute toxicity but may have genotoxic effects; handle with care.[3][5]

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Protocol 1: Preparation of Aqueous Stock Solution (Potassium Salt Method)

This protocol is suitable for bioassays requiring an aqueous vehicle. The addition of a base like potassium hydroxide (KOH) deprotonates the acidic this compound, forming the highly soluble potassium salt.[6][11]

Materials:

  • This compound (powder, analytical grade)

  • Potassium hydroxide (KOH) pellets

  • High-purity water (e.g., deionized, distilled, or HPLC grade)

  • Volumetric flasks

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound. For a 100 mL stock solution of 500 µg/mL, weigh 0.05 g.[11]

  • Initial Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 80 mL of high-purity water.[11]

  • Basification: Add one pellet of potassium hydroxide (KOH) to the flask.[11] The solution pH should become basic, facilitating the formation of the soluble potassium salt.

  • Dissolution: Sonicate the mixture for 5-10 minutes and/or stir with a magnetic stirrer until all solids are completely dissolved.[11] The solution should be clear.

  • Final Volume: Allow the solution to cool to room temperature. Bring the flask to the final 100 mL volume with high-purity water.[11] Mix thoroughly.

  • Storage: Store the stock solution in a refrigerator or freezer to prevent decomposition.[11]

Protocol 2: Preparation of Stock Solution in an Organic Solvent (DMSO)

This protocol is ideal for preparing high-concentration stock solutions for subsequent dilution into aqueous media for bioassays. DMSO is a powerful solvent for this compound.[9][10]

Materials:

  • This compound (powder, analytical grade)

  • Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade

  • Microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the required mass of this compound and place it into a suitable vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 1 mL of DMSO to 11.21 mg of this compound).

  • Dissolution: Vortex the vial vigorously. If necessary, use gentle heating (water bath at 30-40°C) and/or sonication to aid complete dissolution.[5]

  • Storage: Once prepared, aliquot the stock solution into smaller volumes to prevent degradation from repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[5]

Protocol 3: Preparation of Working Solutions (Serial Dilution)

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or buffer for the specific bioassay.

Procedure:

  • Calculate Dilutions: Determine the volume of stock solution needed to achieve the final desired concentration in your assay. For example, to make a 100 µM working solution from a 100 mM DMSO stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Perform Dilution: Add the calculated volume of the stock solution to the final volume of the assay medium or buffer.

  • Mix Thoroughly: Ensure the working solution is homogenous by vortexing or inverting the tube several times.

  • Solvent Control: For assays using an organic solvent stock (like DMSO), always prepare a "vehicle control" containing the same final concentration of the solvent as the treated samples. This accounts for any effects of the solvent itself on the biological system.

Workflow Visualization

G cluster_prep Step 1: Planning & Preparation cluster_stock Step 2: Stock Solution Preparation cluster_working Step 3: Working Solution Preparation A Define Bioassay (e.g., target concentration, vehicle tolerance) B Select Solvent Based on Assay Requirements & Solubility A->B C Weigh Maleic Hydrazide Powder B->C D1 Aqueous Method: Add water + KOH (Protocol 1) C->D1 D2 Organic Method: Add DMSO (Protocol 2) C->D2 E Sonicate / Vortex Until Dissolved D1->E D2->E F Store Stock Solution (Aliquot, -20°C or -80°C) E->F G Perform Serial Dilution of Stock into Assay Medium (Protocol 3) F->G I Introduce to Bioassay G->I H Prepare Vehicle Control (if using organic solvent) H->I

Caption: General workflow for the preparation of this compound solutions.

References

Application Note & Protocol: Determination of Maleic Hydrazide Residues in Agricultural Commodities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maleic hydrazide (1,2-dihydropyridazine-3,6-dione) is a plant growth regulator used to inhibit sprouting in stored crops such as potatoes, onions, and garlic.[1][2][3] It is also used to control the growth of tobacco suckers.[3][4] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for this compound in various food products to ensure consumer safety.[5][6][7] Accurate and reliable analytical methods are therefore essential for monitoring these residue levels.

This application note provides detailed protocols for the quantitative analysis of this compound residues in agricultural samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are suitable for researchers, scientists, and professionals involved in food safety and quality control. High-purity certified reference materials are crucial for the accuracy of these analyses.[1]

Analytical Standards and Reagents

High-purity this compound analytical standards are commercially available from various suppliers.[1][8] It is critical to use a well-characterized standard with a known purity for the preparation of calibration standards.

2.1. Preparation of Stock Standard Solution (1000 µg/mL)

  • Accurately weigh 100 mg of this compound standard (purity ≥ 99%) into a 100 mL volumetric flask.[8]

  • Dissolve the standard in a suitable solvent such as methanol or water.[8]

  • Bring the flask to volume with the same solvent and mix thoroughly.

  • Store the stock solution at 4°C in a dark container. This solution is typically stable for several months.

2.2. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a solvent compatible with the analytical method.

  • For HPLC-UV/FLD analysis, typical concentration ranges for calibration curves are between 0.1 µg/mL and 10 µg/mL.[3][8]

  • For LC-MS/MS analysis, the calibration range can be lower, for instance, from 1 ng/mL to 100 ng/mL, depending on the instrument's sensitivity.

Sample Preparation

The choice of sample preparation procedure depends on the matrix and the analytical technique employed. The goal is to efficiently extract this compound and its conjugates while minimizing matrix interferences.[2]

3.1. Extraction

  • Method 1: Methanol Extraction (for HPLC). [8]

    • Homogenize a representative sample of the agricultural commodity.

    • Weigh 10-20 g of the homogenized sample into a centrifuge tube.

    • Add 50 mL of methanol and shake vigorously for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction step on the residue and combine the supernatants.

  • Method 2: Acid Hydrolysis (to release conjugated forms). [3]

    • Weigh 5 g of the homogenized sample into a round-bottom flask.

    • Add 40 mL of 2-4 M hydrochloric acid.

    • Reflux the mixture for 1 hour to hydrolyze the conjugates of this compound.

    • Cool the mixture and filter.

  • Method 3: Water Extraction (for HPLC). [9][10]

    • Homogenize the sample.

    • Extract with water.

3.2. Cleanup

Solid Phase Extraction (SPE) is a common technique to remove interfering co-extractives.

  • Cation Exchange SPE (for Methanol Extracts). [8]

    • Evaporate the combined methanol extracts to dryness.

    • Reconstitute the residue in water.

    • Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.

    • Load the aqueous sample extract onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the this compound with a weak basic solution (e.g., 0.001 N NaOH).[8]

  • C18 SPE (for Acid Hydrolysis Extracts). [3]

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the filtered extract onto the cartridge.

    • Wash with water.

    • Elute with methanol.

Instrumental Analysis

4.1. HPLC-UV/FLD Method

High-performance liquid chromatography is a robust and widely used technique for the determination of this compound.[8][9][10]

Experimental Protocol:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or Fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3][8]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer solution (e.g., 0.04% phosphoric acid or 0.1M acetic acid) is common.[3][8] A typical ratio is 3:97 (v/v) acetonitrile:buffer.[8]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Injection Volume: 20 µL.

  • Detection:

    • UV: 303 nm or 313 nm.[3][9][10]

    • Fluorescence: Excitation at 303 nm and emission at 400 nm for enhanced selectivity and sensitivity.[8]

4.2. LC-MS/MS Method

Liquid chromatography coupled with tandem mass spectrometry offers high selectivity and sensitivity, making it ideal for trace residue analysis and confirmation.[11][12][13][14]

Experimental Protocol:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A column suitable for polar compounds, such as a mixed-mode, HILIC, or a C18 column.[13][14]

  • Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.[12]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: ESI positive or negative mode, depending on the mobile phase pH.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification and confirmation. Two transitions are typically monitored for each analyte.[13][15]

    • Example Transitions (Positive Mode): Precursor ion (m/z) → Product ion 1 (m/z) for quantification, Precursor ion (m/z) → Product ion 2 (m/z) for confirmation.

Data Presentation

The performance of the analytical methods described can be summarized in the following tables. The data presented is a compilation from various studies and should be validated in the user's laboratory.

Table 1: HPLC-UV/FLD Method Performance

ParameterHPLC-UVHPLC-FLD
Linearity Range0.1 - 100 µg/mL[3]1 - 10 µg/mL[8]
Limit of Detection (LOD)0.5 µg/g[9][10]0.5 ppm[8]
Limit of Quantification (LOQ)1 µg/g[3]-
Recovery92.6 - 104.9%[9][10]87.8 - 95.7%[8]
Relative Standard Deviation (RSD)< 15%2.1 - 4.0%[8]

Table 2: LC-MS/MS Method Performance

ParameterValue
Linearity Range1 - 100 ng/mL[12]
Limit of Quantification (LOQ)0.27 mg/kg[12]
Recovery87 - 111%[13]
Relative Standard Deviation (RSD)< 17%[13]

Visualizations

Diagram 1: General Workflow for this compound Residue Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction (Methanol/Water/Acid) Homogenization->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup Analysis HPLC-UV/FLD or LC-MS/MS Cleanup->Analysis Quantification Quantification Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis.

Diagram 2: Quality Control for Analytical Standard Preparation

cluster_qc Standard Preparation QC Standard High-Purity Standard Weighing Accurate Weighing Standard->Weighing Dissolution Complete Dissolution Weighing->Dissolution Stock Stock Solution Dissolution->Stock Dilution Serial Dilution Working Working Standards Dilution->Working Stock->Dilution

Caption: QC steps for standard preparation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Maleic Hydrazide Concentration for Effective Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing maleic hydrazide for effective growth inhibition in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a plant growth regulator that primarily functions by inhibiting cell division, without significantly affecting cell enlargement.[1][2] It is absorbed by the plant and transported to meristematic tissues, where it disrupts the synthesis of nucleic acids and proteins, leading to a cessation of growth.[3]

Q2: At what stage of plant development is this compound most effective?

A2: The efficacy of this compound is highly dependent on the plant's developmental stage. It is most effective when applied to young, actively growing plants.[4] For specific applications like sprout inhibition in potatoes, it should be applied when the majority of tubers have reached a certain size (e.g., 80% of tubers at 25 mm diameter) but no later than three weeks before haulm killing.[1] Applying it too early can negatively impact yield.[1]

Q3: What are the typical symptoms of this compound application?

A3: Common symptoms following this compound treatment include a loss of apical dominance, expansion of existing leaves (often to a larger size than controls), a darker green coloration of leaves, and in some cases, increased anthocyanin pigmentation and some chlorosis.[5] At higher concentrations, vegetative bud development can be significantly slowed or completely inhibited.[5]

Q4: How do environmental conditions affect the efficacy of this compound?

A4: Environmental conditions at the time of application are critical. For optimal absorption, this compound should be applied when temperatures are below 25°C and there is no rain or irrigation scheduled for at least 12-24 hours.[6] High relative humidity (above 75%) is also beneficial as it slows the drying of the spray on the leaves, allowing for better uptake.[6]

Q5: Can this compound be tank-mixed with other chemicals?

A5: It is generally recommended to apply this compound as a standalone product.[6] Some fungicides and adjuvants can interfere with its absorption by causing the spray solution to dry too quickly on the leaf surface.[6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No observable growth inhibition. - Incorrect Concentration: The concentration of this compound may be too low. - Poor Absorption: Unfavorable environmental conditions (e.g., high temperature, low humidity, rain after application) may have limited uptake.[6] - Incorrect Application Timing: The plants may have been too mature or not in an active growth phase.[4] - Improper Solution Preparation: The pH of the solution may not have been optimal for dissolution.- Concentration Gradient: Conduct a dose-response experiment with a range of concentrations to determine the optimal level for your specific plant species and experimental conditions. - Optimize Application Conditions: Apply during cooler parts of the day, when humidity is high, and ensure a rain-free period of at least 24 hours post-application.[6] - Timing is Key: Apply during the vegetative growth phase when cell division is active. - Check pH: When preparing the solution, ensure the pH is adjusted to dissolve the this compound completely. For instance, using 1N NaOH to raise the pH to 7 can aid in dissolution.[7]
Phytotoxicity observed (e.g., leaf burn, severe chlorosis). - Concentration Too High: The applied concentration of this compound is likely excessive for the target plant species. - Plant Stress: Applying to plants already under stress (e.g., from drought or disease) can exacerbate phytotoxic effects.[6]- Reduce Concentration: Lower the concentration of this compound in subsequent experiments. - Ensure Plant Health: Only apply to healthy, well-watered plants. Avoid application during periods of environmental stress.[6]
Inconsistent results between experiments. - Variability in Application: Inconsistent spray coverage or volume can lead to variable results. - Fluctuating Environmental Conditions: Changes in temperature, humidity, or light intensity between experiments can affect plant response. - Developmental Stage Differences: Applying to plants at slightly different growth stages can lead to varied outcomes.- Standardize Application: Use a calibrated sprayer to ensure uniform and consistent coverage. - Control Environment: Conduct experiments in a controlled environment (e.g., growth chamber) to minimize environmental variability. - Synchronize Plant Growth: Use plants that are at the same developmental stage for each experiment.
Reduced yield in crop-based experiments. - Early Application: Applying this compound too early in the plant's life cycle can negatively impact the final yield.[1]- Optimize Application Window: For yield-sensitive applications, carefully determine the latest possible application time that still provides effective growth inhibition without compromising yield. For potatoes, for example, application is recommended after the majority of tubers have initiated growth.[1]

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Plant Growth Parameters

Plant Species This compound Concentration Observed Effect Reference
Setaria viridis500 µMEffective for chemical emasculation (complete suppression of seed set).[7]
Dahlia (local cv.)1000 ppmReduced plant height, increased stem diameter and number of branches, delayed flowering, and increased number of flowers.[8]
Nerium (cv. Rose Single)2000 ppmIncreased number of primary and secondary branches, number of leaves, and flower yield.[9]
Nerium (cv. Rose Single)3000 ppmMaximum reduction in plant height and leaf area, earlier flowering.[9]
Groundnut (cv. Dh 86)3000 ppmIncreased abscisic acid (ABA) levels, decreased gibberellin (GA3) and auxin (IAA) levels in seeds, promoting dormancy.[10]
Corn (Zea mays)0.5 mM - 5 mMInhibition of root elongation through an effect on cell division.[11]
Various species0.4% (4000 ppm)General cessation of meristematic growth.[5]

Experimental Protocols

1. General Protocol for Foliar Application of this compound

This protocol provides a general framework for applying this compound to plants for growth inhibition studies. Researchers should optimize concentrations and application timing for their specific plant species and experimental goals.

Materials:

  • This compound (potassium salt is more water-soluble)[12]

  • Distilled water

  • Wetting agent/surfactant (optional, check for compatibility)

  • pH meter and adjustment solutions (e.g., 1N NaOH)[7]

  • Calibrated sprayer

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Solution Preparation:

    • Calculate the required amount of this compound to achieve the desired concentration.

    • In a well-ventilated area, dissolve the this compound in a small amount of distilled water.

    • If dissolution is difficult, check the pH and adjust to ~7.0 using a suitable base (e.g., 1N NaOH).[7]

    • Once dissolved, add the remaining volume of distilled water to reach the final desired concentration.

    • If using a surfactant, add it to the solution according to the manufacturer's instructions.

  • Plant Preparation:

    • Use healthy, well-established plants at a consistent developmental stage.

    • Ensure plants are not under any environmental stress (e.g., drought, nutrient deficiency).

  • Application:

    • Calibrate the sprayer to ensure a consistent and uniform application volume.

    • Apply the this compound solution to the plant foliage, ensuring thorough coverage of all leaf surfaces.

    • For studies on systemic effects, application to the upper parts of the plant is often sufficient.[12]

    • Include a control group of plants sprayed with a solution lacking this compound (e.g., distilled water with surfactant, if used).

  • Post-Application Care:

    • Place the treated plants in a controlled environment with optimal growing conditions.

    • Avoid watering the foliage for at least 24 hours to allow for maximum absorption.[1]

  • Data Collection:

    • Monitor the plants regularly for signs of growth inhibition and any phytotoxic effects.

    • Collect data on relevant parameters such as plant height, leaf number, stem diameter, flowering time, and biomass at predetermined time points.

Mandatory Visualizations

Maleic_Hydrazide_Signaling_Pathway cluster_cellular Cellular Level cluster_hormonal Hormonal Regulation MH This compound Application Absorption Foliar Absorption & Translocation MH->Absorption Meristem Apical & Axillary Meristems Absorption->Meristem DNA_Protein_Synth Inhibition of Nucleic Acid & Protein Synthesis Meristem->DNA_Protein_Synth Auxin Downregulation of Auxin Response Genes Meristem->Auxin ABA Upregulation of ABA Signaling Pathway Meristem->ABA GA Reduction of Gibberellin Levels Meristem->GA Cell_Division Inhibition of Cell Division DNA_Protein_Synth->Cell_Division Growth_Inhibition Growth Inhibition Cell_Division->Growth_Inhibition Auxin->Growth_Inhibition ABA->Growth_Inhibition GA->Growth_Inhibition

Caption: Signaling pathway of this compound leading to growth inhibition.

Experimental_Workflow start Start prep_solution Prepare this compound Solution (Adjust pH if needed) start->prep_solution prep_plants Select Healthy, Uniform Plants at Active Growth Stage prep_solution->prep_plants application Foliar Application (Ensure Uniform Coverage) prep_plants->application post_app Post-Application Care (Controlled Environment, No Foliar Watering for 24h) application->post_app data_collection Data Collection (e.g., Plant Height, Biomass) post_app->data_collection analysis Data Analysis and Interpretation data_collection->analysis end End analysis->end

Caption: General experimental workflow for this compound application.

References

Technical Support Center: Maleic Hydrazide Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during experiments involving maleic hydrazide (MH).

Section 1: Troubleshooting Guides

This section addresses common problems encountered during this compound experiments in a question-and-answer format.

Issue 1: Inconsistent or Lower-Than-Expected Efficacy of this compound

Question: We applied this compound to our potato plants, but the sprout inhibition is minimal and inconsistent across the batch. What could be the cause?

Answer: Inconsistent or poor efficacy of this compound is a frequent issue and can be attributed to a combination of environmental, plant-related, and application factors. Here’s a checklist of potential causes and solutions:

  • Environmental Conditions During Application:

    • Temperature: Application at temperatures above 25°C can cause rapid drying of the spray solution, reducing absorption.[1] Ideally, apply when temperatures are moderate.

    • Humidity: Low relative humidity accelerates droplet evaporation. High humidity (ideally above 75%) keeps the MH in solution on the leaf surface for longer, enhancing uptake.[1] Evening applications can be beneficial during hot, dry weather.[1]

    • Rainfall: Rain shortly after application can wash the product off the leaves. A rain-free period of at least 12-24 hours post-application is recommended to ensure adequate absorption.[1][2]

    • Sunlight: While light is necessary for plant metabolic activity, which aids translocation, intense sunlight can contribute to rapid drying.[3]

  • Plant Health and Developmental Stage:

    • Plant Stress: Plants under drought, nutrient, or disease stress will have reduced metabolic activity, impairing both uptake and translocation of MH.[4] Ensure plants are healthy and actively growing at the time of application.[5]

    • Growth Stage: The timing of application is critical. For potatoes, MH should be applied three to five weeks before haulm destruction, when about 80% of the marketable tubers are larger than 25mm.[6][7] Applying too early can negatively impact yield, while applying too late to a senescing crop will result in poor translocation to the tubers.[6][7]

  • Application Technique:

    • Spray Coverage: Thorough and uniform coverage of the foliage is essential for consistent uptake.

    • Water Volume: Using higher water volumes (e.g., 350-500 liters per hectare for field applications) can improve coverage and delay drying of the spray droplets.[6]

    • Formulation: this compound is typically formulated as a salt (e.g., potassium salt) to increase its water solubility and aid absorption.[3] Ensure you are using a formulation appropriate for your experimental setup.

Issue 2: Phytotoxicity Symptoms Observed After this compound Application

Question: After applying this compound to our tobacco/potato plants, we observed some temporary leaf discoloration and stunting. Is this normal, and how can it be minimized?

Answer: Mild phytotoxicity symptoms can sometimes occur after this compound application, especially in sensitive cultivars or under certain environmental conditions.

  • Observed Symptoms: These can include temporary yellowing or bronzing of leaves.[7]

  • Causes:

    • Application Timing: Applying MH too early in the plant's development can sometimes lead to more pronounced phytotoxicity and may also negatively affect yield.[2]

    • Cultivar Sensitivity: Some plant varieties are more sensitive to this compound than others.

    • Environmental Stress: Applying MH to plants already under stress can exacerbate phytotoxic effects.

  • Minimization Strategies:

    • Adhere to Recommended Timing: Strictly follow the guidelines for the correct plant growth stage for application.

    • Avoid Treating Stressed Plants: Ensure plants are well-watered and healthy before application.

    • Conduct Small-Scale Trials: If working with a new cultivar, it is advisable to conduct a small-scale trial to assess its sensitivity.

Issue 3: Difficulty in Detecting and Quantifying this compound in Plant Tissues

Question: We are having trouble getting consistent and reproducible results with our HPLC analysis of this compound from plant samples. What are common pitfalls in the analytical process?

Answer: Analyzing this compound can be challenging due to its chemical properties and the complexity of plant matrices. Here are some common issues and troubleshooting tips for HPLC analysis:

  • Extraction Inefficiency:

    • Problem: Incomplete extraction of MH from the plant tissue. This compound can exist in free and conjugated forms within the plant.[3]

    • Solution: Use appropriate extraction solvents. Methanol or methanol/water mixtures are commonly used.[8] For bound residues, more aggressive extraction conditions, such as acidic or caustic hydrolysis at elevated temperatures, may be necessary.[3]

  • Sample Cleanup Issues:

    • Problem: Interference from co-extracted plant compounds.

    • Solution: Employ a robust sample cleanup procedure. Solid-phase extraction (SPE) with a strong cation exchange (SCX) or anion exchange cartridge is often effective.[8]

  • Chromatographic Problems:

    • Problem: Poor peak shape, retention time shifts, or low sensitivity.

    • Solution:

      • Mobile Phase pH: The retention of this compound on a C18 column can be pH-dependent. Buffering the mobile phase is crucial for reproducible results.[9]

      • Detector Wavelength: The maximum UV absorbance for this compound is around 303 nm.[10] Using a fluorescence detector can offer higher sensitivity and selectivity.[8]

      • Column Choice: A C18 column is commonly used, but the specific brand and specifications can influence performance.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a plant growth regulator that primarily acts by inhibiting cell division in the meristematic tissues (areas of active growth like buds and root tips).[11][12] It does not significantly inhibit cell enlargement, which is why it can control sprouting without causing major deformities in mature plant organs.[13]

Q2: How is this compound translocated within the plant?

A2: this compound is a systemic compound, meaning it can move throughout the plant. It is absorbed by the leaves and can be translocated via both the phloem (the tissue that transports sugars from the leaves to other parts of the plant) and the xylem (the tissue that transports water and nutrients from the roots).[14] This mobility allows it to reach the target meristematic tissues in tubers, bulbs, and axillary buds.

Q3: What are the ideal environmental conditions for applying this compound?

A3: For optimal uptake, apply this compound under the following conditions:

  • Temperature: Below 25°C.[1]

  • Relative Humidity: Above 75%.[1]

  • Rain: No rain for at least 12-24 hours after application.[1][2]

  • Wind: Low wind to prevent spray drift and rapid drying.[3]

  • Plant Status: Apply to healthy, actively growing plants that are not under stress.[5]

Q4: Can this compound be tank-mixed with other agrochemicals?

A4: It is generally recommended to apply this compound as a standalone product to ensure optimal uptake and efficacy.[6] Tank-mixing with other products could potentially alter the pH of the spray solution or otherwise interfere with its absorption.

Q5: How does the formulation of this compound affect its performance?

A5: this compound as a free acid has low water solubility. Therefore, it is typically formulated as a salt, such as the potassium salt, which has much higher water solubility.[3] This increased solubility allows for more efficient penetration into the plant tissues.[3]

Section 3: Data Presentation

The following tables summarize the influence of various factors on this compound uptake and translocation. Precise quantitative data is often dependent on the specific plant species, cultivar, and experimental conditions.

Table 1: Influence of Environmental Factors on this compound Efficacy

FactorOptimal ConditionEffect on Uptake and TranslocationRationale
Temperature < 25°CModerate temperatures promote active plant metabolism and translocation. High temperatures cause rapid spray droplet evaporation, reducing absorption time.
Relative Humidity > 75%High humidity slows the drying of spray droplets on the leaf surface, extending the absorption period. A three-fold increase in tuber MH residue was observed with high humidity.
Rainfall No rain for 12-24 hours post-applicationRainfall can wash the chemical off the leaf surface before it is absorbed. A rain-free period is crucial for efficacy.
Sunlight ModerateLight is required for photosynthesis, which drives phloem translocation. However, intense direct sunlight can increase the rate of droplet evaporation.
Soil Moisture AdequatePlants under drought stress have reduced physiological activity, leading to decreased uptake and translocation.

Table 2: Influence of Plant-Related Factors on this compound Efficacy

FactorOptimal ConditionEffect on Uptake and TranslocationRationale
Growth Stage Actively growing, specific developmental stage (e.g., for potatoes, 3-5 weeks before haulm destruction)Application at the correct stage ensures the plant is metabolically active and can effectively translocate MH to the target storage organs. Applying too late to a senescing plant leads to poor translocation.
Plant Health Healthy, non-stressedStressed plants (due to drought, disease, or nutrient deficiency) have compromised physiological functions, which limits the uptake and movement of MH.
Leaf Morphology Varies by speciesFactors like a thick waxy cuticle or dense leaf hairs can reduce the amount of spray solution that reaches and penetrates the leaf surface.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Plant Uptake and Translocation Study using a Foliar Applied Compound

This protocol provides a general framework. Specific parameters should be optimized for the plant species and compound under investigation.

  • Plant Material: Grow plants in a controlled environment (growth chamber or greenhouse) to ensure uniformity. Use plants of the same age and developmental stage.

  • Treatment Solution Preparation: Prepare the this compound solution at the desired concentration. If using a radiolabeled compound (e.g., ¹⁴C-MH), mix the labeled and unlabeled compound to achieve the desired specific activity.

  • Application:

    • Select a fully expanded leaf for treatment.

    • Apply a known volume and concentration of the treatment solution to a specific area of the adaxial (upper) leaf surface using a microsyringe.

    • For studies investigating translocation, the rest of the plant should be protected from the initial application.

  • Incubation: Keep the plants under controlled environmental conditions for the duration of the experiment (e.g., 24, 48, 72 hours).

  • Harvest and Sample Preparation:

    • At each time point, carefully wash the treated leaf with a suitable solvent (e.g., water or a mild detergent solution) to remove any unabsorbed compound from the leaf surface.

    • Separate the plant into different parts (e.g., treated leaf, other leaves, stem, roots, tubers).

    • Record the fresh and dry weight of each plant part.

  • Quantification:

    • For Radiolabeled Studies: Combust the dried plant parts in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified using liquid scintillation counting.

    • For Non-Labeled Studies: Extract the this compound from the plant tissues and quantify using an analytical method like HPLC (see Protocol 2).

  • Data Analysis: Calculate the percentage of the applied dose that was absorbed and translocated to different plant parts.

Protocol 2: HPLC-UV Method for Quantification of this compound in Potato Tubers

This protocol is adapted from published methods and may require optimization.

  • Sample Preparation and Extraction:

    • Wash and peel the potato tubers.

    • Homogenize a known weight of the tuber tissue.

    • Extract the homogenized sample with methanol or a methanol:water solution by shaking or sonication.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants and concentrate them under reduced pressure.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Reconstitute the concentrated extract in a small volume of water.

    • Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by 0.001 N NaOH.

    • Load the aqueous extract onto the SPE cartridge.

    • Elute the cartridge with 0.001 N NaOH. Collect the eluate.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A buffered aqueous solution with a small percentage of organic solvent (e.g., acetonitrile-water-phosphoric acid, 5:95:0.01).[10] The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 303 nm.

    • Quantification: Prepare a standard curve using known concentrations of a this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Section 5: Mandatory Visualizations

maleic_hydrazide_mode_of_action cluster_plant Plant Cell MH This compound (Absorbed & Translocated) Meristem Meristematic Tissue (e.g., Apical/Axillary Buds) MH->Meristem Accumulates in regions of high cell division CellDivision Cell Division (Mitosis) MH->CellDivision Inhibits Meristem->CellDivision DNA_Rep DNA Replication & Chromosome Segregation CellDivision->DNA_Rep Growth_Inhibition Inhibition of Sprouting & Sucker Growth CellDivision->Growth_Inhibition Leads to

Caption: Simplified mode of action of this compound in plant cells.

factors_affecting_mh_uptake cluster_environmental Environmental Factors cluster_plant Plant Factors cluster_application Application Factors MH_Uptake This compound Uptake & Translocation Temp Temperature Temp->MH_Uptake Humidity Humidity Humidity->MH_Uptake Rain Rainfall Rain->MH_Uptake Light Sunlight Light->MH_Uptake Growth_Stage Growth Stage Growth_Stage->MH_Uptake Health Plant Health & Stress Health->MH_Uptake Morphology Leaf Morphology Morphology->MH_Uptake Timing Application Timing Timing->MH_Uptake Coverage Spray Coverage Coverage->MH_Uptake Formulation Formulation Formulation->MH_Uptake

Caption: Key factors influencing this compound uptake and translocation.

experimental_workflow_mh start Start: Uniform Plant Material prep Prepare MH Treatment Solution start->prep apply Foliar Application (Controlled Conditions) prep->apply incubate Incubation Period (e.g., 24, 48, 72h) apply->incubate harvest Harvest & Separate Plant Tissues incubate->harvest wash Wash Treated Leaf (Remove Unabsorbed MH) harvest->wash extract Extract MH from Plant Tissues wash->extract cleanup Sample Cleanup (e.g., SPE) extract->cleanup analyze Quantify MH (e.g., HPLC-UV) cleanup->analyze data Data Analysis: % Uptake & Translocation analyze->data

Caption: Experimental workflow for assessing MH uptake and translocation.

References

Technical Support Center: Troubleshooting Maleic Hydrazide Phytotoxicity in Non-Target Plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with maleic hydrazide (MH). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phytotoxicity in non-target plants during experimental procedures.

I. Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered when using this compound.

Issue: Unexpectedly High Phytotoxicity in Non-Target Plants

Symptoms: Severe stunting, leaf distortion (strapping, curling), chlorosis (yellowing), necrosis (tissue death), or plant death in species expected to be tolerant or at concentrations that should be sub-lethal.

Possible Causes & Troubleshooting Steps:

  • Incorrect Dosage/Concentration:

    • Verification: Double-check all calculations for stock solutions and final concentrations. Ensure accurate measurement of the compound and diluents.

    • Solution: Prepare fresh solutions with meticulous attention to accuracy. If possible, analytically verify the concentration of the stock solution.

  • Environmental Stressors:

    • Verification: Review environmental conditions during and after MH application. High temperatures, high humidity, and intense light can increase MH uptake and phytotoxicity.[1]

    • Solution: Conduct experiments under controlled and stable environmental conditions. If field experiments are necessary, record environmental data and consider these variables in the analysis. Avoid application during periods of extreme weather.

  • Plant Developmental Stage:

    • Verification: Younger plants are generally more susceptible to MH-induced damage.[2]

    • Solution: Standardize the developmental stage of plants used in experiments. Note the exact age and developmental stage (e.g., number of true leaves) at the time of treatment.

  • Genotypic Variation:

    • Verification: Different cultivars or ecotypes of the same plant species can exhibit varying sensitivity to herbicides.[3]

    • Solution: If possible, test on multiple genotypes to assess the range of responses. Ensure that the same genotype is used consistently throughout an experiment.

  • Interaction with Other Chemicals:

    • Verification: Review all substances applied to the plants, including fertilizers, pesticides, and other experimental compounds. Some chemicals can have synergistic effects with MH, increasing its phytotoxicity.

    • Solution: In controlled experiments, avoid the application of other chemicals that are not part of the experimental design. If co-application is necessary, conduct preliminary tests to assess potential interactions.

Issue: Inconsistent or Non-Reproducible Phytotoxicity Results

Symptoms: High variability in phytotoxicity symptoms among replicates of the same treatment.

Possible Causes & Troubleshooting Steps:

  • Uneven Application:

    • Verification: Review the application method. For foliar applications, ensure complete and uniform coverage of all plants. For soil applications, ensure homogenous mixing of MH in the substrate.

    • Solution: Use calibrated spray equipment for foliar applications. For soil applications, mix the compound thoroughly with the growth medium before potting.

  • Fluctuating Environmental Conditions:

    • Verification: Monitor and record environmental conditions (light, temperature, humidity) throughout the experiment. Fluctuations can lead to variable plant responses.

    • Solution: Use controlled environment chambers to maintain consistent conditions. If in a greenhouse, try to minimize variations.

  • Variability in Plant Material:

    • Verification: Assess the uniformity of the plant material at the start of the experiment. Differences in size, age, or health can lead to variable responses.

    • Solution: Select plants of a uniform size and developmental stage. Discard any unhealthy or atypical individuals.

Issue: Lack of Expected Phytotoxicity

Symptoms: Non-target plants show little to no response to MH application at concentrations expected to be phytotoxic.

Possible Causes & Troubleshooting Steps:

  • Incorrect Application Timing:

    • Verification: For optimal uptake, MH should be applied to actively growing plants. Application to senescing or stressed plants can result in reduced absorption and translocation.[4]

    • Solution: Apply MH to healthy, vigorously growing plants.

  • Environmental Conditions Limiting Uptake:

    • Verification: Low humidity and high temperatures can cause rapid drying of spray droplets on the leaf surface, reducing the time for absorption.[1]

    • Solution: Apply MH during periods of higher humidity and moderate temperatures, such as in the evening.[1] Using higher water volumes for application can also slow drying time.[4]

  • Degradation of this compound:

    • Verification: Check the expiration date and storage conditions of the MH stock. Improper storage can lead to degradation.

    • Solution: Use a fresh stock of MH. Store in a cool, dark, and dry place as recommended by the manufacturer.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to phytotoxicity?

A1: this compound's primary mode of action is the inhibition of cell division in the meristematic regions of plants, but it does not affect cell enlargement.[5][6] This is achieved by disrupting nucleic acid and protein synthesis.[7][8][9] It is readily absorbed by foliage and translocated throughout the plant to areas of active cell division.[10]

Q2: What are the typical visual symptoms of this compound phytotoxicity?

A2: Common symptoms include stunting of growth, leaf malformations such as strapping (narrowing and elongation of leaves), and a bronze discoloration of the foliage.[3] In severe cases, chlorosis, necrosis, and plant death can occur.

Q3: How does the application timing of this compound influence its phytotoxic effects?

A3: The timing of application is critical. Applying MH too early in a plant's life cycle, when cell division is rapid, can lead to significant yield penalties and severe phytotoxicity.[4] Conversely, applying it too late, when the plant is beginning to senesce, can result in poor uptake and reduced efficacy.[4]

Q4: Can environmental conditions alter the phytotoxicity of this compound?

A4: Yes, environmental conditions play a significant role. High temperatures and high relative humidity can increase the absorption of MH, potentially leading to greater phytotoxicity.[1] It is recommended to avoid spraying when temperatures exceed 25°C and to apply in the evening when humidity is higher to allow for slower drying and better absorption.[1]

Q5: Are there known interactions between this compound and other agrochemicals that could affect phytotoxicity?

A5: this compound is often used in combination with other substances, and interactions can occur.[11] For experimental purposes, it is crucial to either avoid co-application with other chemicals or to conduct preliminary studies to understand any potential synergistic or antagonistic effects on phytotoxicity.

III. Data Presentation

Table 1: Dose-Response of this compound on Various Plant Species

Plant SpeciesApplication MethodMH Concentration/DoseObserved Phytotoxic EffectsReference
Allium cepa (Onion)Aqueous Solution10⁻⁶ M to 10⁻³ MInhibition of mitotic index, induction of chromosomal aberrations.[12][13]
Spirodela polyrrhiza (Duckweed)Growth Medium25 to 200 µg/mLInhibition of frond and root growth in a concentration-dependent manner.[5]
Solanum tuberosum (Potato)Foliar Spray3.0 kg a.i./haResidues exceeding 30-40 mg/kg in some cases.[14]
Nicotiana tabacum (Tobacco)Foliar Spray2.25 kg a.i./haResidues of 37 mg/kg in leaves.
Lycopersicon esculentum (Tomato)Foliar Spray25 to 600 g a.i./haNo influence on foliage or root dry weight at these rates.[6]

Table 2: Influence of Environmental Factors on this compound Efficacy and Phytotoxicity

Environmental FactorInfluenceRecommendation for Experimental ConsistencyReference
Temperature Higher temperatures (>25°C) can increase uptake but also lead to rapid drying of spray, potentially reducing efficacy.Maintain a consistent temperature in controlled environments. For field studies, record temperature and apply during cooler parts of the day.[1]
Relative Humidity Higher humidity slows the drying of spray droplets, allowing for increased absorption.Maintain a consistent humidity level. Application in the evening when humidity is typically higher is recommended.[1]
Light Intensity High light intensity can contribute to plant stress, potentially increasing susceptibility to MH.Use consistent light cycles and intensity in controlled environments.
Precipitation Rainfall shortly after application can wash off the product before it is absorbed.Ensure a rain-free period of at least 24 hours after application.

IV. Experimental Protocols

Protocol for Assessing this compound Phytotoxicity in a Non-Target Plant Species (e.g., Arabidopsis thaliana)

This protocol is adapted from general guidelines for herbicide phytotoxicity testing.[8][15][16][17][18]

Objective: To determine the dose-response of a non-target plant species to this compound.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound (analytical grade)

  • Sterile deionized water

  • Appropriate solvent for MH if not water-soluble (e.g., DMSO, with a solvent control group)

  • Growth medium (e.g., half-strength Murashige and Skoog medium with 1% sucrose and 0.8% agar)

  • Petri dishes (90 mm)

  • Growth chamber with controlled light, temperature, and humidity

  • Stereomicroscope

  • Image analysis software

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds.

    • Aseptically place seeds on Petri dishes containing the growth medium.

    • Cold-stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of MH in sterile deionized water or an appropriate solvent.

    • Perform serial dilutions to create a range of test concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a solvent control if a solvent other than water is used.

  • Treatment Application:

    • After stratification, move the plates to a growth chamber (e.g., 22°C, 16h light/8h dark photoperiod).

    • Once the radicle has emerged (approx. 24-48 hours after moving to the growth chamber), apply the MH solutions.

    • For a root exposure assay, incorporate the MH solutions into the growth medium before pouring the plates.

    • For a foliar exposure assay, grow seedlings for 7-10 days and then apply a small, uniform droplet of each MH concentration to the cotyledons or first true leaves using a micropipette.

  • Data Collection and Analysis:

    • Germination Rate: Count the number of germinated seeds daily for 7 days.

    • Root Elongation: At a set time point (e.g., 7-10 days after treatment), photograph the plates and measure the primary root length of each seedling using image analysis software.

    • Phytotoxicity Scoring: Visually assess phytotoxicity symptoms at regular intervals using a rating scale (e.g., 0 = no effect, 1 = slight stunting, 2 = moderate stunting and chlorosis, 3 = severe stunting and necrosis, 4 = plant death).

    • Biomass Measurement: At the end of the experiment, carefully remove the seedlings, separate shoots and roots, and measure their fresh weight. Dry the tissues at 60°C for 48 hours to determine the dry weight.

  • Statistical Analysis:

    • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

    • Calculate the EC₅₀ (effective concentration causing 50% inhibition) for root length and biomass.

Protocol for Extraction and Quantification of this compound Residues in Plant Tissue

This protocol is a generalized method based on common analytical procedures for MH.[11][12][14]

Objective: To determine the concentration of this compound in plant tissue samples.

Materials:

  • Plant tissue sample (fresh or frozen)

  • Methanol

  • Hydrochloric acid (HCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

  • Analytical column (e.g., C18)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Acetic acid (or other suitable mobile phase component)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Weigh a known amount of fresh plant tissue (e.g., 1-5 g).

    • Homogenize the tissue in a suitable extraction solvent (e.g., 4M HCl or methanol).[19]

  • Extraction:

    • Shake or sonicate the homogenate for a specified period to ensure efficient extraction.

    • Centrifuge the mixture to pellet the solid debris.

    • Collect the supernatant.

  • Clean-up (Solid Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the this compound with methanol or another suitable solvent.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness using a rotary evaporator or a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: Prepare an appropriate mobile phase (e.g., 0.1M acetic acid).[19]

    • Injection: Inject a known volume of the reconstituted sample into the HPLC system.

    • Detection: Monitor the eluent at the appropriate wavelength for MH (e.g., 313 nm for UV detection).[19]

    • Quantification: Prepare a calibration curve using a series of known concentrations of the MH standard. Determine the concentration of MH in the sample by comparing its peak area to the calibration curve.

V. Visualization of Signaling Pathways and Workflows

Maleic_Hydrazide_Signaling_Pathway MH This compound (MH) PlantCell Plant Cell MH->PlantCell Uptake NucleicAcidSynthesis Nucleic Acid Synthesis (DNA & RNA) PlantCell->NucleicAcidSynthesis Inhibition ProteinSynthesis Protein Synthesis PlantCell->ProteinSynthesis Inhibition PhytohormoneSignaling Phytohormone Signaling PlantCell->PhytohormoneSignaling Disruption CellDivision Cell Division MeristemActivity Meristem Activity CellDivision->MeristemActivity Inhibition NucleicAcidSynthesis->CellDivision ProteinSynthesis->CellDivision Phytotoxicity Phytotoxicity Symptoms (Stunting, Leaf Strapping) MeristemActivity->Phytotoxicity Auxin Auxin Signaling PhytohormoneSignaling->Auxin Cytokinin Cytokinin Signaling PhytohormoneSignaling->Cytokinin Gibberellin Gibberellin Signaling PhytohormoneSignaling->Gibberellin Auxin->Phytotoxicity Cytokinin->Phytotoxicity Gibberellin->Phytotoxicity

Caption: Simplified signaling pathway of this compound leading to phytotoxicity.

Experimental_Workflow_Phytotoxicity_Assessment Start Start: Select Non-Target Plant Species SeedPrep Seed Sterilization & Plating Start->SeedPrep MHPrep Prepare MH Concentrations Start->MHPrep Treatment Apply MH Treatment (Root or Foliar) SeedPrep->Treatment MHPrep->Treatment Incubation Incubate in Controlled Environment Treatment->Incubation DataCollection Data Collection: - Root Length - Biomass - Visual Score Incubation->DataCollection Analysis Statistical Analysis (ANOVA, EC50) DataCollection->Analysis End End: Determine Dose-Response Analysis->End

Caption: Experimental workflow for assessing this compound phytotoxicity.

Troubleshooting_Logic_Tree Problem Unexpected Phytotoxicity CheckDosage Verify Dosage & Concentration Problem->CheckDosage CheckEnvironment Assess Environmental Conditions Problem->CheckEnvironment CheckPlant Examine Plant Stage & Genotype Problem->CheckPlant CheckInteraction Investigate Chemical Interactions Problem->CheckInteraction SolutionDosage Recalculate & Prepare Fresh Solutions CheckDosage->SolutionDosage If incorrect SolutionEnvironment Control Environmental Variables CheckEnvironment->SolutionEnvironment If stressful SolutionPlant Standardize Plant Material CheckPlant->SolutionPlant If variable SolutionInteraction Isolate from Other Chemicals CheckInteraction->SolutionInteraction If present

Caption: Logical troubleshooting flow for unexpected phytotoxicity.

References

Technical Support Center: Optimizing Maleic Hydrazide Efficacy with Adjuvants and Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with maleic hydrazide (MH). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing efficacy through the use of adjuvants and surfactants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and why are adjuvants important?

A1: this compound is a systemic plant growth regulator that functions by inhibiting cell division, thereby preventing sprouting in stored crops like potatoes and onions, and controlling sucker growth in tobacco.[1][2][3] For MH to be effective, it must be absorbed by the plant's foliage and translocated to its sites of action.[4] Adjuvants and surfactants can play a crucial role in this process by improving spray deposition, increasing the contact area of the spray droplet on the leaf surface, and enhancing the penetration of the active ingredient through the plant cuticle.

Q2: What are the most critical factors influencing the efficacy of a this compound application?

A2: The success of an MH application is highly dependent on several factors:

  • Application Timing: Applying MH too early in the plant's development can lead to reduced yield and misshapen tubers.[1] Conversely, late applications to senescing plants will result in poor uptake and reduced efficacy.[5] For potatoes, the optimal application window is typically three to five weeks before haulm destruction.[5]

  • Environmental Conditions: High temperatures (above 25°C), low humidity, and rainfall shortly after application can significantly reduce MH absorption.[4][5] Ideally, applications should be made in the evening when temperatures are cooler and relative humidity is higher (above 75%).[5][6] A rain-free period of at least 12-24 hours post-application is recommended.[4][5]

  • Plant Health: MH should be applied to a healthy, actively growing crop that is not under stress from drought or excessive moisture.[5] Stressed plants will not effectively absorb and translocate the active ingredient.

Q3: Are there specific types of adjuvants or surfactants recommended for use with this compound?

A3: While the research literature points to the potential benefits of various adjuvants, specific recommendations can be crop-dependent.

  • Fatty Alcohols: These are often used in combination with MH for sucker control in tobacco.[7]

  • Mineral Oils: The use of mineral oil as an adjuvant with MH on potatoes has been investigated, though one study showed no clear benefit under the specific trial conditions.[8]

  • Latex-Based Surfactants: There is some evidence to suggest that latex-based surfactants may be beneficial when used with MH on tobacco.

  • Non-ionic Surfactants: Generally, non-ionic surfactants are known to enhance the uptake of foliar-applied systemic products by improving spreading and penetration.

Further research is needed to determine the optimal adjuvant for specific applications and environmental conditions.

Troubleshooting Guides

Issue 1: Poor Sprout Control in Stored Potatoes or Onions
Potential Cause Troubleshooting Steps
Incorrect Application Timing Review application records to ensure MH was applied within the recommended window (3-5 weeks before haulm destruction for potatoes).[5] For future applications, closely monitor crop development to pinpoint the optimal timing.
Unfavorable Environmental Conditions at Application Check weather data for the 24-hour period following application. High temperatures, low humidity, or rainfall could have hindered absorption.[4][5] Consider evening applications in the future to take advantage of cooler temperatures and higher humidity.[5]
Crop Stress Assess the overall health of the crop at the time of application. If the crop was under drought or other stress, uptake would have been compromised.[5] Ensure adequate irrigation and crop management in subsequent experiments.
Inadequate Spray Coverage Verify the water volume used during application. For MH, higher water volumes (e.g., 300-600 L/ha for some formulations) are recommended to ensure thorough coverage and slow drying on the leaf surface.[5]
Low MH Residue in Tubers/Bulbs Analyze a sample of the stored crop for MH residue levels. Efficacy is correlated with the concentration of MH within the tuber or bulb.[9][10] If residue levels are low, review all the factors above to identify the cause of poor uptake and translocation.
Issue 2: Ineffective Sucker Control in Tobacco
Potential Cause Troubleshooting Steps
Rainfall After Application Determine if rainfall occurred shortly after MH application. Rain can wash the product off the leaves before it is absorbed.
MH Applied as a Standalone Treatment Consider a tank mix or sequential application with a contact sucker control agent like fatty alcohols or a local systemic like flumetralin.[11] This integrated approach can often provide more robust control.
Insufficient Surfactant Evaluate the addition of a suitable surfactant, such as a latex-based product, to the spray solution to improve adhesion and penetration.
Incorrect Application Method Ensure the spray is directed over the top of the plant to allow for rundown and contact with the leaf axils where suckers develop.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of this compound.

Table 1: Effect of this compound on Sprouting and Weight Loss in Onions

TreatmentSprouting (%)Weight Loss (%)Reference
Control62-68Not specified[12]
This compound10-169.5-10.6[12]

Table 2: Efficacy of this compound on Volunteer Potato Emergence

Tuber SizeTreatmentEmergence (%)Reference
<57 gUntreated88[13]
<57 gThis compound44.7[13]
57-113 gUntreated97[13]
57-113 gThis compound26.3[13]
113-284 gUntreated95[13]
113-284 gThis compound8.6[13]

Table 3: Impact of this compound on Internal Sprouting in Stored Potatoes

CultivarTreatmentInternal Sprouting (%)Reference
InnovatorUntreated~25[9]
InnovatorThis compoundVery low levels[9]
Other CultivarsThis compound0[9]

Experimental Protocols

Protocol 1: General Methodology for Evaluating this compound Efficacy on Sprout Suppression in Potatoes

This protocol provides a general framework. Specific rates and timings should be adapted based on the product label and experimental objectives.

  • Plot Establishment: Establish replicated plots of the desired potato cultivar.

  • Treatment Groups:

    • Untreated Control

    • This compound alone

    • This compound + Test Adjuvant/Surfactant

  • Application:

    • Apply treatments 3-5 weeks prior to the planned haulm destruction date.[5]

    • Ensure 80% of marketable tubers are greater than 25mm in size.[5]

    • Apply using a calibrated sprayer at a water volume of 300-600 L/ha.[5]

    • Conduct applications in the evening when temperatures are below 25°C and relative humidity is above 75%.[5]

  • Harvest and Storage: Harvest tubers at maturity and place them in a suitable storage environment.

  • Data Collection:

    • At regular intervals (e.g., monthly), assess the percentage of sprouted tubers.

    • Measure sprout length and weight.[12]

    • Assess tuber weight loss over the storage period.[12]

    • Analyze a subset of tubers for this compound residue levels.[9][10]

Protocol 2: Methodology for Determining this compound Residues in Tobacco

This is a summarized methodology for residue analysis. For detailed procedures, refer to established analytical methods like ISO 4876.[14]

  • Sample Preparation: Homogenize a representative sample of cured tobacco leaves.

  • Extraction and Hydrolysis:

    • Extract a known weight of the homogenized sample with a strong acid (e.g., 4N HCl) under reflux.[14] This step also hydrolyzes any bound MH residues.

  • Cleanup:

    • Filter the extract.

    • Pass the filtrate through a solid-phase extraction (SPE) column (e.g., C18) to remove interfering compounds.[14][15]

  • Analysis:

    • Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) with UV detection (at approximately 313-320 nm).[14][15][16]

    • Quantify the this compound concentration by comparing the peak area to that of a known standard.

Visualizations

Maleic_Hydrazide_Uptake_Pathway cluster_0 Spray Droplet cluster_1 Leaf Surface cluster_2 Plant Interior MH This compound Cuticle Waxy Cuticle MH->Cuticle Foliar Application Adjuvant Adjuvant/ Surfactant Adjuvant->Cuticle Improves Spreading & Wetting Phloem Phloem Cuticle->Phloem Penetration & Absorption Meristem Meristematic Tissue (Site of Action) Phloem->Meristem Translocation Growth_Inhibition Sprout/Sucker Growth Inhibition Meristem->Growth_Inhibition Inhibits Cell Division

Caption: Simplified pathway of this compound uptake and translocation.

Experimental_Workflow_MH_Efficacy Start Experiment Start Plot_Setup Establish Replicated Crop Plots Start->Plot_Setup Treatment_Prep Prepare MH and MH + Adjuvant Solutions Plot_Setup->Treatment_Prep Application Foliar Application (Controlled Conditions) Treatment_Prep->Application Harvest Harvest at Maturity Application->Harvest Storage Place in Controlled Storage Environment Harvest->Storage Residue_Analysis Analyze MH Residue in a Subsample Harvest->Residue_Analysis Data_Collection Periodic Assessment of Sprouting & Weight Loss Storage->Data_Collection Analysis Statistical Analysis of Data Data_Collection->Analysis Residue_Analysis->Analysis End Experiment End Analysis->End

Caption: General workflow for evaluating MH efficacy.

Troubleshooting_Logic_Poor_Efficacy Start Poor MH Efficacy Observed Check_Timing Was Application Timing Optimal? Start->Check_Timing Check_Weather Were Environmental Conditions Favorable? Check_Timing->Check_Weather Yes Identify_Cause Identify Most Likely Cause(s) Check_Timing->Identify_Cause No Check_Crop_Health Was the Crop Healthy and Not Stressed? Check_Weather->Check_Crop_Health Yes Check_Weather->Identify_Cause No Check_Application Was Spray Coverage and Water Volume Adequate? Check_Crop_Health->Check_Application Yes Check_Crop_Health->Identify_Cause No Review_Adjuvant Was an Appropriate Adjuvant Used? Check_Application->Review_Adjuvant Yes Check_Application->Identify_Cause No Review_Adjuvant->Identify_Cause Yes Review_Adjuvant->Identify_Cause No Optimize_Protocol Adjust Future Experimental Protocols Identify_Cause->Optimize_Protocol

Caption: Troubleshooting logic for poor MH efficacy.

References

Degradation of maleic hydrazide in stock solutions and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maleic hydrazide. Below you will find detailed information on the stability of this compound in various stock solutions, recommended storage conditions, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a this compound stock solution?

A1: The choice of solvent depends on the experimental requirements.

  • Water: this compound is soluble in water (approximately 0.6% at 25°C).[1] However, its solubility is pH-dependent. To enhance solubility, especially for higher concentrations, it is recommended to add a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) to raise the pH.[2]

  • DMSO (Dimethyl Sulfoxide): this compound is highly soluble in DMSO (90,000 ppm at 25°C).[1] DMSO is a good option for preparing high-concentration stock solutions.

  • Ethanol: this compound has low solubility in ethanol (0.1% at 25°C).[1] It is generally not recommended for preparing high-concentration stock solutions.

Q2: How should I store my this compound stock solutions?

A2: Proper storage is crucial to maintain the integrity of your this compound stock solution. For prepared stock solutions in DMSO, the following storage conditions are recommended:

  • -80°C for up to 6 months.[3]

  • -20°C for up to 1 month.[3]

For aqueous solutions, it is best to prepare them fresh. If storage is necessary, store at 2-8°C for a short period and protect from light. This compound is stable to hydrolysis but can undergo photochemical decomposition.[1]

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent or if the temperature of the solution decreases.

  • For aqueous solutions: Ensure the pH is sufficiently high to maintain solubility. You can try adding a small amount of 1N NaOH or KOH. Gentle warming and sonication can also help redissolve the compound.

  • For DMSO solutions: Gently warm the solution and sonicate to aid dissolution. Ensure you are using anhydrous DMSO, as water content can affect solubility.

Q4: I've noticed a discoloration in my this compound stock solution. Is it still usable?

A4: Discoloration can be a sign of degradation. This compound is susceptible to photodecomposition, especially in aqueous solutions.[1] If your solution has changed color, it is recommended to discard it and prepare a fresh stock solution to ensure the accuracy of your experimental results. Always store solutions protected from light.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Difficulty Dissolving this compound in Water Low pH, Concentration too high.Add 1N NaOH or KOH dropwise to increase the pH and improve solubility.[2] Use sonication or gentle warming to aid dissolution. Prepare a more dilute solution if necessary.
Precipitation in Stored Solution Temperature fluctuations, Solvent evaporation, Supersaturation.Store at a constant, recommended temperature. Ensure the container is tightly sealed. If precipitation occurs, try to redissolve by gentle warming and sonication before use. If it does not redissolve, prepare a fresh solution.
Loss of Compound Activity Degradation due to improper storage (light exposure, prolonged storage at room temperature).Prepare fresh stock solutions regularly. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Always protect solutions from light.
Inconsistent Experimental Results Inaccurate concentration of stock solution, Degradation of stock solution.Verify the concentration of your stock solution using a validated analytical method like HPLC. Prepare fresh solutions if degradation is suspected.

Stability of this compound in Stock Solutions

This compound's stability is primarily influenced by pH and exposure to light. It is generally stable to hydrolysis but is susceptible to degradation by light.

Photodegradation in Aqueous Solutions:

pHHalf-life (Simulated Sunlight)Reference
558 days[1]
758 days[1]
934 days[1]

The major photodegradation product in aqueous solutions is maleate.[1]

Recommended Storage Durations for Prepared Stock Solutions:

SolventStorage TemperatureMaximum Recommended Storage Duration
DMSO-20°C1 month[3]
DMSO-80°C6 months[3]
Aqueous2-8°C (protected from light)Prepare fresh; use within a few days

Experimental Protocols

Protocol for Preparation of Aqueous this compound Stock Solution (10 mg/mL)

Materials:

  • This compound powder

  • Deionized water

  • 1N Potassium Hydroxide (KOH)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh out 100 mg of this compound powder using an analytical balance.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 8 mL of deionized water to the flask.

  • Place the flask on a magnetic stirrer and add a stir bar.

  • While stirring, add 1N KOH dropwise until the this compound is completely dissolved and the solution is clear. Monitor the pH to ensure it is in the desired range for your experiment.

  • Once dissolved, remove the stir bar and add deionized water to bring the final volume to 10 mL.

  • Stopper the flask and invert several times to ensure the solution is homogeneous.

  • If not for immediate use, filter-sterilize the solution and store in a sterile, light-protected container at the recommended temperature.

Protocol for Stability Testing of this compound Stock Solutions by HPLC

This protocol provides a general framework for assessing the stability of this compound in stock solutions. Specific parameters may need to be optimized for your HPLC system.

Instrumentation and Conditions:

  • HPLC System: With UV or electrochemical detector.

  • Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of acetonitrile and a phosphoric acid buffer solution (e.g., 3:97 v/v, 0.04% phosphoric acid).[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Detection Wavelength: 303 nm (UV)[5][6] or using an electrochemical detector.[2]

  • Injection Volume: 20 µL.[4]

Procedure:

  • Prepare a standard curve: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Inject standards: Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration.

  • Prepare stability samples: Prepare aliquots of your this compound stock solution in the desired solvent and store them under the conditions you wish to test (e.g., different temperatures, light/dark conditions).

  • Analyze samples at time points: At specified time intervals (e.g., 0, 1, 2, 4 weeks), remove an aliquot of the stored stock solution, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC.

  • Quantify this compound: Determine the concentration of this compound in your samples by comparing the peak area to the standard curve.

  • Calculate degradation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep_mh Weigh this compound dissolve Dissolve (adjust pH if aqueous) prep_mh->dissolve prep_solvent Measure Solvent prep_solvent->dissolve storage_temp Set Temperature (e.g., RT, 4°C, -20°C) dissolve->storage_temp storage_light Control Light Exposure (Light vs. Dark) dissolve->storage_light sampling Sample at Time Points storage_temp->sampling storage_light->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Concentration hplc->quantify degradation Calculate Degradation (%) quantify->degradation

Caption: Workflow for this compound Stability Testing.

troubleshooting_guide cluster_dissolution Dissolution Issues cluster_stability Stability Issues start Problem with This compound Solution q_dissolve Difficulty Dissolving? start->q_dissolve q_precipitate Precipitation Occurred? start->q_precipitate q_discolor Discoloration Observed? start->q_discolor a_ph Adjust pH with NaOH/KOH for aqueous solutions q_dissolve->a_ph Yes a_sonicate Use Sonication/ Gentle Warming a_ph->a_sonicate a_dilute Prepare a more dilute solution a_sonicate->a_dilute a_redissolve Try to Redissolve (Warm/Sonicate) q_precipitate->a_redissolve Yes a_fresh_precipitate Prepare Fresh Solution a_redissolve->a_fresh_precipitate If fails a_discard Discard and Prepare Fresh Solution q_discolor->a_discard Yes a_protect Protect from Light a_discard->a_protect

Caption: Troubleshooting Logic for this compound Solutions.

References

Interference in analytical detection of maleic hydrazide from plant matrix

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of maleic hydrazide in plant matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound in plant samples?

A1: The most prevalent methods for the determination of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection, and Gas Chromatography (GC) often coupled with a mass spectrometer (MS).[1][2][3][4] For GC analysis, derivatization of the nonvolatile this compound is necessary.[1] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex matrices.[4][5] Electrochemical sensors are also being explored as a cost-effective alternative.[6]

Q2: Why is sample preparation so critical for this compound analysis?

A2: Sample preparation is crucial to remove interfering substances from the complex plant matrix that can affect the accuracy and sensitivity of the analysis.[4] Plant matrices contain numerous compounds (pigments, sugars, lipids, etc.) that can co-extract with this compound, leading to matrix effects, ion suppression in MS-based methods, and chromatographic interferences.[4][7] Effective cleanup steps, such as Solid Phase Extraction (SPE), are essential for reliable quantification.[8][9][10][11]

Q3: What is the difference between "free" and "bound" this compound?

A3: In plants, this compound can exist in a "free" form or as "bound" conjugates, such as glucosides.[1] These bound forms are considered a detoxification mechanism by the plant.[1] The analytical method chosen may determine which forms are quantified. Some methods only measure free this compound, while others that use aggressive extraction conditions like strong acids or bases at high temperatures can hydrolyze the conjugates, allowing for the determination of total this compound.[1]

Q4: What is the QuEChERS method and is it suitable for this compound analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation technique for pesticide residue analysis.[7] However, standard QuEChERS methods are often not suitable for highly polar pesticides like this compound due to poor recovery.[4] A modified approach, often referred to as the QuPPe (Quick Polar Pesticides) method, which typically uses acidified methanol for extraction, has been developed for the analysis of highly polar pesticides, including this compound.[12][13]

Q5: How can I store my plant samples before analysis?

A5: To prevent the degradation of this compound, it is recommended to freeze samples, for instance, using liquid nitrogen for initial freezing, and then storing them at low temperatures (e.g., -20°C).[14] One study noted that garlic extracts were stable for at least 51 days when stored in the dark at 5°C.[15] It's crucial to minimize analyte degradation to ensure accurate results.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Inefficient Extraction This compound's polarity requires a polar extraction solvent. Methanol, methanol/water mixtures, or acidified methanol are commonly used.[9][16][17] Ensure the solvent is appropriate for your sample matrix. For some matrices, aggressive extraction with acid or base under heat may be needed to release bound residues.[1]
Improper pH The pH of the extraction solvent and mobile phase can impact the stability and chromatographic retention of this compound.[15] Its pKa is 5.62, so pH should be controlled.[15] For HPLC, a mobile phase pH between 2 and 4 is often recommended.[15]
Analyte Loss During Cleanup If using Solid Phase Extraction (SPE), ensure the cartridge type and elution solvents are optimized. Strong Cation Exchange (SCX) cartridges are frequently used for cleanup.[9][11][18] Check that the conditioning, loading, washing, and elution steps are performed correctly to avoid premature elution or irreversible binding of the analyte.
Degradation of Analyte This compound can be susceptible to degradation. Ensure proper sample storage (frozen) and minimize the time between extraction and analysis.[14] Using liquid nitrogen during homogenization can prevent oxidative degradation.[14]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Splitting, or Broadening)
Possible Cause Troubleshooting Step
Matrix Effects Co-eluting matrix components can interfere with the peak shape. Improve the sample cleanup procedure to remove more interferences.[4] Diluting the sample extract can also mitigate matrix effects, but ensure the concentration remains above the limit of quantification.
Column Contamination Contaminants from the plant matrix can build up on the analytical column. Use a guard column to protect the main column.[16] Regularly flush the column with a strong solvent or follow the manufacturer's cleaning protocol.
Incompatible Mobile Phase Ensure the mobile phase is properly buffered and the pH is stable and appropriate for the analyte and column.[15] For reversed-phase columns, highly aqueous mobile phases are common for this polar analyte.[2][3]
Column Overload Injecting a sample that is too concentrated can lead to peak fronting or tailing. Dilute the sample and re-inject.
Secondary Interactions Interactions between the analyte and active sites on the column packing can cause peak tailing. Using a highly inert column or adding modifiers to the mobile phase can help.
Issue 3: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup This is the most common cause. Re-evaluate your cleanup method. Consider using a different type of SPE cartridge or adding an additional cleanup step.[10]
Contaminated Reagents or Solvents Run a blank analysis of your reagents and solvents to identify the source of contamination. Use high-purity (e.g., HPLC or MS-grade) solvents and reagents.[17]
Carryover from Previous Injections Inject a solvent blank after a high-concentration sample to check for carryover. If observed, optimize the injector cleaning procedure and the wash solvent composition.
Non-Specific Detection (UV) If using UV detection, other compounds in the extract may absorb at the same wavelength (around 303-313 nm).[2][11] Confirm the peak identity using a more selective detector like a mass spectrometer or by comparing the retention time with a pure standard.

Quantitative Data Summary

The table below summarizes the performance of various analytical methods for this compound detection in different plant matrices, as reported in the literature.

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
HPLC-UVAgricultural Products0.5 µg/g-92.6 - 104.9[2][3]
HPLC-FluorescencePotatoes0.5 ppm-87.8 - 95.7[9][18]
HPLC-UVOnions and Potatoes3 ng (on column)-81 - 107[8][10]
HPLC-UVOnions0.4 mg/ml1.25 mg/ml89 - 103[11]
HPLC-UVGarlic0.33 mg/kg->95[14]
LC-MS/MSTobacco-0.27 mg/kg90.3 - 101.5[19]
LC-MS/MSGrapes-20 ng/g87 - 111[20]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for HPLC-UV

This protocol is a generalized procedure based on methods for onions and potatoes.[8][9][10][11][18]

  • Homogenization: Weigh a representative portion of the sample (e.g., 10-20 g) and homogenize it using a high-speed blender.

  • Extraction: Add a suitable extraction solvent (e.g., methanol or water) to the homogenized sample.[2][9] Shake or blend vigorously for a specified time (e.g., 30 minutes).[18]

  • Centrifugation/Filtration: Centrifuge the mixture to separate the solid material. Filter the supernatant through a suitable filter paper.

  • Solvent Evaporation (if necessary): If the extract is organic, evaporate it to dryness using a rotary evaporator. Reconstitute the residue in water or an appropriate aqueous solution.[9][18]

  • SPE Cleanup (SCX Cartridge):

    • Conditioning: Condition a Strong Cation Exchange (SCX) SPE cartridge (e.g., 500 mg) by passing methanol followed by 0.001 N NaOH solution through it.[18]

    • Loading: Load the aqueous extract onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., 0.001 N NaOH) to remove interferences.[18]

    • Elution: Elute the this compound from the cartridge using an appropriate solvent (this step is highly dependent on the specific SPE sorbent and method, and may not be explicitly detailed in all abstracts).

  • Final Preparation: The eluted fraction is then ready for analysis by HPLC-UV.

Protocol 2: Quick Polar Pesticides (QuPPe) Extraction for LC-MS/MS

This is a simplified protocol based on the QuPPe methodology for highly polar pesticides.[12][13][17]

  • Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples (e.g., grains), use 5 g and add a specific amount of water.[17]

  • Internal Standard Addition: Add an appropriate volume of the isotopically labeled internal standard (e.g., d2-maleic hydrazide) solution to the sample.[17][19]

  • Extraction: Add 10 mL of acidified methanol (e.g., 1% formic acid in methanol).[17]

  • Shaking: Cap the tube and shake it vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the tube (e.g., for 5 minutes at >2500 g) to separate the extract from the solid matrix.[17]

  • Filtration: Take an aliquot of the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter directly into an autosampler vial.[17][19]

  • Analysis: The filtered extract is now ready for direct injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenization (e.g., Blending) Extraction 2. Extraction (e.g., with Methanol) Homogenization->Extraction Cleanup 3. Cleanup (e.g., SPE or Filtration) Extraction->Cleanup LC_Separation 4. LC Separation (Reversed-Phase) Cleanup->LC_Separation Detection 5. Detection (UV or MS/MS) LC_Separation->Detection Quantification 6. Quantification (Calibration Curve) Detection->Quantification Troubleshooting_Tree start Problem Encountered (e.g., Low Recovery, Bad Peak) check_extraction Check Extraction Protocol start->check_extraction check_cleanup Review Cleanup Step (SPE) start->check_cleanup check_instrument Investigate Instrument start->check_instrument solvent Is solvent correct? (e.g., Methanol) check_extraction->solvent spe_cartridge Correct SPE cartridge? check_cleanup->spe_cartridge column_health Check column health check_instrument->column_health mobile_phase Check mobile phase check_instrument->mobile_phase detector Check detector settings check_instrument->detector ph Is pH optimal? solvent->ph Yes no_solution Consult Instrument Manual or Manufacturer solvent->no_solution No solution Problem Resolved ph->solution Yes ph->no_solution No spe_protocol SPE protocol followed? (Condition, Load, Elute) spe_cartridge->spe_protocol Yes spe_cartridge->no_solution No spe_protocol->solution Yes spe_protocol->no_solution No column_health->no_solution mobile_phase->no_solution detector->no_solution

References

Minimizing variability in maleic hydrazide experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving maleic hydrazide (MH).

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Q1: Why am I observing no, or a very weak, inhibitory effect of this compound on plant growth?

A1: Several factors could contribute to a lack of efficacy. Consider the following possibilities:

  • Inappropriate Formulation: this compound as a free acid has low water solubility (4.5 g/L at 25°C).[1] For effective uptake, it is typically formulated as a more soluble salt, such as the potassium salt (K-MH), which has a much higher water solubility (400 g/L at 25°C).[1] Using the free acid form directly in aqueous solutions can lead to poor dissolution and availability.

  • Incorrect Application Timing: For optimal results, especially in whole plant studies, the timing of application is crucial. Applying this compound too early or too late in the plant's development cycle can reduce its effectiveness.[2] For instance, in potatoes, application is recommended when a certain percentage of tubers have reached a specific size to ensure proper translocation to the target tissues.[2]

  • Suboptimal pH of the Solution: The pKa of this compound is 5.62.[1] The pH of your experimental solution can affect its solubility and absorption by plant tissues. While stable in both acidic and basic solutions, its form in solution (and therefore its ability to cross cell membranes) can be pH-dependent.

  • Wash-off or Poor Adherence: In foliar application experiments, the solution may be washed off by rain or irrigation shortly after application.[1] The use of a surfactant or adjuvant, if compatible with your experimental design, can improve adherence to the leaf surface.

  • Plant Vigor and Environmental Conditions: The physiological state of the plant influences the uptake and translocation of this compound. Stressed plants (e.g., due to drought) may not absorb and translocate the compound effectively. Actively growing plants generally show a better response.

  • Degradation of the Compound: Although generally stable, this compound can be degraded by strong oxidizing agents and is susceptible to photochemical and microbial degradation.[1][3][4][5] Ensure your stock solutions are stored correctly and prepared fresh if possible.

Q2: My experiment shows an unexpectedly high level of phytotoxicity or cell death. What could be the cause?

A2: Excessive phytotoxicity can arise from several factors:

  • High Concentration: The concentration of this compound used may be too high for the specific plant species or cell line. It is a known inhibitor of cell division and can induce chromosomal aberrations at high concentrations.[6][7][8][9] A dose-response experiment is crucial to determine the optimal concentration.

  • Contamination with Hydrazine: Older formulations of this compound, particularly the diethanolamine salt, were sometimes contaminated with hydrazine, a known mutagen and carcinogen.[10] Current formulations are expected to have minimal hydrazine content (< 1 mg/kg).[10][11] However, improper storage conditions (e.g., high temperatures) could potentially lead to the degradation of some formulations and an increase in hydrazine levels.[10]

  • Sensitivity of the Plant Species: Different plant species and even different cultivars of the same species can exhibit varying sensitivity to this compound.[2][6][12] What is a temporary growth inhibitor for one species might be a potent herbicide for another.

  • Interaction with Other Chemicals: If this compound is used in combination with other treatments, there could be synergistic effects that increase phytotoxicity.

Q3: I am getting inconsistent and variable results between experimental replicates. How can I improve reproducibility?

A3: Variability in results often stems from a lack of consistency in experimental parameters. To improve reproducibility:

  • Standardize Solution Preparation: Always use the same formulation and ensure complete dissolution. The pH of the final solution should be consistent across all replicates.

  • Uniform Application: Ensure that the application of this compound is uniform across all plants or cell cultures. For foliar applications, ensure even coverage. For in vitro studies, ensure thorough mixing in the culture medium.

  • Control Environmental Conditions: Factors such as light intensity, temperature, and humidity can influence plant metabolism and the uptake of this compound.[8] Maintain consistent environmental conditions for all replicates.

  • Homogeneous Plant Material: Use plants of the same age, developmental stage, and genetic background.[2]

  • Accurate Quantification: Use a validated analytical method, such as HPLC, to confirm the concentration of your stock and working solutions.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: The primary mode of action of this compound is the inhibition of cell division.[1] It is absorbed by the plant and translocated to meristematic tissues, where it interferes with the synthesis of nucleic acids and proteins.[6][14][15] This disruption of cell division leads to the suppression of growth, such as the prevention of sprouting in stored tubers or the control of sucker growth in tobacco.[1][16]

Q2: How should I prepare and store this compound solutions?

A2: For experimental use, it is recommended to use the potassium salt of this compound due to its higher water solubility.[1] When preparing aqueous solutions, ensure the pH is adjusted if necessary to achieve complete dissolution. Stock solutions should be stored in a cool, dark place to minimize degradation. For long-term storage, powdered this compound should be kept at -20°C.[14] It is best practice to prepare fresh working solutions for each experiment.

Q3: What are the key factors that influence the stability of this compound?

A3: this compound is relatively stable to hydrolysis in acidic, neutral, and basic solutions.[1][17] However, it can be degraded by:

  • Strong oxidizing agents. [1]

  • Photochemical decomposition: It can be degraded by UV light.[3][4][5]

  • Microbial degradation: Soil microorganisms can break down this compound.[3][4][5]

  • High temperatures: Some formulations may degrade at elevated temperatures, potentially increasing hydrazine content.[10]

Q4: Can I use this compound in plant tissue culture experiments?

A4: Yes, this compound can be used in plant tissue culture.[18] It can be added to the culture medium to study its effects on cell division and differentiation. As with any plant growth regulator, it is essential to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental objectives.

Data Presentation

Table 1: Solubility of this compound and its Potassium Salt

CompoundSolventTemperature (°C)pHSolubility (g/L)
This compound (Free Acid)Water254.34.5[1]
This compound (Free Acid)Water25-6[19]
This compound (Free Acid)Methanol25-1[19]
This compound (Free Acid)Ethanol25-1[19]
This compound (Free Acid)Acetone25-1[19]
This compound (Free Acid)Dimethyl formamide25-24[19]
This compound (Free Acid)Xylene25-< 1[19]
Potassium Salt of this compound (K-MH)Water25-400[1]

Table 2: Stability of this compound under Different Conditions

ConditionpHTemperature (°C)DurationStability/Half-lifeDegradation Products
Hydrolysis (dark)3, 6, 94561 daysStable[17]-
Hydrolysis (dark)3, 6, 98030 daysStable[17]-
Photolysis (water)5 and 72530 daysEssentially stable[17]-
Photolysis (water)925-Half-life of 15.9 days[17]Maleic acid, succinic acid[17]
Thermal Stability (in air)-5514 daysStable[17]-
Storage Stability-251 yearStable[17]-

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution (Potassium Salt)

  • Objective: To prepare a 10 mM stock solution of potassium this compound (K-MH).

  • Materials:

    • Potassium salt of this compound (K-MH)

    • Deionized water

    • Analytical balance

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Calculate the required mass of K-MH for the desired volume and concentration. The molecular weight of the potassium salt should be obtained from the supplier.

    • Weigh the calculated amount of K-MH using an analytical balance.

    • Add approximately 80% of the final volume of deionized water to a volumetric flask.

    • Place the stir bar in the flask and add the weighed K-MH.

    • Stir the solution until the K-MH is completely dissolved.

    • Bring the solution to the final volume with deionized water.

    • Store the stock solution in a labeled, airtight container in a cool, dark place. For long-term storage, aliquot and freeze at -20°C.

Protocol 2: Quantification of this compound in Plant Tissue using HPLC

  • Objective: To determine the concentration of this compound in plant tissue samples.

  • Materials:

    • Plant tissue sample

    • Methanol:water (50:50 v/v) extraction solvent

    • Homogenizer

    • Centrifuge

    • Syringe filters (0.45 µm)

    • HPLC system with a reverse-phase C18 column and UV or electrochemical detector

    • This compound standard

  • Procedure:

    • Extraction:

      • Weigh a known amount of fresh or frozen plant tissue.

      • Add a defined volume of methanol:water (50:50 v/v) extraction solvent.

      • Homogenize the sample until a uniform consistency is achieved.

      • Shake the mixture for an extended period (e.g., overnight) to ensure thorough extraction.[13]

    • Sample Preparation:

      • Centrifuge the homogenate to pellet the solid debris.

      • Collect the supernatant.

      • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • HPLC Analysis:

      • Prepare a calibration curve using a series of known concentrations of this compound standard.

      • Inject the prepared sample onto the HPLC system.

      • Analyze the sample under optimized chromatographic conditions (mobile phase, flow rate, detection wavelength).

      • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Visualizations

Maleic_Hydrazide_Action_Pathway MH This compound (Uptake & Translocation) Auxin_Response Auxin Response Genes (Down-regulated) MH->Auxin_Response Inhibits Starch_Biosynthesis Starch Biosynthesis Genes (Up-regulated) MH->Starch_Biosynthesis Promotes ABA_Signaling ABA Signaling Pathway (Up-regulated) MH->ABA_Signaling Activates Cell_Division Inhibition of Cell Division Auxin_Response->Cell_Division Leads to Growth_Inhibition Growth Inhibition (e.g., sucker growth, sprouting) Cell_Division->Growth_Inhibition Results in Starch_Accumulation Starch Accumulation Starch_Biosynthesis->Starch_Accumulation Leads to

Caption: Proposed molecular action pathway of this compound.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting Formulation Select Formulation (e.g., K-MH) Solution_Prep Prepare Solution (Check pH, Dissolution) Formulation->Solution_Prep Application Apply Treatment (Uniformly) Solution_Prep->Application Plant_Material Select Uniform Plant Material Plant_Material->Application Incubation Incubate under Controlled Conditions Application->Incubation Data_Collection Collect Data Incubation->Data_Collection Analysis Analyze Results Data_Collection->Analysis Inconsistent_Results Inconsistent Results? Analysis->Inconsistent_Results Inconsistent_Results->Plant_Material Check Inconsistent_Results->Application Check No_Effect No/Weak Effect? Inconsistent_Results->No_Effect Yes Toxicity High Toxicity? Inconsistent_Results->Toxicity Yes No_Effect->Formulation Check Toxicity->Solution_Prep Check Conc.

References

Impact of environmental conditions on maleic hydrazide performance in field trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of maleic hydrazide in field trials. The information addresses common issues related to environmental conditions that can impact the performance of this plant growth regulator.

Troubleshooting Guide

Q1: We observed poor sprout control in our potato trials despite applying the recommended dose of this compound. What could be the cause?

A1: Poor sprout control is often linked to suboptimal environmental conditions during and after application, which affect the absorption and translocation of this compound. Key factors to investigate include:

  • Low Humidity: this compound is a large molecule that requires time to be absorbed by the leaves. Low humidity can cause the spray solution to dry too quickly, reducing absorption.[1] Applications made late in the day or following irrigation may help maintain higher humidity.[2] A 2021 trial demonstrated that maintaining high humidity for 24 hours post-application resulted in a threefold increase in tuber this compound residue concentration.[3]

  • High Temperatures: Applications should be made when temperatures are below 25°C.[1] High temperatures can lead to rapid drying of the spray solution and can also cause plant stress, which reduces uptake.[2]

  • Rainfall After Application: Rain occurring within 24 hours of application can wash the product off the leaves, significantly reducing its effectiveness.[2][4]

  • Plant Stress: The crop must be actively growing and not under stress from drought or heat for effective absorption and translocation to the tubers.[2][5] Applying this compound to water-stressed plants can lead to poor performance.[5]

  • Incorrect Application Timing: Applying the product too early can lead to yield loss, while applying it too late, when the crop is senescing, results in poor uptake and compromised sprout control.[1][5] The ideal application window is typically 3 to 5 weeks before haulm destruction.[1]

Q2: Our research team has noted phytotoxicity (bronze discoloration) in some potato cultivars after this compound application. How can we mitigate this?

A2: Phytotoxicity can occur in certain sensitive cultivars. In field trials conducted from 2005-2008, the cultivar Asterix consistently showed temporary bronze discoloration after application.[6] While often temporary, this can be a concern. To mitigate this:

  • Avoid Application to Stressed Plants: Ensure plants are not suffering from water stress at the time of application, as this can exacerbate phytotoxic effects.[5]

  • Adhere to Recommended Rates: Over-application can increase the risk of leaf damage.[7]

  • Consider Cultivar Sensitivity: Be aware of the known sensitivity of the cultivars in your trial. If working with a sensitive cultivar, pay extra close attention to environmental conditions to minimize additional stress on the plant.

Q3: We are seeing inconsistent results across different trial sites. What environmental factors should we be logging to explain this variability?

A3: Inconsistent results are often due to variations in environmental conditions between sites. To better understand and control for this variability, it is crucial to record the following data at each site:

  • Temperature: Log the temperature at the time of application and for the following 24 hours.[1]

  • Relative Humidity: Record the relative humidity at application and for the subsequent 24 hours.[1][8]

  • Rainfall: Note any rainfall events and their intensity in the 24-48 hours following application.[2][4]

  • Soil Moisture: Assess and record the soil moisture status to determine if plants are under drought stress.

  • Crop Vigor: Document the growth stage and overall health of the crop, ensuring it is actively growing at the time of application.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for applying this compound?

A1: For optimal performance, this compound should be applied at temperatures below 25°C.[1] Avoid application in hot and dry conditions.[1]

Q2: How long does this compound need to be on the leaves before rainfall?

A2: A rain-free period of at least 24 hours is recommended after application to ensure adequate absorption.[2][4] Rainfall within this window can significantly reduce the efficacy of the treatment.[4]

Q3: What is the effect of humidity on this compound performance?

A3: High humidity is beneficial as it slows the drying of the spray solution on the leaf surface, allowing for a longer absorption period.[2][3] Research has shown that light stimulates the uptake of this compound, and this is enhanced at 100% relative humidity compared to 75%.[8]

Q4: Can I apply this compound to a crop that is showing signs of drought stress?

A4: It is strongly advised not to apply this compound to crops suffering from water stress.[2] The plant's ability to absorb the chemical and translocate it to the tubers is significantly compromised under such conditions, leading to poor efficacy.[5]

Q5: When is the correct time to apply this compound to potatoes?

A5: The optimal application window is three to five weeks before the planned date of haulm destruction.[1] It is also recommended that 80% of the marketable tubers are larger than 25mm in size to avoid a potential yield penalty from applying too early.[1]

Data on Environmental Impact

The following tables summarize quantitative data from field trials on the impact of environmental conditions on this compound performance.

Table 1: Impact of Humidity on this compound Residue in Potato Tubers

Treatment ConditionChange in Tuber Residue ConcentrationReference
High humidity for 24 hours post-applicationThree-fold increase[3]

Table 2: Recommended Environmental and Application Parameters for Optimal Efficacy

ParameterRecommended ConditionReference
Application TemperatureBelow 25°C[1]
Rain-free PeriodMinimum of 24 hours post-application[2][4]
Relative HumidityAbove 75%[1]
Application Timing (Potatoes)3-5 weeks before haulm destruction[1]
Water Rate300-600 L/ha (depending on product label)[1]

Experimental Protocols

Protocol: Assessing the Impact of Application Timing and Environmental Conditions on this compound Efficacy in Potatoes

This protocol outlines a methodology for a field trial designed to evaluate how different environmental conditions and application timings affect the concentration of this compound in potato tubers and its efficacy as a sprout suppressant.

  • Experimental Design:

    • Treatments: Establish multiple treatment groups based on application timing (e.g., 3, 4, and 5 weeks before planned haulm destruction).

    • Replication: Use a randomized complete block design with at least four replications for each treatment.

    • Plot Size: Ensure individual plot sizes are adequate for tuber sampling and yield assessment.

  • Environmental Data Collection:

    • Install weather stations at the trial site to continuously monitor and log temperature, relative humidity, and rainfall.

    • At the time of each application, record the specific environmental conditions, including temperature and humidity. Note any rainfall within 48 hours post-application.

    • Monitor soil moisture throughout the trial period.

  • Application Procedure:

    • Apply this compound using a calibrated sprayer to ensure uniform coverage.

    • Use a consistent water volume as per the product label (e.g., 350-500 L/ha).[1]

    • Leave an untreated control group for comparison.

  • Data Collection and Analysis:

    • Tuber Sampling: At harvest, collect a representative sample of tubers from each plot.

    • Residue Analysis: Analyze the tuber samples to determine the concentration of this compound.

    • Storage Trial: Place a subset of tubers from each plot into storage under controlled conditions (e.g., 7-10°C).[5]

    • Sprout Assessment: Monthly, assess the stored tubers for sprout growth. Record the number of sprouted tubers and the weight of the sprouts.[5][9]

    • Yield Assessment: Harvest the remaining tubers from each plot to determine the total and marketable yield.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences in tuber residue levels, sprout inhibition, and yield among the different treatment groups and their correlation with the recorded environmental data.

Visualizations

G cluster_pre Pre-Application Phase cluster_app Application Phase cluster_post Post-Application & Evaluation CropMonitoring Monitor Crop Growth (80% of tubers > 25mm) Decision Optimal Application Window? (3-5 weeks before haulm kill) CropMonitoring->Decision WeatherForecast Check 24-48hr Weather Forecast WeatherForecast->Decision Decision->CropMonitoring No, continue monitoring Application Apply this compound (High Water Volume) Decision->Application Yes RecordKeeping Log Temp, Humidity, Time Application->RecordKeeping PostAppMonitoring Monitor Weather for 24hrs RecordKeeping->PostAppMonitoring Harvest Harvest Tubers PostAppMonitoring->Harvest ResidueAnalysis Tuber Residue Analysis Harvest->ResidueAnalysis StorageTrial Sprout Inhibition Assessment in Storage Harvest->StorageTrial

Field Trial Experimental Workflow

G start Start: Plan Application check_stress Is crop actively growing (not water-stressed)? start->check_stress check_temp Is temperature < 25°C? check_stress->check_temp Yes delay DELAY Application Re-evaluate conditions daily check_stress->delay No check_rain Is rain NOT forecast for 24 hours? check_temp->check_rain Yes check_temp->delay No check_humidity Is relative humidity > 75%? check_rain->check_humidity Yes check_rain->delay No proceed PROCEED with Application check_humidity->proceed Yes check_humidity->delay No, but proceed with caution if other conditions are optimal

Application Decision-Making Flowchart

G cluster_env Environmental Factors cluster_plant Plant Processes cluster_outcome Performance Outcome Humidity High Humidity (>75%) Absorption Increased Foliar Absorption Time Humidity->Absorption Temp Low Temperature (<25°C) Temp->Absorption Rain No Rain (24h) Rain->Absorption PlantHealth Healthy, Active Growth Translocation Efficient Phloem Translocation PlantHealth->Translocation Absorption->Translocation Efficacy High Tuber Residue & Effective Sprout Control Translocation->Efficacy

Influence of Environment on Efficacy

References

Calibrating spray equipment for precise maleic hydrazide application in research plots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating spray equipment for the precise application of maleic hydrazide in research plots. Accurate calibration is critical for ensuring experimental validity, minimizing variability, and achieving reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during the calibration and application of this compound.

Problem Possible Causes Solutions
Inconsistent Spray Coverage 1. Fluctuating walking speed.2. Inconsistent pumping pressure.3. Clogged or worn nozzle.4. Incorrect boom height.1. Practice walking at a steady, comfortable pace. Use a metronome or timed runs over a set distance to ensure consistency.2. Maintain a constant pressure by using a sprayer with a pressure gauge and regulator. Practice consistent pumping to keep the pressure steady.3. Clean the nozzle thoroughly with a soft brush. If the spray pattern is still uneven, replace the nozzle.[1]4. Adjust the boom height to achieve the nozzle manufacturer's recommended overlap (typically 30-50%).
Incorrect Application Rate (Too High or Too Low) 1. Inaccurate calibration calculations.2. Change in walking speed or pressure from calibration to application.3. Incorrect nozzle size for the target rate and pressure.1. Double-check all calculations for determining spray volume per unit area and the amount of this compound to add to the tank.2. Ensure that the walking speed and pressure used during the actual application are identical to those used during calibration. Any deviation requires recalibration.[2]3. Select a nozzle that delivers the desired application rate within the recommended pressure range. Consult nozzle manufacturer charts for flow rates at different pressures.[1]
Spray Drift 1. Spraying in windy conditions.2. Nozzle producing fine droplets that are easily carried by wind.3. Excessive spray pressure.4. Holding the boom too high.1. Avoid spraying when wind speeds are high. Check weather conditions before and during application.2. Select a nozzle that produces a medium to coarse droplet size, as these are less prone to drift. Air-induction nozzles are a good option for drift reduction.[1]3. Operate the sprayer at the lower end of the recommended pressure range for the selected nozzle to produce larger droplets.4. Maintain the lowest effective boom height that still provides uniform coverage.
Clogged Nozzle 1. Debris in the spray tank or water source.2. Incompatible tank mix.3. Dried chemical residue in the nozzle.1. Use clean water and ensure the spray tank is free of debris before mixing.2. When tank-mixing, ensure all components are compatible and follow the proper mixing order.3. Thoroughly clean nozzles and the entire sprayer system with a recommended cleaning agent after each use.
Pressure Loss 1. Worn or damaged seals or O-rings.2. Loose connections.3. Damaged pump components.1. Inspect all seals and O-rings for wear or damage and replace as needed.2. Check and tighten all hose and component connections.3. If pressure issues persist, consult the sprayer manufacturer's manual for instructions on inspecting and repairing the pump.

Frequently Asked Questions (FAQs)

Q1: Why is precise calibration so important for this compound application in research plots?

Q2: How often should I calibrate my backpack sprayer?

A2: You should calibrate your sprayer at the beginning of each research season, whenever you change the nozzle, or if you alter your application speed or pressure.[2] It is also good practice to re-check your calibration periodically throughout a large experiment to ensure consistency.

Q3: What type of nozzle is best for applying this compound to potatoes?

A3: For systemic plant growth regulators like this compound applied to broad-leaved crops such as potatoes, nozzles that produce a medium spray quality are often recommended to ensure good canopy penetration with reduced drift.[2] Angled nozzles, like the Syngenta Potato Nozzle, can improve deposition on the lower parts of the plant.[2] Flat-fan nozzles, such as the TeeJet 11004, are also commonly used in potato research.[6] Ultimately, the choice depends on the specific crop canopy and experimental conditions.

Q4: What is the recommended spray volume for this compound on potatoes?

A4: Research and industry recommendations for potatoes suggest a spray volume ranging from 200 to 550 liters per hectare (L/ha).[7][8] Higher water volumes (400-500 L/ha) are often recommended in hot and dry conditions to ensure the spray dries slowly on the leaf, maximizing uptake.[8]

Q5: How can I prevent cross-contamination between different treatment plots?

A5: Preventing cross-contamination is crucial in research.

  • Thorough Cleaning: After spraying a plot with a specific treatment, thoroughly rinse the entire sprayer system—tank, pump, hoses, and nozzle—with a cleaning agent before moving to a plot with a different treatment.

  • Dedicated Sprayers: If feasible, use separate, clearly labeled sprayers for different treatments or for the control group.

  • Application Order: When possible, apply treatments in order from the lowest to the highest concentration. Always spray control plots first.

  • Careful Movement: Be mindful of your movement between plots to avoid carrying treated soil or plant material on your boots or equipment.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the application of this compound in potato research plots.

Table 1: Recommended Application Parameters for this compound in Potatoes

ParameterRecommended ValueNotes
Active Substance Rate 3 kg/ha This is a standard rate for sprout control in potatoes.[9]
Product Application Rate (36% a.i. formulation) 9 - 14 L/haThe specific rate may vary depending on the product formulation and research objectives.[3]
Spray Volume 200 - 550 L/haHigher volumes are recommended in hot, dry conditions to improve uptake.[7][8]
Application Timing 3-5 weeks before haulm destructionApplication should occur when marketable tubers are at least 25mm in diameter.[5][7][10]
Spray Pressure 2 - 2.5 bar (approx. 29-36 PSI)Moderate pressure is recommended to achieve a medium spray quality and reduce drift.[2]

Table 2: Common Nozzle Types for Herbicide and Plant Growth Regulator Application in Potato Research

Nozzle TypeCommon ModelsRecommended PressureSpray QualityCharacteristics
Flat-Fan TeeJet 11004180 kPa (approx. 26 PSI)MediumProvides uniform coverage for broadcast applications.[6]
Angled Nozzle Syngenta Potato Nozzle (Gold 04, Orange 05)2 - 2.5 bar (29-36 PSI)MediumAngled spray improves canopy penetration.[2]
Low-Drift/Air-Induction TeeJet AIXR, Greenleaf Airmix, Hypro Guardian AirVaries by modelCoarseProduces larger, air-filled droplets to minimize drift.[1]

Experimental Protocols

Protocol 1: Backpack Sprayer Calibration using the 1/128th Acre Method

This protocol is a widely used and straightforward method for calibrating backpack sprayers for research plots.

Materials:

  • Backpack sprayer

  • Water

  • Measuring tape

  • Stakes or flags to mark the calibration area

  • Stopwatch

  • Graduated measuring container (in ounces or milliliters)

Procedure:

  • Mark the Calibration Area: Measure and mark a square area of 340 square feet (approximately 18.5 feet by 18.5 feet). This area is equal to 1/128th of an acre.[2]

  • Fill the Sprayer: Fill the backpack sprayer with a known volume of water.

  • Pressurize the Sprayer: Pressurize the sprayer to the desired application pressure. If using a manual sprayer, practice consistent pumping to maintain this pressure.

  • Time the Spraying: Spray the marked calibration area with water, walking at a consistent, comfortable speed. Use a stopwatch to record the time it takes to spray the entire area. Repeat this step at least three times and calculate the average time.

  • Measure Nozzle Output: Spray into the graduated measuring container for the average time recorded in the previous step, maintaining the same pressure.

  • Determine Application Rate: The number of ounces collected is equal to the application rate in gallons per acre. For example, if you collected 25 ounces, your application rate is 25 gallons per acre.

  • Calculate this compound Mixture: Use the calculated application rate to determine the amount of this compound to add to your spray tank to achieve the desired active ingredient per acre.

Visualizations

Sprayer_Calibration_Workflow cluster_prep Preparation cluster_calibration Calibration cluster_calculation Calculation & Mixing A 1. Mark 1/128th Acre Plot (340 sq ft) B 2. Fill Sprayer with Water A->B C 3. Pressurize to Target PSI B->C D 4. Time Spraying of Plot (Repeat 3x and Average) C->D E 5. Collect Spray for Average Time D->E F 6. Measure Collected Volume (oz) E->F G 7. Ounces Collected = Gallons per Acre (GPA) F->G H 8. Calculate MH Needed per Gallon of Water G->H I 9. Mix Solution and Begin Application H->I

Caption: Workflow for backpack sprayer calibration.

Troubleshooting_Logic cluster_pressure Pressure Issues cluster_nozzle Nozzle Issues cluster_operator Operator Technique Start Inconsistent Spray Pattern? Pressure Is Pressure Consistent? Start->Pressure Yes NozzleClogged Is Nozzle Clogged? Start->NozzleClogged Yes SpeedConsistent Is Walking Speed Consistent? Start->SpeedConsistent Yes CheckGauge Check Gauge/Regulator Pressure->CheckGauge No PracticePumping Practice Consistent Pumping Pressure->PracticePumping No CheckGauge->NozzleClogged PracticePumping->NozzleClogged CleanNozzle Clean Nozzle NozzleClogged->CleanNozzle Yes NozzleClogged->SpeedConsistent No ReplaceNozzle Replace Nozzle CleanNozzle->ReplaceNozzle Still Clogged PracticeSpeed Practice Consistent Pace SpeedConsistent->PracticeSpeed No BoomHeight Is Boom Height Correct? SpeedConsistent->BoomHeight Yes AdjustHeight Adjust for Overlap BoomHeight->AdjustHeight No

Caption: Troubleshooting inconsistent spray patterns.

References

Validation & Comparative

A Comparative Analysis of Maleic Hydrazide and Chlorpropham for Potato Sprout Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective control of sprouting in stored potatoes is a critical aspect of post-harvest management, ensuring tuber quality and extending shelf life for both fresh market and processing industries. For decades, chlorpropham (CIPC) has been the industry standard for sprout suppression. However, with increasing regulatory scrutiny and its eventual ban in regions like the European Union, the focus has shifted towards alternatives, prominently featuring the long-established plant growth regulator, maleic hydrazide (MH).[1][2] This guide provides an objective comparison of this compound and chlorpropham, supported by experimental data, to inform research and development in this field.

Performance and Efficacy

Both this compound and chlorpropham act as mitotic inhibitors, preventing cell division in the potato tuber's meristematic tissues, thereby inhibiting sprout growth.[3][4] However, their application methods, efficacy under different conditions, and impact on tuber physiology differ significantly.

This compound (MH) is a systemic plant growth regulator applied as a foliar spray to the potato crop during the growing season, typically 3-5 weeks before haulm destruction.[5] It is absorbed by the leaves and translocated to the developing tubers.[6] The efficacy of MH is highly dependent on the timing of application and environmental conditions that favor its uptake and translocation.[3][5] Studies have shown that a residue of 12-14 ppm in the tuber is ideal for effective, long-term sprout control.[7] Research indicates that MH treatment can significantly reduce the number of sprouted tubers and the weight of sprouts during storage.[3] For instance, one study observed a 27% reduction in the mean number of sprouted tubers and a 76% reduction in sprout weight after 12 weeks of storage.[3]

Chlorpropham (CIPC) , conversely, is a post-harvest treatment applied to potatoes already in storage.[8] It is typically administered as an aerosol fog that permeates the stored potato pile.[9] CIPC has been widely used due to its high efficacy, providing sprout control for up to nine months.[4] Its effectiveness is influenced by the application rate and storage temperature, with optimal performance at or below 15°C.[10] A single application can be effective for up to 5 months, with a second application often necessary for longer storage periods.[11]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the performance of this compound and chlorpropham.

ParameterThis compound (MH)Chlorpropham (CIPC)References
Application Method Foliar spray to growing cropPost-harvest aerosol fog in storage[3][8]
Application Timing 3-5 weeks before haulm destructionAfter wound healing in storage[5][8]
Mechanism of Action Systemic; inhibits cell divisionContact and volatile; inhibits cell division[10][12]
Typical Efficacy Delays sprout initiation by ~30 days and retards elongation for at least 8 months80-95% sprout suppression for 6-9 months[4][6]
Optimal Residue for Efficacy 12-14 ppm10-20 ppm[4][7]
Effect on Tuber Quality Can reduce secondary growth and internal sprouting. Variable effects on reducing sugars.Can negatively impact fry color due to ethylene production during fogging.[5][11][13]
Volunteer Potato Control Effective (70-90% control)Not applicable[5]
ParameterThis compound (MH)Chlorpropham (CIPC)References
Residue Distribution Evenly distributed throughout the tuberPrimarily on the tuber surface and in the peel[3][14]
Residue Decline with Processing ~56% carries through into crisps91-98% removed by peeling; 33-47% reduced by washing[15][16]
Maximum Residue Limit (MRL) - EU Example 60 mg/kg0.4 mg/kg (post-ban)[2][17]
Environmental Fate No risk of carry-over to subsequent cropsResidues can persist in storage facilities for up to a year[8][18]

Experimental Protocols

This compound Application and Efficacy Assessment

Objective: To determine the efficacy of a foliar application of this compound in suppressing potato sprouting during storage.

Methodology:

  • Field Application: Apply a commercial formulation of this compound (e.g., Fazor®) as a foliar spray to potato plants (e.g., cv. Russet Burbank) at a rate of 3 kg active ingredient per hectare.[2] The application should be timed for when 80% of the marketable tubers are greater than 25mm in diameter, approximately 3-5 weeks before the planned haulm destruction date.[5][19] Ensure application occurs during periods of high humidity (e.g., evening) to maximize foliar uptake.[7]

  • Harvest and Curing: Harvest tubers at maturity and cure them under standard conditions (e.g., 10-15°C and 90-95% relative humidity) for 2-3 weeks to allow for wound healing.

  • Storage: Store treated and untreated control tubers in a controlled environment at a temperature conducive to sprouting (e.g., 9°C) and high humidity.[20]

  • Sprout Assessment: At regular intervals (e.g., monthly) for up to 8 months, assess the following parameters for a representative sample of tubers from each treatment group:

    • Percentage of sprouted tubers.

    • Number of sprouts per tuber.

    • Length of the longest sprout per tuber (in mm).

    • Total sprout weight per tuber (in g).

  • Residue Analysis: At the beginning of the storage period, analyze a sub-sample of tubers for this compound residues using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector to confirm uptake.[21]

Chlorpropham Application and Efficacy Assessment

Objective: To evaluate the efficacy of a post-harvest application of chlorpropham for potato sprout suppression.

Methodology:

  • Potato Curing: Harvest and cure potatoes as described in the this compound protocol.

  • Storage Setup: Place the cured potatoes in a storage container or chamber equipped with an aerosol application and ventilation system.

  • Chlorpropham Application: Apply a commercial formulation of chlorpropham as a thermal aerosol fog at a standard rate (e.g., 18 g per metric ton of potatoes).[22] The application should be conducted by a licensed professional.

  • Storage Conditions: Maintain the storage environment at a constant temperature (e.g., 7-10°C) and high relative humidity.[4]

  • Sprout Assessment: Conduct sprout assessments as detailed in the this compound protocol at regular intervals.

  • Residue Analysis: Periodically, and at the end of the storage period, collect tuber samples to analyze for chlorpropham residues. Analysis can be performed using gas chromatography-mass spectrometry (GC-MS).[23] Samples of peel and flesh can be analyzed separately to determine residue distribution.

Signaling Pathways and Mechanisms of Action

Sprout_Inhibition_Pathway cluster_MH This compound (MH) Pathway cluster_CIPC Chlorpropham (CIPC) Pathway MH_Application Foliar Application (Growing Season) MH_Uptake Absorption by Leaves MH_Application->MH_Uptake MH_Translocation Translocation to Tubers (Phloem) MH_Uptake->MH_Translocation MH_Action Inhibition of DNA Synthesis & Mitosis in Meristems MH_Translocation->MH_Action Sprouting Sprout Growth MH_Action->Sprouting Inhibits CIPC_Application Aerosol Application (In Storage) CIPC_Uptake Absorption by Tuber Surface (Peel) CIPC_Application->CIPC_Uptake CIPC_Action Disruption of Microtubule Formation & Mitosis in Meristems CIPC_Uptake->CIPC_Action CIPC_Action->Sprouting Inhibits

Caption: Simplified mechanism of action for this compound and chlorpropham in potato sprout inhibition.

Experimental_Workflow cluster_Field Field Stage cluster_Storage Storage Stage Planting Potato Planting Growth Crop Growth & Tuber Development Planting->Growth MH_Spray This compound Foliar Spray (Optional) Growth->MH_Spray Harvest Tuber Harvest Growth->Harvest MH_Spray->Harvest Curing Wound Healing / Curing Harvest->Curing CIPC_Fog Chlorpropham Aerosol Fog (Optional) Curing->CIPC_Fog LongTerm_Storage Controlled Environment Storage Curing->LongTerm_Storage CIPC_Fog->LongTerm_Storage Monitoring Sprout & Quality Assessment LongTerm_Storage->Monitoring

Caption: General experimental workflow for evaluating potato sprout suppressants.

Conclusion

This compound and chlorpropham are both effective sprout suppressants that operate by inhibiting cell division. The primary distinction lies in their application timing and method, with MH being a pre-harvest, systemic treatment and CIPC a post-harvest, contact-volatile treatment. While CIPC has historically been favored for its high efficacy and long-term control in storage, the regulatory landscape is shifting, making MH an increasingly important tool for the potato industry.[3]

The choice between these two compounds, or their integrated use where CIPC is still permitted, depends on various factors including the intended storage duration, market requirements, and regulatory restrictions. For researchers and professionals in drug development, understanding the distinct physiological impacts and residue profiles of these compounds is crucial for developing novel, safe, and effective sprout control solutions for the future. The provided experimental protocols offer a foundation for the comparative evaluation of existing and new sprout suppressing agents.

References

A Comparative Guide to Maleic Hydrazide and Glyphosate for Grass Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of maleic hydrazide and glyphosate for the regulation of grass growth. The information is compiled from various experimental sources to assist researchers and professionals in understanding the mechanisms, applications, and quantitative effects of these two compounds.

Introduction

This compound and glyphosate are two chemical compounds utilized in vegetation management, but they differ significantly in their primary function and mode of action. This compound is predominantly used as a plant growth regulator (PGR), specifically to inhibit grass growth and reduce the frequency of mowing[1]. In contrast, glyphosate is a broad-spectrum, non-selective systemic herbicide designed to kill most plant species[2][3]. However, at sub-lethal doses, glyphosate can also function as a grass growth regulator[4]. This guide delves into the experimental data supporting the use of each compound for grass growth regulation, their mechanisms of action, and the methodologies employed in their evaluation.

Mechanism of Action

The fundamental difference in the application of this compound and glyphosate for grass growth regulation stems from their distinct molecular mechanisms.

This compound: This compound primarily acts by inhibiting cell division in the meristematic tissues of plants[5][6][7]. It is absorbed by the foliage and translocated throughout the plant, where it disrupts mitosis, thereby slowing down or halting growth without immediately killing the plant[5][8]. This mode of action makes it suitable for use as a growth retardant.

Glyphosate: The herbicidal activity of glyphosate is due to its inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme[2][9]. This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants[9][10][11]. By blocking this pathway, glyphosate prevents the production of these vital amino acids, leading to a cessation of protein synthesis and ultimately, plant death[2][12]. When applied at sub-lethal doses, it can suppress growth without causing immediate fatality.

Signaling Pathway Diagrams

To visualize these mechanisms, the following diagrams illustrate the signaling pathways affected by each compound.

Maleic_Hydrazide_Pathway MH This compound Plant Plant Uptake (Foliar) MH->Plant Cell_Division Cell Division (Mitosis) MH->Cell_Division Inhibits Translocation Translocation (Xylem & Phloem) Plant->Translocation Meristematic_Tissue Meristematic Tissue Translocation->Meristematic_Tissue Meristematic_Tissue->Cell_Division Growth_Inhibition Growth Inhibition Cell_Division->Growth_Inhibition

Figure 1: this compound's Mode of Action.

Glyphosate_Pathway Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits Shikimate_Pathway Shikimate Pathway PEP Phosphoenolpyruvate (PEP) PEP->EPSPS S3P Shikimate-3-phosphate (S3P) S3P->EPSPS EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) EPSPS->EPSP Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) EPSP->Aromatic_Amino_Acids Protein_Synthesis Protein Synthesis & Plant Growth Aromatic_Amino_Acids->Protein_Synthesis

Figure 2: Glyphosate's Mode of Action.

Efficacy and Quantitative Data

The following tables summarize experimental data on the efficacy of this compound and glyphosate for grass growth regulation. It is important to note that the data are from separate studies and not from direct side-by-side comparisons under identical conditions.

This compound
Application Rate (active ingredient)Grass SpeciesObserved EffectSource
4 lbs/acreMixed perennial grasses30% reduction in grass clippings over a 3-cutting period.[13]
8 lbs/acreMixed perennial grasses54% reduction in grass clippings over a 3-cutting period.[13]
6 lbs/acreRoadside grassesGeneral retardation of grass height; saved between 0 and 5 mowings per year.[1][14]
2.4 lbs/acreTurf grassesInhibited growth.[13]
Glyphosate (Sub-lethal Doses)
Application Rate (active ingredient)Grass SpeciesObserved EffectSource
400 g/haEmerald grass (Zoysia japonica)14.7% reduction in plant height; 18.3% reduction in leaf area; 6.8% reduction in shoot dry matter.[4]
1.58 mM (5% of recommended herbicide rate)Various turfgrass speciesVaried by species; e.g., 'Falcon' Tall Fescue showed high tolerance.
6.32 mM (20% of recommended herbicide rate)Various turfgrass speciesSignificant reduction in shoot dry weight (e.g., 4-fold in 'Bowie' Buffalograss).[4]

Experimental Protocols

This section outlines a general experimental protocol for evaluating the efficacy of grass growth regulators, based on methodologies described in the cited literature.

Experimental Design

A typical field trial for evaluating turfgrass growth regulators would employ a randomized complete block design with multiple replications (e.g., 3-4) for each treatment[15][16].

  • Plot Size: Standardized plot sizes (e.g., 4x10 ft) with alleys between plots to prevent spray drift[15].

  • Treatments: Include an untreated control, and various application rates of this compound and glyphosate.

  • Application: Treatments are applied using a calibrated sprayer (e.g., CO2-powered backpack sprayer) to ensure uniform coverage at a specified volume (e.g., 1 gallon/1000 ft²)[15].

Data Collection and Measurement

Key parameters to measure the efficacy of grass growth regulators include:

  • Turfgrass Height: Measured periodically using a ruler or a turf height tester from a fixed point within each plot[17].

  • Clipping Yield: Grass clippings are collected from a specified area of each plot at regular intervals (e.g., weekly)[18][19][20][21]. The fresh or dry weight of the clippings is recorded to quantify growth.

  • Visual Quality: Turfgrass quality, color, and density are visually rated on a standardized scale (e.g., 1-9, where 9 is the highest quality)[15].

  • Seedhead Suppression: The number of seedheads per unit area is counted to assess the inhibitory effect on reproductive growth[13].

Experimental Workflow Diagram

Experimental_Workflow Start Start: Field Trial Setup Plot_Design Plot Design (Randomized Block) Start->Plot_Design Treatment_Prep Treatment Preparation (this compound, Glyphosate, Control) Plot_Design->Treatment_Prep Application Treatment Application (Calibrated Sprayer) Treatment_Prep->Application Data_Collection Data Collection (Weekly/Bi-weekly) Application->Data_Collection Height Turf Height Measurement Data_Collection->Height Clippings Clipping Yield (Weight/Volume) Data_Collection->Clippings Visual Visual Quality Rating Data_Collection->Visual Seedhead Seedhead Counts Data_Collection->Seedhead Analysis Data Analysis (Statistical Comparison) Height->Analysis Clippings->Analysis Visual->Analysis Seedhead->Analysis End End: Efficacy Report Analysis->End

Figure 3: General Experimental Workflow.

Conclusion

Both this compound and glyphosate can be used to regulate grass growth, but their primary applications and mechanisms are distinct. This compound acts as a true growth inhibitor by halting cell division, making it a suitable option for reducing mowing frequency without intentionally killing the turf. Glyphosate, a potent herbicide, can provide growth regulation at sub-lethal doses by inhibiting amino acid synthesis.

The choice between these two compounds will depend on the specific objective of the vegetation management program. For long-term growth suppression with the intent of maintaining turf health, this compound is the more conventional choice. The use of glyphosate for growth regulation requires careful calibration of dosage to avoid phytotoxicity and unintended turf injury. Further direct comparative studies under identical environmental and management conditions are needed to provide a more definitive assessment of their relative efficacy and cost-effectiveness for grass growth regulation.

References

A Comparative Analysis of Diethanolamine and Potassium Salts of Maleic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the diethanolamine (DEA) and potassium (K) salts of maleic hydrazide, a widely used plant growth regulator. This compound functions by inhibiting cell division, effectively controlling sucker growth in tobacco and preventing sprouting in stored crops like potatoes and onions.[1][2][3] The active ingredient, this compound, has low water solubility, necessitating its formulation as a salt to improve efficacy.[4] This analysis details the physicochemical properties, biological activity, toxicological profiles, and performance of its two primary salt formulations, supported by experimental data and protocols.

Physicochemical Properties

The formulation of this compound as a salt significantly enhances its water solubility, a critical factor for its absorption and translocation within the plant. The potassium salt offers a substantial solubility advantage over both the free acid and the historically used diethanolamine salt.

PropertyThis compound (Free Acid)Diethanolamine SaltPotassium Salt
Molecular Weight 112.09 g/mol [2]217.22 g/mol [5]~150.18 g/mol [1]
Physical State Odorless white solid[2]Clear golden-brown liquid[5]White crystalline solid
Water Solubility (at 25°C) ~6,000 mg/L[2]Water soluble300,000 - 400,000 mg/L

Biological Activity and Mode of Action

Upon application to foliage, this compound is absorbed and transported systemically via both xylem and phloem to regions of active cell division (meristematic tissues), such as axillary buds and tuber eyes.[6][7] Its primary mode of action is the inhibition of mitosis, which stops the formation of new cells but does not affect the enlargement of existing ones.[3][8] This selective action prevents the growth of suckers or sprouts without killing the plant.[7] The precise biochemical mechanism is thought to involve disruption of nucleic acid synthesis, potentially acting as a uracil antimetabolite.[9]

Maleic_Hydrazide_Pathway cluster_process Process Flow cluster_key Key A Foliar Application of MH Salt Solution B Absorption (via Cuticle) A->B C Systemic Translocation (Phloem & Xylem) B->C D Accumulation in Meristematic Tissues (e.g., Axillary Buds, Tuber Eyes) C->D E Inhibition of Mitosis (Cell Division Arrested) D->E F Prevention of Sucker/ Sprout Growth E->F K1 MH Action K2 Plant Process Key_MH Key_Process HPLC_Workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup cluster_analysis HPLC Analysis A Homogenize 20g Potato in Methanol B Centrifuge & Collect Supernatant A->B C Re-extract Pellet B->C D Combine Supernatants & Evaporate to Dryness C->D E Reconstitute Residue in Water D->E G Load Sample & Elute Analyte E->G F Condition SCX SPE Cartridge F->G H Filter Final Eluate (0.45 µm) G->H I Inject into HPLC-UV System H->I J Separate on C18 Column I->J K Detect at 303 nm J->K L Quantify using Calibration Curve K->L

References

Validating the Mitotic Inhibiting Effect of Maleic Hydrazide in Root Tip Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of maleic hydrazide's mitotic inhibiting effect with other common alternatives, supported by experimental data from root tip assays. Detailed methodologies and visual representations of experimental workflows and signaling pathways are included to facilitate understanding and replication of these crucial cytogenetic assays.

Introduction to Mitotic Inhibition in Root Tip Assays

The root tips of plants like the common onion, Allium cepa, are a classic model system for studying cell division (mitosis). Their meristematic cells undergo rapid and synchronized division, making them ideal for observing the effects of various chemical agents on the mitotic process. Mitotic inhibitors are substances that interfere with the progression of mitosis, leading to a decrease in the mitotic index (the proportion of cells undergoing division) and often inducing chromosomal aberrations. This compound, a plant growth regulator and herbicide, is one such compound known for its cytostatic properties.[1][2][3] This guide compares its efficacy and mechanism of action to other well-known mitotic inhibitors: colchicine, 8-hydroxyquinoline, and caffeine.

Comparative Analysis of Mitotic Inhibitors

The following tables summarize the quantitative effects of this compound and its alternatives on the mitotic index and the induction of chromosomal abnormalities in Allium cepa root tip cells. It is important to note that experimental conditions such as concentration, treatment duration, and specific plant variety can influence the observed effects.

Table 1: Effect of Mitotic Inhibitors on Mitotic Index (MI) in Allium cepa Root Tips

CompoundConcentrationTreatment DurationMitotic Index (%)% Inhibition vs. ControlReference
Control (Distilled Water)-48 h12.50[1]
This compound10⁻³ M48 h2.183.2[1]
This compound55 ppm48 hNot specified, but showed inhibitory effectNot specified[4]
Colchicine0.5%7-15 hNot specified, but caused metaphase arrestNot specified[5]
8-Hydroxyquinoline0.004 MNot specifiedMarked reductionNot specified
Caffeine (in soft drink)100%5 h26Not specified[6]

Table 2: Chromosomal Aberrations Induced by Mitotic Inhibitors in Allium cepa Root Tips

CompoundConcentrationCommon Aberrations ObservedReference
This compound10⁻³ MStickiness, c-mitosis, distributed metaphase and anaphase, bridges.[3][1][3]
Colchicine0.5%C-metaphase, sticky chromosomes, laggard chromosomes, anaphase bridges, polyploidy.[5][5]
8-Hydroxyquinoline0.004 NChromosomal stickiness and clumping.[7][7]
CaffeineVariousSpindle abnormalities, bridges, fragments, condensed chromosomes, bi-nucleated cells.[6][8][6][8]

Experimental Protocols

A standardized protocol for the Allium cepa root tip assay is crucial for obtaining reliable and reproducible results. Below are detailed methodologies for validating the mitotic inhibiting effects of the compared substances.

General Protocol for Allium cepa Root Tip Assay
  • Bulb Germination: Healthy, equal-sized onion bulbs are selected. The outer, dry scales are removed, and the bulbs are placed in beakers filled with tap water, ensuring only the basal plate is in contact with the water. The bulbs are left to germinate in the dark at room temperature for 48-72 hours, or until roots reach a length of 2-3 cm.

  • Treatment: The germinated bulbs are transferred to solutions of the test compounds (this compound, colchicine, 8-hydroxyquinoline, or caffeine) at desired concentrations. A control group is maintained in distilled water. The treatment duration can vary depending on the experimental design (e.g., 4, 8, 12, 24, 48 hours).[1]

  • Fixation: After treatment, 1-2 cm of the root tips are excised and immediately placed in a fixative solution (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1 v/v/v) for 24 hours.

  • Hydrolysis: The fixed root tips are washed with distilled water and then hydrolyzed in 1N HCl at 60°C for 5-10 minutes. This step helps to soften the tissue for squashing.

  • Staining: The hydrolyzed root tips are washed again and stained with a suitable chromosome stain, such as acetocarmine or Feulgen stain, for 15-30 minutes.

  • Squashing and Mounting: A single stained root tip is placed on a clean microscope slide with a drop of 45% acetic acid. The meristematic tip is carefully squashed under a coverslip using gentle pressure to spread the cells in a single layer.

  • Microscopic Observation: The slides are observed under a light microscope. A minimum of 1000 cells per slide are scored for determining the mitotic index and identifying chromosomal aberrations.

  • Calculation of Mitotic Index (MI): MI (%) = (Total number of dividing cells / Total number of observed cells) x 100

Specific Treatment Protocols
  • This compound: Prepare aqueous solutions of this compound at concentrations ranging from 10⁻⁶ M to 10⁻³ M.[1] Treatment times can vary from 4 to 48 hours.[1]

  • Colchicine: Prepare aqueous solutions of colchicine, for example, at 0.5%.[5] Due to its potent effect, shorter treatment durations (e.g., 2-4 hours) are often sufficient to induce metaphase arrest.[9]

  • 8-Hydroxyquinoline: A typical concentration used is a 0.002 M aqueous solution.[10] Treatment is often carried out for 3 to 4 hours.[10] Gentle heating may be required to dissolve the compound.[10]

  • Caffeine: Aqueous solutions of caffeine can be prepared at various concentrations (e.g., 1-10 mM).[11] Alternatively, commercially available caffeinated beverages can be used at different dilutions.[6] Treatment times can range from 1 to 5 hours.[6]

Mechanisms of Mitotic Inhibition

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and its alternatives.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_processing Processing cluster_analysis Analysis germination Onion Bulb Germination root_growth Root Growth (2-3 cm) germination->root_growth treatment Exposure to Mitotic Inhibitor root_growth->treatment control Control (Distilled Water) root_growth->control fixation Fixation treatment->fixation control->fixation hydrolysis Hydrolysis fixation->hydrolysis staining Staining hydrolysis->staining squashing Squashing & Mounting staining->squashing microscopy Microscopic Observation squashing->microscopy mi_calc Mitotic Index Calculation microscopy->mi_calc ca_analysis Chromosomal Aberration Analysis microscopy->ca_analysis

Caption: Experimental workflow for the Allium cepa root tip assay.

maleic_hydrazide_pathway MH This compound SH_groups Sulfhydryl Groups (e.g., in enzymes, proteins) MH->SH_groups reacts with Biosynthesis Inhibition of Nucleic Acid & Protein Synthesis SH_groups->Biosynthesis S_phase S-Phase Arrest Biosynthesis->S_phase Mitosis Mitotic Inhibition S_phase->Mitosis Chrom_Aberrations Chromosomal Aberrations Mitosis->Chrom_Aberrations

Caption: Proposed mechanism of action for this compound.

colchicine_pathway Colchicine Colchicine Tubulin Tubulin Dimers Colchicine->Tubulin binds to Microtubule Microtubule Polymerization Tubulin->Microtubule inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle disrupts Metaphase_Arrest Metaphase Arrest (c-mitosis) Spindle->Metaphase_Arrest

Caption: Mechanism of action for colchicine.

hydroxyquinoline_pathway HQ 8-Hydroxyquinoline Metal_Ions Divalent Metal Ions (e.g., Mg²⁺, Mn²⁺) HQ->Metal_Ions chelates Spindle_Formation Mitotic Spindle Formation HQ->Spindle_Formation interferes with Enzymes Spindle-Related Enzymes Metal_Ions->Enzymes cofactors for Enzymes->Spindle_Formation required for Mitotic_Inhibition Mitotic Inhibition Spindle_Formation->Mitotic_Inhibition

Caption: Mechanism of action for 8-hydroxyquinoline.

caffeine_pathway Caffeine Caffeine Golgi_Vesicles Golgi Vesicle Coalescence Caffeine->Golgi_Vesicles hinders Cell_Plate Cell Plate Formation Golgi_Vesicles->Cell_Plate Cytokinesis Cytokinesis Inhibition Cell_Plate->Cytokinesis Binucleate_Cells Formation of Binucleate Cells Cytokinesis->Binucleate_Cells

Caption: Mechanism of action for caffeine in cytokinesis.

Conclusion

This compound demonstrates a clear mitotic inhibiting effect in Allium cepa root tip assays, primarily by reducing the mitotic index and inducing a range of chromosomal aberrations.[1][3] Its potency, when compared to alternatives like colchicine, 8-hydroxyquinoline, and caffeine, can vary depending on the specific experimental conditions. Colchicine is a potent inhibitor of microtubule polymerization, leading to a characteristic metaphase arrest.[5] 8-hydroxyquinoline acts as a chelating agent, interfering with essential metallic cofactors for spindle formation. Caffeine primarily disrupts cytokinesis by inhibiting cell plate formation.[12][13][14][15][16] The choice of a mitotic inhibitor for a particular study will depend on the specific research question, whether it is to induce polyploidy, study chromosomal structure, or investigate the mechanisms of cell cycle control. This guide provides the foundational data and protocols to assist researchers in designing and interpreting such experiments.

References

A Comparative Analysis of Immunoassays for Maleic Hydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of immunoassays for the detection of maleic hydrazide, a widely used plant growth regulator. This document focuses on the cross-reactivity of anti-maleic hydrazide antibodies, presenting key experimental data and methodologies to aid in the selection and development of specific and sensitive immunoassays.

The specificity of an antibody is a critical parameter in the development of reliable immunoassays. Cross-reactivity with structurally related compounds can lead to inaccurate quantification and false-positive results. This guide compares two key studies that have developed monoclonal antibodies for this compound analysis: a foundational study by Harrison et al. (1989) and a more recent development by Pan et al. (2025).

Performance Comparison of Anti-Maleic Hydrazide Antibodies

The cross-reactivity of monoclonal antibodies is a crucial factor in determining the reliability of an immunoassay. The following table summarizes the cross-reactivity profiles of antibodies from two key studies. The data from Harrison et al. (1989) is well-established, while the specifics for the antibody from Pan et al. (2025) are based on the information available in the abstract and are pending full data disclosure.

CompoundHarrison et al. (1989) - Monoclonal Antibody IH9 (% Cross-Reactivity)Harrison et al. (1989) - Monoclonal Antibody IIC7 (% Cross-Reactivity)Pan et al. (2025) - Monoclonal Antibody (% Cross-Reactivity)
This compound 100 100 100
Pyridazine< 0.1< 0.1Data not available
3(2H)-Pyridazinone< 0.1< 0.1Data not available
Pyridazone< 0.1< 0.1Data not available
Phthalazine< 0.1< 0.1Data not available
1(2H)-Phthalazinone< 0.1< 0.1Data not available
Maleic Anhydride< 0.1< 0.1Data not available
Maleic Acid< 0.1< 0.1Data not available
Fumaric Acid< 0.1< 0.1Data not available
Succinic Anhydride< 0.1< 0.1Data not available
Succinic Acid< 0.1< 0.1Data not available
Succinimide< 0.1< 0.1Data not available
Glutaric Anhydride< 0.1< 0.1Data not available
Glutarimide< 0.1< 0.1Data not available

Data for Pan et al. (2025) is inferred from the publication's abstract and will be updated as the full study becomes available.

The work by Harrison et al. demonstrated that their monoclonal antibodies, IH9 and IIC7, are highly specific to this compound, with negligible cross-reactivity to a range of structurally similar compounds. This high specificity is essential for accurately detecting this compound in complex matrices without interference. The 2025 study by Pan and colleagues also reports the development of a highly sensitive and specific monoclonal antibody, suggesting a continued focus on improving the analytical performance of this compound immunoassays.

Experimental Methodologies

The development of a specific immunoassay relies on a well-defined experimental protocol. Below are the key methodologies employed in the development of the immunoassays discussed.

Antigen Preparation and Antibody Production (Harrison et al., 1989)

The immunogen for antibody production was synthesized by coupling this compound to a carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA). This conjugation is necessary to elicit an immune response against the small this compound molecule. The resulting conjugate was used to immunize mice, and hybridoma technology was employed to produce monoclonal antibodies.

Competitive Inhibition Enzyme-Linked Immunosorbent Assay (CI-ELISA) Protocol (Harrison et al., 1989)

The CI-ELISA is a common format for detecting small molecules like this compound. The protocol involves the following key steps:

  • Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-BSA).

  • Competition: A mixture of the anti-maleic hydrazide antibody and the sample (containing an unknown amount of this compound) or a standard solution is added to the wells. Free this compound in the sample competes with the coated this compound for binding to the limited number of antibody binding sites.

  • Washing: The plates are washed to remove unbound antibodies and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody captured on the plate.

  • Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.

  • Measurement: The absorbance is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Immunochromatographic Assay (Pan et al., 2025)

The more recent study by Pan et al. describes the development of an immunochromatographic assay, a rapid and user-friendly format. While the detailed protocol is pending the full publication, this type of assay typically involves a test strip where the sample migrates along a membrane. The presence of this compound in the sample would lead to a visual change (e.g., the absence or reduction of a colored line) due to competitive binding with labeled antibodies.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

ELISA_Workflow cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection plate Microtiter Plate coating_antigen This compound-Protein Conjugate plate->coating_antigen Adsorption incubation Incubation coating_antigen->incubation Addition to Coated Plate sample Sample/Standard sample->incubation antibody Anti-MH Antibody antibody->incubation secondary_ab Enzyme-Linked Secondary Antibody incubation->secondary_ab Washing & Addition substrate Chromogenic Substrate secondary_ab->substrate readout Colorimetric Readout substrate->readout

Caption: Workflow of the Competitive Inhibition ELISA for this compound Detection.

Antibody_Production cluster_synthesis Hapten-Carrier Conjugation cluster_immunization Immunization & Hybridoma Production cluster_selection Screening & Cloning mh This compound (Hapten) conjugate Immunogen mh->conjugate carrier Carrier Protein (KLH/BSA) carrier->conjugate immunization Immunize Mouse conjugate->immunization fusion Spleen Cell-Myeloma Fusion immunization->fusion hybridomas Hybridoma Cells fusion->hybridomas screening Screen for MH-Specific Antibodies hybridomas->screening cloning Clone Positive Hybridomas screening->cloning mab Monoclonal Antibody Production cloning->mab

Caption: General Workflow for Monoclonal Antibody Production against this compound.

Conclusion

The development of highly specific monoclonal antibodies is paramount for the accurate and reliable quantification of this compound in various samples. The foundational work by Harrison et al. (1989) established a benchmark for the specificity of anti-maleic hydrazide antibodies in a CI-ELISA format. The more recent advancements, such as the immunochromatographic assay developed by Pan et al. (2025), highlight the ongoing efforts to create more rapid and field-deployable detection methods.

For researchers selecting or developing an immunoassay for this compound, a thorough evaluation of the antibody's cross-reactivity profile against potential interfering compounds is essential. The data and methodologies presented in this guide provide a valuable resource for making informed decisions in the pursuit of robust and accurate analytical methods.

A Comparative Analysis of Maleic Hydrazide and Other Plant Growth Inhibitors: Herbicidal Spectrum and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide comparing the herbicidal spectrum and mechanisms of action of maleic hydrazide with other prominent plant growth inhibitors, glyphosate and chlorpropham, has been published today. This guide offers researchers, scientists, and drug development professionals a detailed comparative analysis, supported by experimental data, to aid in the informed selection and application of these compounds in agricultural and research settings.

This compound, a well-established plant growth regulator, is known for its selective herbicidal properties and its primary function in inhibiting cell division. This guide delves into a side-by-side comparison with glyphosate, a broad-spectrum, non-selective herbicide, and chlorpropham, a selective herbicide and sprout suppressant. The analysis highlights the distinct herbicidal profiles and underlying molecular pathways of these three critical compounds.

Comparative Herbicidal Spectrum

The herbicidal efficacy of this compound, glyphosate, and chlorpropham varies significantly across different plant species. Glyphosate exhibits the broadest spectrum of activity, effectively controlling a wide range of both monocotyledonous and dicotyledonous weeds. This compound demonstrates a more selective spectrum, primarily targeting grasses and certain broadleaf weeds, while also being widely used to control sucker growth in tobacco and prevent sprouting in stored crops like potatoes and onions.[1][2] Chlorpropham is also selective, with its main applications in controlling annual grasses and some broadleaf weeds, and as a sprout inhibitor for potatoes.[3][4]

To provide a clear quantitative comparison, the following table summarizes the effective dose 50 (ED50) values for glyphosate on various weed species, which represents the dose required to achieve 50% control. While direct comparative ED50 values for a wide range of weeds for this compound and chlorpropham are less readily available in existing literature, their general herbicidal spectrum is outlined based on recommended application rates and documented efficacy.

Plant SpeciesThis compound (Herbicidal Spectrum)Glyphosate (ED50 g a.i./ha)[5]Chlorpropham (Herbicidal Spectrum & Application Rate)[3][6]
Monocots
Annual Ryegrass (Lolium rigidum)Effective as a selective grass herbicide[7]206Effective against annual grasses
Volunteer Wheat (Triticum aestivum)Effective as a selective grass herbicide[7]98Effective against annual grasses
Quackgrass (Elymus repens)EffectiveNot specifiedNot specified
Dicots
Capeweed (Arctotheca calendula)Effective against some broadleaf weeds149Effective against some broadleaf weeds
Volunteer Canola (Brassica napus)Effective against some broadleaf weeds120Effective against some broadleaf weeds
Tobacco (Nicotiana tabacum)Sucker control[8]Not applicable (crop)Sucker control in tobacco[3]
Potatoes (Solanum tuberosum)Sprout inhibition[9]Not applicable (crop)Sprout inhibition (1-6 lb ai/A)[6]
Onions (Allium cepa)Sprout inhibition[9]Not applicable (crop)Weed control in onions (4-8 lb ai/A)[6]
Spinach (Spinacia oleracea)Not specifiedNot specifiedWeed control (1-2 lb ai/A)[6]
Alfalfa (Medicago sativa)Not specifiedNot specifiedWeed control (1-6 lb ai/A)[6]

Note: ED50 values for glyphosate can vary depending on environmental conditions such as moisture stress and relative humidity.[5] The herbicidal spectrum for this compound and chlorpropham is based on qualitative data and recommended application rates, as comprehensive ED50 data across a wide range of weeds is not as extensively documented as for glyphosate.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following provides a generalized experimental protocol for determining the herbicidal efficacy and ED50 values of plant growth inhibitors.

Objective: To determine the dose-response relationship of a herbicide on various weed species and calculate the ED50 value.

Materials:

  • Seeds of target weed species (e.g., Lolium rigidum, Arctotheca calendula)

  • Pots or trays filled with a standardized soil mix

  • Greenhouse or controlled environment chamber with controlled temperature, light, and humidity

  • Herbicide formulations of this compound, glyphosate, and chlorpropham

  • Calibrated sprayer for herbicide application

  • Deionized water

  • Balance for weighing plant biomass

  • Data analysis software capable of non-linear regression

Procedure:

  • Plant Cultivation: Sow seeds of each weed species in pots and grow them in a controlled environment to a uniform growth stage (e.g., 2-3 leaf stage).

  • Herbicide Preparation: Prepare a series of dilutions for each herbicide to create a range of application rates. A typical dose-response experiment includes a non-treated control and at least five to seven herbicide concentrations.

  • Herbicide Application: Apply the different herbicide concentrations to the plants using a calibrated sprayer to ensure uniform coverage.

  • Incubation: Return the treated plants to the controlled environment and observe them for a set period (e.g., 14-21 days).

  • Data Collection: At the end of the observation period, visually assess the percentage of weed control for each treatment compared to the untreated control. Additionally, harvest the above-ground biomass of the plants, dry it in an oven until a constant weight is achieved, and record the dry weight.

  • Data Analysis: Use a non-linear regression model (e.g., a four-parameter logistic model) to fit the dose-response data (herbicide concentration vs. plant dry weight or percent control). From the fitted curve, calculate the ED50 value, which is the herbicide concentration that causes a 50% reduction in plant growth or biomass compared to the untreated control.

Mechanisms of Action and Signaling Pathways

The distinct herbicidal spectra of this compound, glyphosate, and chlorpropham are a direct result of their unique molecular mechanisms of action and their interference with different cellular signaling pathways.

This compound: The primary mode of action of this compound is the inhibition of cell division in the meristematic tissues of plants.[1] It is believed to act as a uracil antimetabolite, thereby interfering with nucleic acid (DNA and RNA) and protein synthesis.[9][10] Recent studies also suggest that this compound treatment can down-regulate genes related to the auxin response and up-regulate genes involved in abscisic acid (ABA) signal transduction.[11] This disruption of hormonal balance and fundamental cellular processes leads to the cessation of growth.

Maleic_Hydrazide_Pathway MH This compound Cell Plant Cell MH->Cell Auxin Auxin Signaling MH->Auxin Down-regulates ABA ABA Signaling MH->ABA Up-regulates Nucleus Nucleus Cell->Nucleus DNA_RNA_Protein DNA/RNA/Protein Synthesis Nucleus->DNA_RNA_Protein Inhibition Cell_Division Cell Division DNA_RNA_Protein->Cell_Division Required for Growth_Inhibition Growth Inhibition Cell_Division->Growth_Inhibition Inhibition leads to

Mechanism of this compound

Glyphosate: Glyphosate's herbicidal activity stems from its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway.[5] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants. By blocking EPSPS, glyphosate depletes the plant of these essential amino acids, which are vital precursors for the synthesis of proteins and numerous secondary metabolites, ultimately leading to plant death.

Glyphosate_Pathway Glyphosate Glyphosate EPSPS EPSPS Enzyme Glyphosate->EPSPS Inhibits Shikimate_Pathway Shikimate Pathway Shikimate_Pathway->EPSPS Utilizes Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) EPSPS->Aromatic_AA Produces Protein_Synthesis Protein Synthesis Aromatic_AA->Protein_Synthesis Secondary_Metabolites Secondary Metabolites Aromatic_AA->Secondary_Metabolites Plant_Death Plant Death Aromatic_AA->Plant_Death Depletion leads to

Mechanism of Glyphosate

Chlorpropham: Chlorpropham acts as a mitotic inhibitor, disrupting cell division by interfering with microtubule organization.[12] Microtubules are essential components of the cytoskeleton, playing a critical role in the formation of the mitotic spindle during cell division. By disorganizing microtubules, chlorpropham prevents proper chromosome segregation, leading to an arrest of the cell cycle and subsequent inhibition of plant growth.

Chlorpropham_Pathway Chlorpropham Chlorpropham Microtubules Microtubule Dynamics Chlorpropham->Microtubules Disrupts Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Required for Cell_Division_Arrest Cell Division Arrest Cell_Cycle->Cell_Division_Arrest Arrest of Growth_Inhibition Growth Inhibition Cell_Division_Arrest->Growth_Inhibition

Mechanism of Chlorpropham

This comparative guide underscores the importance of understanding the specific characteristics of different plant growth inhibitors to optimize their use in various applications. The detailed data and pathway diagrams provided serve as a valuable resource for the scientific community.

References

A Comparative Guide to Alternative Compounds for Tobacco Sucker Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative chemical compounds to maleic hydrazide (MH) for the control of axillary bud growth (suckers) in tobacco (Nicotiana tabacum). The focus is on the performance, mechanisms of action, and experimental validation of fatty alcohols, flumetralin, and butralin. This document is intended to serve as a resource for researchers and professionals in the field of plant science and agricultural product development.

Introduction

This compound has long been the standard for systemic control of tobacco suckers. However, concerns over chemical residues on cured leaves have prompted research into effective alternatives.[1] The primary alternatives fall into two categories: contact-type agents, such as fatty alcohols, and local systemic agents, including the dinitroaniline compounds flumetralin and butralin.[2][3] This guide evaluates these alternatives based on their efficacy in sucker control, impact on tobacco yield and quality, and their distinct modes of action.

Comparative Efficacy Data

The following tables summarize quantitative data from various field trials comparing the performance of this compound alternatives.

Table 1: Comparison of Sucker Control Efficacy (Number of Suckers per Plant)

TreatmentApplication RateSucker Count (per plant)% Control vs. UntreatedReference
Untreated Control N/A10.120%[2]
This compound (KMH) Standard~2.5 - 4.0~60-75%[4]
Fatty Alcohols (C8-C10) 4-5% solution1.09 (sequential)89.2%[2]
Flumetralin 57-91 mg a.i./plant~1.0 - 2.0>80%[5]
Butralin 2.13 - 4.12 kg a.i./ha~1.5 - 3.0Generally comparable or better than MH[3][4]
Butralin (single application) 10 ml/plant (2% solution)1.6084.2%[2]
Butralin + Flumetralin MixtureNot specifiedEffective sucker control[6]

Table 2: Comparison of Sucker Control Efficacy (Sucker Green Weight per Plant)

TreatmentApplication RateSucker Green Weight ( g/plant )% Reduction vs. UntreatedReference
Untreated Control N/A11100%[2]
This compound (KMH) StandardVariesSignificant reduction[4]
Fatty Alcohols (C8-C10) 4-5% solution130 (sequential)88.1%[2]
Flumetralin 57-91 mg a.i./plantSignificant reductionSignificant reduction[5]
Butralin 2.13 - 4.12 kg a.i./haGenerally comparable or better than MHGenerally comparable or better than MH[3][4]
Butralin (single application) 10 ml/plant (2% solution)24078.3%[2]

Table 3: Impact on Tobacco Yield

TreatmentApplication RateYield ( kg/ha )NotesReference
Untreated Control N/ALower than treated plotsSuckers reduce nutrient allocation to leaves[4]
This compound (KMH) StandardBaseline for comparison-[4]
Fatty Alcohols 4-5% solutionIncreased over untreatedEffective sucker control leads to higher yields[7]
Flumetralin 1500 ml/ha3038Application at button stage enhanced yield[8]
Butralin 3.36 kg a.i./haGenerally no significant difference from MHYield differences often not statistically significant if sucker control is good[4]

Mechanisms of Action

The alternative compounds to this compound operate through distinct biological mechanisms.

Fatty Alcohols: Contact-Based Desiccation

Fatty alcohols are contact agents that must directly wet the sucker buds to be effective.[2] Their primary mode of action is the disruption of the plant cuticle, a waxy layer that protects the plant from desiccation. By dissolving this protective layer, fatty alcohols lead to rapid water loss from the sucker tissue, causing the cells to dry out and die.

cluster_fatty_alcohol Fatty Alcohol Action FattyAlcohol Fatty Alcohol (Contact) Cuticle Sucker Cuticle (Waxy Layer) FattyAlcohol->Cuticle Dissolves SuckerCell Sucker Meristematic Cells Desiccation Cell Desiccation (Water Loss) SuckerCell->Desiccation Disrupts Membrane Integrity SuckerDeath Sucker Death Desiccation->SuckerDeath

Caption: Mechanism of action for fatty alcohol-based sucker control agents.

Flumetralin and Butralin: Dinitroaniline-Mediated Mitotic Disruption

Flumetralin and butralin belong to the dinitroaniline class of compounds.[4] These are classified as local systemic agents, meaning they must come into contact with the sucker but are then absorbed and inhibit growth by interfering with cell division.[2] The molecular target of dinitroanilines is the tubulin protein.[4][9] Tubulin monomers (alpha and beta) polymerize to form microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division (mitosis). Dinitroanilines bind to tubulin dimers, preventing their polymerization into microtubules.[10] This disruption of the mitotic spindle arrests cell division at the metaphase stage, thereby inhibiting sucker growth.[11]

cluster_dinitroaniline Dinitroaniline Mechanism of Action Dinitroaniline Dinitroaniline (Flumetralin/Butralin) Tubulin α/β-Tubulin Dimers Dinitroaniline->Tubulin Binds to Microtubule Microtubule Polymerization Dinitroaniline->Microtubule Prevents SuckerGrowth Sucker Growth Inhibition Dinitroaniline->SuckerGrowth Leads to Tubulin->Microtubule Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Forms CellDivision Cell Division (Mitosis) MitoticSpindle->CellDivision Enables

Caption: Signaling pathway for dinitroaniline-based sucker control agents.

Experimental Protocols

The following outlines a general methodology for conducting field trials to evaluate the efficacy of tobacco sucker control agents, based on protocols described in the literature.[2][4][7][12]

Experimental Design
  • Trial Layout: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.

  • Replications: A minimum of three to four replications per treatment is recommended.

  • Plot Size: Plot sizes can vary, with a minimum of approximately 20 m² being common. Typically, plots consist of multiple rows, with the central row(s) used for data collection to minimize edge effects.

Treatments and Application
  • Control Groups: Trials should include both an untreated (topped but not suckered) control and a standard treatment (e.g., this compound) for comparison.

  • Application Method: The method of application should be consistent with the type of agent being tested.

    • Contact and Local Systemic Agents: These are typically applied as a coarse spray directed over the top of the tobacco plant, ensuring the solution runs down the stalk and contacts the axillary buds. Application volumes are generally around 50 gallons per acre.

    • Systemic Agents: These are applied as a foliar spray to the upper third of the plant.

  • Timing: The timing of application is critical and varies by compound. Fatty alcohols are often applied at the elongated button stage, while local systemics may be applied slightly later. Sequential applications are common, particularly with fatty alcohols.

Data Collection and Analysis
  • Sucker Control Efficacy:

    • Sucker Count: The number of suckers per plant is counted at regular intervals after treatment and at the final harvest.

    • Sucker Weight: The fresh (green) and/or dry weight of all suckers from a designated number of plants per plot is measured at the end of the season.

  • Crop Response:

    • Yield: The weight of cured leaves per plot is recorded and typically converted to kilograms per hectare.

    • Quality: Leaf quality can be assessed using grading indices and by analyzing chemical constituents such as nicotine and reducing sugars.

    • Phytotoxicity: Any signs of crop injury, such as leaf burn or distortion, should be visually rated.

  • Statistical Analysis: Data should be analyzed using appropriate statistical methods for an RCBD, such as Analysis of Variance (ANOVA), with means separated by a suitable test (e.g., Tukey's HSD) at a significance level of P ≤ 0.05.

cluster_workflow Experimental Workflow for Sucker Control Trials start Field Selection and Preparation design Experimental Design (RCBD, 3-4 Replications) start->design planting Tobacco Transplanting design->planting topping Topping at Designated Growth Stage planting->topping application Application of Sucker Control Treatments topping->application data_collection Data Collection (Sucker Count/Weight, Yield, Quality) application->data_collection analysis Statistical Analysis (ANOVA, Mean Separation) data_collection->analysis results Results and Comparison analysis->results

Caption: A generalized workflow for conducting tobacco sucker control field trials.

Conclusion

Fatty alcohols, flumetralin, and butralin present viable alternatives to this compound for tobacco sucker control. Fatty alcohols offer effective contact control with a rapid mode of action, while flumetralin and butralin provide local systemic control by inhibiting cell division. The choice of an alternative will depend on various factors, including the desired level and duration of control, application equipment availability, and regional agricultural practices. The data and protocols presented in this guide provide a foundation for further research and development in this area.

References

Unlocking Enhanced Weed Management: A Comparative Guide to the Synergistic Effects of Maleic Hydrazide with Other Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and sustainable weed management strategies is a cornerstone of modern agricultural research. One promising avenue lies in the synergistic combination of existing herbicides, a practice that can broaden the spectrum of controlled weeds, reduce application rates, and mitigate the development of herbicide resistance. This guide provides a comprehensive comparison of the synergistic potential of maleic hydrazide, a plant growth regulator and herbicide, with other major classes of herbicides.

This compound, known for its inhibitory action on cell division in meristematic tissues, presents a unique mode of action that can complement other herbicidal mechanisms.[1][2] This report synthesizes available (though limited) experimental findings and provides a framework for evaluating such combinations, complete with detailed experimental protocols and visual representations of the underlying biochemical pathways.

Data Presentation: A Comparative Overview of Herbicide Efficacy

The following tables present a summary of weed control efficacy for this compound and its potential synergistic partners. It is important to note that while data for this compound's individual efficacy is based on published research, the data for other herbicides and their combinations with this compound is illustrative due to the limited availability of direct comparative studies. This hypothetical data is presented to demonstrate the potential for synergistic interactions and to provide a template for future research. The Colby method was used to calculate the expected efficacy of the combinations, with synergy being indicated where the observed efficacy exceeds the expected value.

Table 1: Synergistic Potential of this compound with Glyphosate on Broadleaf Weeds

TreatmentApplication Rate (kg a.i./ha)Weed Control Efficacy (%) - ObservedWeed Control Efficacy (%) - Expected (Colby's Method)Synergy/Antagonism
This compound2.045--
Glyphosate0.560--
This compound + Glyphosate2.0 + 0.58578Synergy

Table 2: Synergistic Potential of this compound with 2,4-D on Perennial Weeds

TreatmentApplication Rate (kg a.i./ha)Weed Control Efficacy (%) - ObservedWeed Control Efficacy (%) - Expected (Colby's Method)Synergy/Antagonism
This compound2.040--
2,4-D1.055--
This compound + 2,4-D2.0 + 1.08273Synergy

Table 3: Synergistic Potential of this compound with ACCase Inhibitor (Clethodim) on Grassy Weeds

TreatmentApplication Rate (kg a.i./ha)Weed Control Efficacy (%) - ObservedWeed Control Efficacy (%) - Expected (Colby's Method)Synergy/Antagonism
This compound2.015--
Clethodim0.170--
This compound + Clethodim2.0 + 0.18074.5Synergy

Table 4: Synergistic Potential of this compound with ALS Inhibitor (Imazethapyr) on Various Weeds

TreatmentApplication Rate (kg a.i./ha)Weed Control Efficacy (%) - ObservedWeed Control Efficacy (%) - Expected (Colby's Method)Synergy/Antagonism
This compound2.030--
Imazethapyr0.07565--
This compound + Imazethapyr2.0 + 0.0758875.5Synergy

Table 5: Synergistic Potential of this compound with Photosystem II Inhibitor (Atrazine) on Annual Weeds

TreatmentApplication Rate (kg a.i./ha)Weed Control Efficacy (%) - ObservedWeed Control Efficacy (%) - Expected (Colby's Method)Synergy/Antagonism
This compound2.025--
Atrazine1.075--
This compound + Atrazine2.0 + 1.09081.25Synergy

Experimental Protocols: Methodologies for Evaluating Herbicide Synergy

To ensure robust and reproducible results when evaluating the synergistic effects of herbicide combinations, a well-defined experimental protocol is essential. The following methodology is adapted from a field study on the efficacy of this compound for the control of Egyptian Broomrape (Phelipanche aegyptiaca) in processing tomatoes, demonstrating a practical application of such research.[1]

1. Plant Material and Growth Conditions:

  • Crop: Processing tomato (Solanum lycopersicum) cv. M82 seeds.

  • Weed: Phelipanche aegyptiaca seeds collected from infested fields.

  • Greenhouse Conditions: Plants grown in pots containing a suitable soil mix under controlled temperature and light conditions.

  • Field Conditions: Trials conducted in commercial fields with a history of heavy weed infestation.[1]

2. Herbicide Application:

  • Greenhouse: this compound applied to tomato foliage at various rates (e.g., 25, 50, 75, 150, 300, and 600 g a.i. ha-1) at specific crop growth stages (e.g., 200 and 400 growing degree days).[1]

  • Field: Herbicides applied using a calibrated sprayer to ensure uniform coverage. Application timing and rates are optimized based on preliminary greenhouse trials.[1] For tank-mixes, the herbicides are mixed in the desired proportions immediately before application.

3. Data Collection and Analysis:

  • Weed Control Efficacy: Assessed by counting the number of emerged weeds, and measuring weed biomass (dry weight) at set intervals after treatment.

  • Crop Phytotoxicity: Visually assessed on a scale of 0% (no injury) to 100% (plant death).

  • Synergy Calculation: The Colby method is a widely accepted formula for determining synergistic, antagonistic, or additive effects of herbicide combinations. The expected response (E) is calculated as follows: E = X + Y - (XY/100) Where X and Y are the percentage of inhibition by herbicide A and herbicide B, respectively, when applied alone. If the observed response is significantly greater than the expected response, the combination is considered synergistic.

Experimental Workflow for Herbicide Synergy Trial

G cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis seed Seed Germination (Crop and Weed) transplant Transplanting to Pots/Field Plots seed->transplant acclimate Acclimatization transplant->acclimate prep Herbicide Solution Preparation (Single and Tank-Mix) acclimate->prep apply Herbicide Application (Calibrated Sprayer) prep->apply assess Efficacy Assessment (Weed Count & Biomass) apply->assess phyto Phytotoxicity Rating apply->phyto colby Synergy Calculation (Colby's Method) assess->colby stats Statistical Analysis phyto->stats colby->stats

Caption: A generalized workflow for conducting a herbicide synergy trial.

Mandatory Visualization: Signaling Pathways and Interactions

Understanding the molecular mechanisms underlying herbicide action is crucial for predicting and explaining synergistic interactions. The following diagrams, created using Graphviz, illustrate the signaling pathways of this compound and other major herbicide classes.

Mode of Action of this compound

G MH This compound uptake Uptake by Roots & Foliage MH->uptake translocation Translocation to Meristematic Tissues uptake->translocation cell_cycle Cell Cycle Arrest (G2/M Phase) translocation->cell_cycle inhibition Inhibition of Mitosis cell_cycle->inhibition growth Inhibition of Plant Growth inhibition->growth

Caption: this compound inhibits plant growth by arresting the cell cycle.

Mode of Action of Glyphosate

G Glyphosate Glyphosate uptake Foliar Uptake Glyphosate->uptake translocation Translocation to Growing Points uptake->translocation shikimate Shikimate Pathway translocation->shikimate epsps Inhibition of EPSP Synthase shikimate->epsps amino_acids Depletion of Aromatic Amino Acids epsps->amino_acids death Plant Death amino_acids->death

Caption: Glyphosate disrupts the shikimate pathway, leading to plant death.

Mode of Action of 2,4-D (Auxin Herbicide)

G Two4D 2,4-D uptake Foliar and Root Uptake Two4D->uptake translocation Translocation in Phloem uptake->translocation auxin Mimics Auxin Hormone translocation->auxin gene_expression Altered Gene Expression auxin->gene_expression uncontrolled_growth Uncontrolled Cell Division and Elongation gene_expression->uncontrolled_growth death Plant Death uncontrolled_growth->death

Caption: 2,4-D acts as a synthetic auxin, causing uncontrolled growth.

Mode of Action of ACCase Inhibitors

G ACCase_Inhibitor ACCase Inhibitor uptake Foliar Uptake ACCase_Inhibitor->uptake translocation Translocation to Meristems uptake->translocation accase Acetyl-CoA Carboxylase (ACCase) translocation->accase inhibition Inhibition of ACCase accase->inhibition fatty_acid Blocks Fatty Acid Synthesis inhibition->fatty_acid membrane Disruption of Cell Membrane Formation fatty_acid->membrane death Plant Death membrane->death

Caption: ACCase inhibitors block fatty acid synthesis in grasses.

Mode of Action of ALS Inhibitors

G ALS_Inhibitor ALS Inhibitor uptake Foliar and Root Uptake ALS_Inhibitor->uptake translocation Translocation to Meristems uptake->translocation als Acetolactate Synthase (ALS) translocation->als inhibition Inhibition of ALS als->inhibition amino_acids Blocks Synthesis of Branched-Chain Amino Acids inhibition->amino_acids protein_synthesis Inhibition of Protein Synthesis amino_acids->protein_synthesis death Plant Death protein_synthesis->death

Caption: ALS inhibitors prevent the synthesis of essential amino acids.

Mode of Action of Photosystem II Inhibitors

G PSII_Inhibitor Photosystem II Inhibitor uptake Root and Foliar Uptake PSII_Inhibitor->uptake translocation Translocation in Xylem uptake->translocation psii Photosystem II (D1 protein) translocation->psii electron_transport Blocks Electron Transport psii->electron_transport ros Production of Reactive Oxygen Species (ROS) electron_transport->ros membrane_damage Cell Membrane Destruction ros->membrane_damage death Plant Death membrane_damage->death G cluster_mh This compound cluster_gly Glyphosate MH This compound cell_cycle Inhibits Cell Division MH->cell_cycle synergy Synergistic Effect: Enhanced Weed Control cell_cycle->synergy Glyphosate Glyphosate shikimate Inhibits Shikimate Pathway Glyphosate->shikimate shikimate->synergy

References

Independent Validation of Maleic Hydrazide's Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides an objective comparison of maleic hydrazide's performance as a plant growth regulator, particularly in sprout suppression, against other alternatives. It includes a compilation of independently validated research findings, supporting experimental data, and detailed methodologies for key experiments.

Performance Comparison: this compound vs. Alternatives in Potato Sprout Suppression

This compound (MH) is a systemic plant growth regulator that has been in use since the 1950s.[1][2] Its primary mode of action is the inhibition of cell division, which effectively prevents the sprouting of stored crops like potatoes and onions.[2] With the withdrawal of Chlorpropham (CIPC) in the European Union in 2020, research into and validation of MH's efficacy as a primary sprout suppressant have intensified.[3][4]

Recent independent trials have consistently demonstrated the effectiveness of this compound in controlling sprout growth, often used as a foundational treatment in combination with other suppressants.

TreatmentEfficacy in Sprout SuppressionKey Findings from Independent Validation Studies
This compound (MH) High A pre-harvest foliar spray that translocates to tubers.[3][5] Provides a baseline level of sprout control throughout storage.[4] Effective alone for longer dormant varieties and improves the efficacy of other in-store treatments for shorter dormant varieties.[3] An MH residue of 7.6 mg/kg has been shown to reduce sprout weight by approximately 80% compared to untreated crops.[3]
Chlorpropham (CIPC) (Use now restricted in many regions) High Was the industry standard for many years, applied as a post-harvest fog.[5] Acts by disrupting microtubule formation, thereby inhibiting cell division.[5]
Ethylene Moderate Applied as a gas in-store. Can extend sprout control when used in conjunction with this compound.[5] May increase reducing sugar levels in some potato varieties, which is a concern for processing quality.[5]
Spearmint Oil (e.g., BIOX-M) High A volatile oil applied as an in-store fog.[3] Highly effective as a standalone treatment or in combination with MH.[3]
Orange Oil (e.g., ARGOS) Moderate A volatile oil applied as an in-store fog.[3] Provides some control, particularly in longer dormant varieties and when combined with MH.[3]
1,4-Dimethylnaphthalene (DMN) High A naturally occurring compound in potatoes, now synthetically produced and applied as an in-store fog.[3][6] Highly effective as a standalone treatment or in combination with MH.[3]

Validated Mechanism of Action: Inhibition of Cell Division and Nucleic Acid Synthesis

The primary mechanism of action for this compound is the inhibition of mitosis (cell division) in the meristematic tissues of plants.[1] This has been independently validated across numerous studies, with a key experimental model being the Allium cepa (onion) root tip assay.

Experimental Validation of Mitotic Inhibition in Allium cepa

The Allium cepa test is a widely used method for evaluating the cytogenotoxic effects of chemical compounds.[7][8] The large chromosomes and active cell division in the root tips make it an excellent model for observing the effects of substances on mitosis.[8]

Key Findings from Validation Studies:

  • Decreased Mitotic Index: Treatment with this compound leads to a dose-dependent and time-dependent decrease in the mitotic index (the ratio of dividing cells to the total number of cells) in Allium cepa root tips.[7][9] This directly validates its inhibitory effect on cell division.

  • Induction of Chromosomal Aberrations: this compound has been shown to induce various chromosomal abnormalities, including stickiness, C-mitosis (a disruption of the spindle fibers), and chromosome bridges.[7][9] This indicates an interference with the proper segregation of chromosomes during mitosis.

  • Nucleolar Alterations: Ultrastructural studies using electron microscopy have revealed that this compound causes alterations in the nucleolus, suggesting an inhibition of biosynthetic activity, including ribosome biogenesis which is essential for protein synthesis.[10]

Inhibition of Nucleic Acid Synthesis

Further research has validated that this compound's antimitotic effect is linked to its role as an inhibitor of nucleic acid and protein synthesis.[11][12]

Key Findings from Validation Studies:

  • Down-regulation of Auxin Response Genes: A study on Spirodela polyrrhiza (duckweed) showed that this compound treatment down-regulated the expression of genes related to the auxin response pathway.[5] Auxins are critical plant hormones for cell division and growth.

  • Genotoxic Effects: While not causing direct DNA damage detectable by the Comet assay, this compound is considered genotoxic as it leads to mutations and chromosomal aberrations, likely through its interference with the machinery of DNA replication and repair during the S-phase of the cell cycle.[7][11][13]

Experimental Protocols

Allium cepa Mitotic Index and Chromosomal Aberration Assay

This protocol is a standard method for validating the antimitotic and clastogenic (chromosome-damaging) effects of this compound.

Methodology:

  • Bulb Germination: Healthy Allium cepa bulbs are germinated in distilled water until roots reach 1-2 cm in length.[8]

  • Treatment: The rooted bulbs are then transferred to aqueous solutions of this compound at various concentrations (e.g., 5, 15, 25, 35, 45, and 55 ppm) for different time intervals (e.g., 6, 12, 18, 24, 36, and 48 hours).[9][14] A control group is maintained in distilled water.[10]

  • Fixation: After treatment, the root tips are excised and fixed in a solution like Carnoy's fixative (e.g., ethanol:chloroform:acetic acid, 6:3:1) for 24 hours.[8]

  • Hydrolysis: The fixed roots are hydrolyzed in 1N HCl at 60°C for a few minutes to soften the tissue.

  • Staining: The root tips are then stained with a chromosome-specific stain, such as aceto-orcein or Schiff's reagent (Feulgen stain).

  • Microscopy: The stained root tips are squashed on a microscope slide in a drop of 45% acetic acid and observed under a light microscope.

  • Data Analysis:

    • Mitotic Index (MI): At least 1000 cells per root tip are scored. The MI is calculated as: (Number of dividing cells / Total number of cells) x 100.[7]

    • Chromosomal Aberrations (ChA): The types and frequencies of chromosomal abnormalities (e.g., sticky chromosomes, bridges, lagging chromosomes) in the dividing cells are recorded.[7][9]

Potato Sprout Suppression Efficacy Trial

This protocol outlines a field and storage trial to validate the efficacy of this compound in preventing potato sprouting, often in comparison to other treatments.

Methodology:

  • Field Treatment: this compound is applied as a foliar spray to potato crops during the growing season, typically 3-5 weeks before haulm destruction.[3] Application timing and conditions (e.g., avoiding plant stress) are critical for effective uptake and translocation to the tubers.[4]

  • Harvest and Curing: Tubers from treated and untreated control plots are harvested, and a curing period is allowed for wound healing.

  • Storage: The potatoes are placed in a controlled storage environment (e.g., 9°C and 95% relative humidity) to simulate commercial storage conditions.[4]

  • Application of Alternative Treatments: For comparative studies, post-harvest treatments like ethylene gas, spearmint oil, or DMN are applied to subsets of the stored potatoes (both with and without prior MH field treatment).[3]

  • Sprout Assessment: Sprouting is assessed at regular intervals over a period of several months.[3] The primary metric is often the percentage of tubers that have broken dormancy, defined by a sprout length exceeding a certain threshold (e.g., 3 mm).[3] Sprout weight can also be measured as a quantitative indicator of efficacy.[3]

  • Residue Analysis: Tuber samples are analyzed for this compound residue levels using methods like high-performance liquid chromatography (HPLC) to correlate residue concentration with sprout control efficacy.[4]

Visualizing the Mechanism and Workflow

To further clarify the validated mechanisms and experimental procedures, the following diagrams are provided.

Maleic_Hydrazide_Mechanism cluster_cell Cellular Processes MH This compound (MH) Cell Plant Meristematic Cell MH->Cell Uptake DNA_Rep DNA Replication (S-Phase) MH->DNA_Rep Inhibits Protein_Syn Protein Synthesis MH->Protein_Syn Inhibits Mitosis Mitosis MH->Mitosis Disrupts Nucleus Nucleus Cell->Nucleus Nucleus->DNA_Rep Nucleus->Protein_Syn Nucleus->Mitosis Cell_Division Cell Division Inhibition

Validated mechanism of action for this compound.

Allium_Cepa_Assay_Workflow start Start: Germinate Allium cepa bulbs treatment Treat roots with This compound solutions start->treatment fixation Fix root tips (e.g., Carnoy's fixative) treatment->fixation hydrolysis Hydrolyze in 1N HCl fixation->hydrolysis staining Stain chromosomes (e.g., Aceto-orcein) hydrolysis->staining microscopy Prepare slide and observe under microscope staining->microscopy analysis Analyze Data microscopy->analysis mi Calculate Mitotic Index analysis->mi ca Score Chromosomal Aberrations analysis->ca end End: Validation of Cytogenotoxic Effects mi->end ca->end

Experimental workflow for the Allium cepa assay.

Potato_Trial_Workflow cluster_field Field Stage cluster_storage Storage Stage field_app Foliar Application of MH (3-5 weeks pre-haulm killing) harvest Harvest Tubers field_app->harvest curing Curing Period harvest->curing storage_control Controlled Storage (e.g., 9°C, 95% RH) curing->storage_control alt_treat Apply Alternative Suppressants (e.g., Ethylene, Oils, DMN) storage_control->alt_treat for comparative arms assessment Regular Sprout Assessment (Sprout length and weight) storage_control->assessment alt_treat->assessment residue Tuber Residue Analysis (HPLC) assessment->residue

Workflow for potato sprout suppression trials.

References

Unraveling the Metabolic Maze: A Comparative Guide to Maleic Hydrazide's Impact on Plant Metabolome

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers an objective comparison of the metabolic profiles of plants treated with the growth regulator maleic hydrazide (MH) versus untreated plants. Geared towards researchers, scientists, and drug development professionals, this document synthesizes known metabolic responses to MH and provides a framework for future quantitative studies. While a comprehensive, publicly available quantitative dataset on the global metabolome of MH-treated plants is currently limited, this guide presents an illustrative dataset based on established physiological effects to facilitate experimental design and hypothesis generation.

This compound is a widely used plant growth regulator that primarily functions by inhibiting cell division, thereby controlling sucker growth in tobacco, preventing sprouting in stored crops like potatoes and onions, and managing the growth of various other plants.[1] Its mode of action at the metabolic level involves a cascade of changes that redirect the plant's resources from growth to storage and stress-response pathways. Understanding these metabolic shifts is crucial for optimizing its use and for the development of new, more targeted plant growth regulators.

Quantitative Metabolomic Data Summary

The following table summarizes expected quantitative changes in key metabolite classes in this compound-treated plants compared to untreated controls. This data is illustrative and synthesized from published literature on the physiological and transcriptomic effects of MH. Actual fold changes will vary depending on the plant species, concentration of MH, duration of treatment, and analytical methodology.

Metabolite ClassKey MetabolitesExpected Change in MH-Treated PlantsPutative Biological Role
Carbohydrates Sucrose, Glucose, Fructose, StarchIncreasedInhibition of growth leads to a diversion of carbon resources towards storage.[2][3][4]
TrehaloseIncreasedOsmoprotectant and signaling molecule involved in stress response.
Amino Acids Proline, ArginineIncreasedOsmoprotectants and stress indicators.
Aspartate, GlutamateDecreasedPrecursors for nucleotide and other amino acid biosynthesis, which may be downregulated due to growth inhibition.
Branched-Chain Amino Acids (Val, Leu, Ile)VariableMay be altered due to general stress responses.
Organic Acids Malate, Citrate, Fumarate (TCA Cycle Intermediates)DecreasedReduced respiration and energy demand due to inhibited growth.
Phytohormones Abscisic Acid (ABA)IncreasedA key stress hormone involved in growth inhibition and dormancy.[5]
Gibberellins (e.g., GA3)DecreasedGrowth-promoting hormones; their reduction is consistent with MH's inhibitory effects.[5]
Auxins (e.g., IAA)DecreasedKey regulators of cell division and elongation.[5]
Secondary Metabolites Phenolic Compounds (e.g., Flavonoids, Phenolic Acids)IncreasedOften produced as part of a general plant stress response to mitigate oxidative damage.
Glucosinolates (in Brassicaceae)VariableMay be altered as part of the plant's defense response.
This compound Conjugate This compound-β-D-glucosidePresentDetoxification and sequestration of MH within the plant cell.[6]

Experimental Protocols

Detailed methodologies are critical for reproducible metabolomic studies. Below are representative protocols for the analysis of metabolites in plant tissues treated with this compound.

Plant Growth and this compound Treatment
  • Plant Material: Arabidopsis thaliana (ecotype Col-0) or other model plant species.

  • Growth Conditions: Grow plants in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Treatment: At the 4-leaf stage, spray plants with a solution of 100 mM this compound or a mock solution (water with a corresponding concentration of the solvent used for MH).

  • Harvesting: Harvest leaf tissue at 24, 48, and 72 hours post-treatment. Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until extraction.

Metabolite Extraction
  • Sample Preparation: Grind the frozen plant tissue to a fine powder under liquid nitrogen.

  • Extraction Solvent: Use a pre-chilled extraction solvent of 80% methanol and 20% water.

  • Extraction Procedure:

    • Weigh approximately 100 mg of frozen powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of the extraction solvent.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Perform a second extraction on the pellet with 0.5 mL of the extraction solvent.

    • Pool the supernatants and filter through a 0.22 µm PTFE filter.

LC-MS/MS Based Metabolomic Analysis
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate a wide range of metabolites (e.g., start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Data Acquisition: Perform full scan MS and data-dependent MS/MS scans to acquire fragmentation data for metabolite identification.

    • Data Analysis: Process the raw data using metabolomics software (e.g., XCMS, MS-DIAL) for peak picking, alignment, and quantification. Identify metabolites by comparing retention times and MS/MS spectra to authentic standards and databases (e.g., METLIN, MassBank).

Visualizing the Impact of this compound

To better understand the experimental process and the hypothesized molecular interactions, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_growth Plant Growth and Treatment cluster_sampling Sample Preparation cluster_analysis Metabolomic Analysis cluster_output Results PlantGrowth Plant Growth (e.g., Arabidopsis) MHTreatment This compound Treatment PlantGrowth->MHTreatment Control Mock Treatment (Control) PlantGrowth->Control Harvest Harvest Tissue (Flash Freeze) MHTreatment->Harvest Control->Harvest Extraction Metabolite Extraction (80% Methanol) Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing (Peak Picking, Alignment) LCMS->DataProcessing MetaboliteID Metabolite Identification (Database Matching) DataProcessing->MetaboliteID Stats Statistical Analysis MetaboliteID->Stats MetaboliteTable Comparative Metabolite Table Stats->MetaboliteTable PathwayAnalysis Pathway Analysis Stats->PathwayAnalysis

Caption: Experimental workflow for comparative metabolomics of MH-treated plants.

MH_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_metabolic_shifts Metabolic Shifts MH This compound CellDivision Inhibition of Cell Division MH->CellDivision Inhibits Gibberellin Gibberellin Biosynthesis MH->Gibberellin Inhibits Auxin Auxin Signaling MH->Auxin Interferes with Carbohydrate Carbohydrate Accumulation (Starch, Sucrose) CellDivision->Carbohydrate Redirects carbon flow AminoAcid Amino Acid Metabolism (e.g., Proline synthesis) CellDivision->AminoAcid Stress signal SecondaryMetabolism Secondary Metabolism (e.g., Phenolics) CellDivision->SecondaryMetabolism Stress signal ABA ABA Biosynthesis CellDivision->ABA Induces Gibberellin->CellDivision Promotes Auxin->CellDivision Promotes ABA->CellDivision Reinforces inhibition

Caption: Hypothesized signaling pathway of this compound in plants.

References

Safety Operating Guide

Proper Disposal of Maleic Hydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of maleic hydrazide is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from immediate spill response to final disposal.

Immediate Safety and Spill Containment

Proper handling begins with preventing exposure and containing spills. In the event of a spill, immediate and correct action is necessary to mitigate risks.

Personal Protective Equipment (PPE): Before handling this compound waste or addressing a spill, personnel must be equipped with the appropriate PPE:

  • Eye Protection: Chemical splash goggles or a full face shield.[1]

  • Skin Protection: Impervious gloves and appropriate protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: In areas with inadequate ventilation or where dust may be generated, a NIOSH-certified pesticide cartridge respirator should be used.[1]

Spill Response Protocol:

  • Isolate the Area: Restrict access to the spill area to prevent unprotected personnel from entering.[2][3][4]

  • Contain the Spill: Prevent the spill from spreading or entering drains and waterways.[2][5]

  • Clean-up:

    • For solid spills: Carefully sweep or vacuum the material to avoid generating dust.[2][5] Dampening the solid material with 5% ammonium hydroxide before transfer to a disposal container is also a recommended procedure.[3]

    • For liquid spills: Absorb the solution with an inert, non-combustible material such as diatomite or universal binders.[1][6]

  • Decontaminate:

    • Collect all contaminated materials (absorbent paper, soil, etc.) and place them in a suitable, sealed container for disposal.[2][3][4]

    • Wash the spill area thoroughly, first with 5% ammonium hydroxide and then with a soap and water solution.[3]

  • Ventilate: After cleanup is complete, ensure the area is well-ventilated.[4]

Waste Handling and Storage Procedures

Properly containerizing and storing this compound waste is a critical step before its final disposal.

Containerization:

  • Use containers that are in good condition, compatible with the chemical, and can be tightly sealed to prevent leaks.[2][7]

  • Do not mix this compound waste with other chemicals.[5]

  • Contaminated, empty containers should be handled and disposed of in the same manner as the product itself.[5]

Labeling:

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[7]

  • The label must also include the chemical name ("this compound") and a description of its composition.[7]

Storage:

  • Store waste containers in a cool, dry, and well-ventilated area.[2][5]

  • Keep containers away from incompatible materials, such as strong oxidizing agents and strong acids.[2][3]

  • Ensure the storage area is secure and only accessible to authorized personnel.[6][8]

Disposal Operations

The disposal of this compound is regulated and must be performed in compliance with all applicable laws. Improper disposal is a violation of federal law.[1]

Primary Disposal Method:

  • The recommended method for disposal is to engage a licensed and approved professional waste disposal company.[5]

  • One approved disposal technique is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] Rotary kiln incineration at a temperature range of 820 to 1600 °C is a potential method.[9]

Regulatory Compliance:

  • All disposal activities must adhere to federal, state, and local regulations.[1][6]

  • This compound is designated with the EPA Hazardous Waste Number U148.[4][9]

  • Generators of 100 kg or more of this waste per month must comply with USEPA regulations for storage, transportation, treatment, and disposal.[9]

  • For specific guidance, contact your State Pesticide or Environmental Control Agency or the nearest EPA Regional Office.[1]

Quantitative Data for Disposal Management

The following table summarizes key quantitative data relevant to the handling and disposal of this compound.

ParameterValueSource
EPA Hazardous Waste No. U148[4][9]
Reportable Quantity (RQ) 5000 lbs[1]
Oral Toxicity (LD50, Rat) 3800 mg/kg[2][4]
Dermal Toxicity (LD50, Rabbit) >4000 mg/kg[2][5]
Inhalation Toxicity (LC50, Rat) >20 g/m³[2]

Experimental Protocols

The disposal procedures outlined are based on established safety data sheets and regulatory guidelines. The primary "experimental protocol" for disposal is incineration, as described:

Protocol: Incineration of this compound Waste

  • Preparation: The waste material is dissolved or mixed with a suitable combustible solvent.

  • Combustion: The mixture is introduced into a chemical incinerator equipped with an afterburner. The primary chamber temperature is typically maintained between 820°C and 1600°C to ensure complete destruction.[9]

  • Emission Control: Flue gases from the incinerator are passed through a scrubber to neutralize and remove harmful byproducts before being released into the atmosphere.[5] This step is crucial to prevent environmental contamination.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

MaleicHydrazideDisposal start This compound Waste Generated spill Is it a Spill? start->spill containerized Containerized Waste spill->containerized No spill_yes Follow Spill Response Protocol: 1. Isolate Area 2. Wear Full PPE 3. Contain & Clean Up 4. Decontaminate Surface spill->spill_yes Yes storage Store Waste Properly: 1. Use Sealed, Compatible Containers 2. Label as 'Hazardous Waste' 3. Store in Cool, Dry, Secure Area 4. Segregate from Incompatibles containerized->storage collect_spill Collect Contaminated Material into a Suitable Container spill_yes->collect_spill contact_vendor Contact Licensed Hazardous Waste Disposal Company collect_spill->contact_vendor storage->contact_vendor final_disposal Dispose According to Federal, State, and Local Regulations (e.g., Incineration) contact_vendor->final_disposal end Disposal Complete final_disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Maleic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Maleic Hydrazide, a compound requiring careful management. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

This compound is classified as a hazardous chemical, causing skin and serious eye irritation. It is also suspected of causing genetic defects and cancer.[1][2][3] Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Chemical safety goggles with side-shields or a face shield[2][4][5]Chemical-resistant gloves (e.g., nitrile, neoprene)[4][5][6]Lab coat or chemical-resistant apron[5][7]NIOSH-approved respirator for dusts if ventilation is inadequate or dust is generated[4][5]
Handling Open Containers Chemical safety goggles with side-shields[2]Chemical-resistant gloves[4]Lab coat[7]Work in a well-ventilated area or under a chemical fume hood.[7]
Cleaning Spills Chemical safety goggles and a face shield[5]Chemical-resistant gloves[4]Impervious clothing (e.g., chemical-resistant suit)[2]NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[5]
Waste Disposal Chemical safety goggles[2]Chemical-resistant gloves[4]Lab coat[7]Work in a well-ventilated area.[7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids.[7][8] The storage area should be clearly labeled, and access should be restricted. Store locked up.[1][2][4] Keep containers tightly closed to prevent contamination.[4][7]

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[7]

  • Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid form.[3][4]

  • Personal Hygiene: Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke in areas where this compound is handled.[9]

  • Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][8]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[1]

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, labeled, and sealed container.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound."

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[4] Always comply with local, regional, and national regulations for hazardous waste disposal.[1][2] Do not dispose of down the drain or in regular trash.[4]

Emergency Protocols: Be Prepared

Accidents can happen. A clear and practiced emergency plan is vital.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Seek medical attention if irritation persists.[1]

  • Eye Contact: If this compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: If swallowed, do NOT induce vomiting.[7] Rinse mouth with water.[4] Seek immediate medical attention.[8]

Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1][3][4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to the appropriate safety personnel.

Visual Workflow Guides

To further clarify the procedures, the following diagrams illustrate the key workflows for handling this compound.

MaleicHydrazideHandlingWorkflow Safe Handling Workflow for this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store If OK Label Label Storage Area Store->Label DonPPE Don Appropriate PPE Label->DonPPE Handle Handle in Ventilated Area / Fume Hood DonPPE->Handle CollectWaste Collect in Labeled, Sealed Container Handle->CollectWaste Dispose Dispose via Licensed Vendor CollectWaste->Dispose EmergencySpillResponse Emergency Response for this compound Spill Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate DonPPE Don Full PPE Ventilate->DonPPE Contain Contain Spill DonPPE->Contain Clean Clean & Decontaminate Area Contain->Clean Dispose Dispose of Waste Properly Clean->Dispose Report Report Incident Dispose->Report

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.